2,4-Difluoro-3,5-dimethoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRUPRYHYIFLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662786 | |
| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-80-5 | |
| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Difluoro-3,5-dimethoxybenzoic Acid
CAS Number: 1003709-80-5
Prepared by a Senior Application Scientist
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and methoxy functional groups into aromatic scaffolds represents a cornerstone of molecular design. These modifications are instrumental in modulating a molecule's metabolic stability, lipophilicity, and target-binding affinity. It is within this context that 2,4-Difluoro-3,5-dimethoxybenzoic acid emerges as a significant and highly valuable building block. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications, designed for the discerning researcher and drug development professional.
Core Molecular Characteristics
This compound is a polysubstituted aromatic carboxylic acid. The interplay of its electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring creates a unique electronic and steric environment, influencing its reactivity and utility as a synthetic intermediate.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development. The table below summarizes the key characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1003709-80-5 | [1] |
| Molecular Formula | C₉H₈F₂O₄ | [1] |
| Molecular Weight | 218.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 363.514 °C at 760 mmHg | Echemi[2] |
| Density | 1.377 g/cm³ | Echemi[2] |
| Appearance | White to light yellow solid | PUREST CHEMICAL |
| Solubility | Insoluble in water. | Various |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) is detailed in the synthesis section as reported in the primary literature.
Synthesis Pathway: A Mechanistic Perspective
The synthesis of this compound is a multi-step process that showcases fundamental organic transformations. The most efficient reported synthesis commences with 2,3,4,5-tetrafluorobenzoic acid, leveraging the directing effects of existing substituents to achieve the desired substitution pattern.[3] This strategic approach is critical for minimizing the formation of unwanted isomers and maximizing yield.
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
The following protocol is based on the efficient synthesis reported by Zhang et al. (2017).[3] The causality behind key experimental choices is highlighted to provide a deeper understanding of the process.
Step 1: Nitration of 2,3,4,5-Tetrafluorobenzoic Acid
-
Rationale: The initial nitration is a classic electrophilic aromatic substitution. The strong acid medium (H₂SO₄) protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the fluorine atoms and the carboxylic acid group.
-
Protocol:
-
To a cooled (0 °C) solution of 2,3,4,5-tetrafluorobenzoic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.
-
The reaction temperature is maintained below 50 °C during the addition.
-
The mixture is stirred until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto ice, and the precipitated product, 6-nitro-2,3,4,5-tetrafluorobenzoic acid, is collected by filtration.
-
Step 2: Methoxyl Substitution
-
Rationale: This step is a nucleophilic aromatic substitution (SₙAr). The highly electronegative fluorine atoms and the electron-withdrawing nitro group activate the aromatic ring towards nucleophilic attack by the methoxide ion (CH₃O⁻). The substitution occurs at positions 3 and 5 due to the directing influence of the existing substituents.
-
Protocol:
-
The 6-nitro-2,3,4,5-tetrafluorobenzoic acid is dissolved in a suitable solvent like methanol.
-
A solution of sodium methoxide in methanol is added, and the mixture is heated.
-
The reaction proceeds to yield 3,5-dimethoxy-6-nitro-2,4-difluorobenzoic acid.
-
After completion, the reaction is acidified, and the product is isolated.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, utilizing molecular hydrogen as the reductant.
-
Protocol:
-
3,5-Dimethoxy-6-nitro-2,4-difluorobenzoic acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
-
A catalytic amount of 10% Pd/C is added.
-
The mixture is subjected to a hydrogen atmosphere (typically 2.0-2.2 MPa) and stirred at a slightly elevated temperature (e.g., 30 °C) for several hours.
-
Upon completion, the catalyst is filtered off, and the solvent is removed to yield 6-amino-3,5-dimethoxy-2,4-difluorobenzoic acid in excellent yield.[4]
-
Step 4: Diazotisation and Reduction
-
Rationale: This two-part final step first converts the primary amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium group is an excellent leaving group (as N₂) and is subsequently removed and replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂). This deamination reaction is a crucial step to arrive at the target molecule.
-
Protocol:
-
The 6-amino-3,5-dimethoxy-2,4-difluorobenzoic acid is dissolved in an acidic aqueous solution.
-
The solution is cooled, and an aqueous solution of sodium nitrite is added slowly to form the diazonium salt.
-
Hypophosphorous acid is then added to the reaction mixture, which is stirred until the evolution of nitrogen gas ceases.
-
The final product, this compound, precipitates and is collected by filtration.
-
Characterization of the Final Product
The structural integrity of the synthesized this compound is confirmed through a suite of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches of the methoxy groups, and C-F stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a singlet for the aromatic proton, and two singlets for the two methoxy groups. The acidic proton of the carboxylic acid will appear as a broad singlet.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings), and the carbons of the methoxy groups.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule. For C₉H₈F₂O₄, the calculated exact mass is 218.03906.[1] The experimental value should be in close agreement.
Applications in Drug Development and Research
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Synthesis of Moxifloxacin Impurities
A primary application of this compound is in the synthesis of reference standards for impurities found in the production of Moxifloxacin.[3] Moxifloxacin is a fourth-generation fluoroquinolone antibiotic. The presence of this compound as a trace contaminant in starting materials can lead to the formation of a dimethoxy impurity of Moxifloxacin. Having a certified reference standard of this impurity is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.
Caption: Workflow illustrating the use of the title compound in pharmaceutical quality control.
A Scaffold for Novel Therapeutics
Beyond its role in impurity synthesis, the structural motifs present in this compound are of significant interest in medicinal chemistry. Fluorinated and methoxylated phenyl rings are common features in a wide range of biologically active compounds. This benzoic acid derivative can serve as a starting point for the synthesis of novel compounds targeting various therapeutic areas. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to build more complex molecular architectures.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound and its synthetic intermediates.
Hazard Identification
-
Acute Toxicity: While specific toxicological data is limited, compounds of this class may be harmful if swallowed.
-
Irritation: It is expected to cause skin and serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Accidental Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.[2]
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in modern organic chemistry. Its synthesis, while requiring multiple steps, is a logical and efficient process that yields a highly valuable building block. For researchers in drug discovery, understanding the properties, synthesis, and applications of such compounds is crucial for the development of the next generation of therapeutics. This guide serves as a comprehensive resource to facilitate the effective and safe utilization of this important molecule.
References
- PUREST CHEMICAL. (n.d.). 2,4-Difluoro-3,5-Dimethoxy Benzoic Acid 1003709-80-5.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
- PubChem. (n.d.). 2,4-Difluoro-3-methoxybenzoic Acid.
- ResearchGate. (n.d.). Constitutional isomers of chlorodimethoxybenzene as candidate structures for X.
- Zhang, M., Qiu, L., Yu, S., Chen, Z., & Wang, S. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239–240.
Sources
2,4-Difluoro-3,5-dimethoxybenzoic acid molecular weight
An In-Depth Technical Guide to 2,4-Difluoro-3,5-dimethoxybenzoic acid: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a crucial chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its fundamental properties, a validated synthetic route, analytical characterization, and its specific role in pharmaceutical quality control.
Core Physicochemical Properties and Structure
This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring makes it a valuable, albeit specialized, building block in organic synthesis. The interplay of these functional groups significantly influences the molecule's reactivity and physicochemical characteristics.
The primary role of this compound in the scientific literature is as a key intermediate for the synthesis of a specific impurity found in Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] The availability of a pure reference standard of this impurity is essential for the quality control and regulatory compliance of the active pharmaceutical ingredient (API).[1]
Key Identifiers and Properties
A summary of the essential physicochemical data for this compound is presented below. This data is critical for reaction planning, analytical method development, and safety assessments.
| Property | Value | Source |
| Molecular Weight | 218.15 g/mol | [2][][4] |
| Molecular Formula | C₉H₈F₂O₄ | [2][][4] |
| CAS Number | 1003709-80-5 | [2][][5] |
| IUPAC Name | This compound | [][4] |
| Common Synonyms | 2,4-DIFLUORO-3,5-DIMETHOXY BENZOIC ACID | [][5] |
| Purity (Typical) | ≥95% | [] |
| Primary Use | For Industrial and Scientific Research | [2][6] |
Chemical Structure
The structural arrangement of the substituents on the benzoic acid core is fundamental to its chemical behavior.
Caption: Chemical structure of this compound.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is not trivial and is achieved through a multi-step sequence. A reported method utilizes 2,3,4,5-tetrafluorobenzoic acid as a commercially available starting material.[1] This pathway is strategically designed to introduce the methoxy groups and remove a fluorine atom through a series of well-understood organic transformations.
Synthetic Workflow Overview
The transformation from 2,3,4,5-tetrafluorobenzoic acid involves a sequence of nitration, nucleophilic aromatic substitution (methoxylation), reduction, and a Sandmeyer-type reaction sequence (diazotization followed by reduction).
Caption: Multi-step synthesis workflow from 2,3,4,5-tetrafluorobenzoic acid.
Rationale Behind Experimental Choices
-
Nitration: The initial nitration step introduces a nitro group onto the aromatic ring. This group is a powerful electron-withdrawing group, which activates the ring for the subsequent nucleophilic aromatic substitution.
-
Methoxylation: Sodium methoxide is used as a strong nucleophile to displace two of the fluorine atoms. The positions of displacement are directed by the combined electronic effects of the existing fluorine atoms and the newly introduced nitro group.
-
Reduction: The nitro group, having served its purpose, is then reduced to an amine. This is a critical step to set up the subsequent deamination. Catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (like Fe/HCl) are standard choices, selected based on substrate tolerance and scalability.
-
Diazotization & Deamination: The resulting aniline derivative is converted to a diazonium salt using sodium nitrite under acidic conditions. This salt is a superb leaving group and is subsequently removed and replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂), completing the synthesis.
Step-by-Step Synthesis Protocol
This protocol is a representative methodology based on published literature and should be adapted and optimized under proper laboratory conditions.[1]
-
Nitration of 2,3,4,5-Tetrafluorobenzoic Acid:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.
-
Slowly add 2,3,4,5-tetrafluorobenzoic acid to the cooled acid mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC or HPLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice, and collect the precipitated solid by filtration. Wash with cold water until the filtrate is neutral and dry the product.
-
-
Dimethoxylation:
-
Prepare a solution of sodium methoxide in dry methanol.
-
Add the nitro-tetrafluorobenzoic acid intermediate to the methoxide solution.
-
Heat the mixture to reflux and monitor the reaction progress. The highly activated fluorine atoms will be displaced by the methoxide ions.
-
After completion, cool the reaction, neutralize with aqueous HCl, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.
-
-
Reduction of the Nitro Group:
-
Dissolve the dimethoxy-difluoro-nitrobenzoic acid intermediate in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder, followed by the slow addition of aqueous HCl.
-
Heat the mixture and monitor until the reaction is complete.
-
Filter the hot reaction mixture to remove iron salts, neutralize the filtrate, and isolate the amino-product.
-
-
Reductive Deamination (via Diazotization):
-
Suspend the amino-dimethoxy-difluorobenzoic acid in an aqueous solution of hypophosphorous acid (H₃PO₂) and cool in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature below 5°C.
-
Stir the reaction mixture in the cold for a period, then allow it to warm to room temperature. Nitrogen gas evolution should be observed.
-
Extract the final product, this compound, with an organic solvent. Purify by recrystallization or column chromatography.
-
Analytical Characterization and Quality Control
For its use as a reference standard, the identity and purity of this compound must be rigorously confirmed. A suite of analytical techniques is employed for this purpose.
| Analytical Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural Elucidation | ¹H NMR will show signals for methoxy and aromatic protons. ¹³C and ¹⁹F NMR are crucial for confirming the carbon skeleton and the position of fluorine atoms. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | High-Resolution MS (HRMS) should provide an accurate mass measurement confirming the elemental formula C₉H₈F₂O₄.[1][7] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Shows characteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), C-F, and C-O bonds. |
| HPLC/UPLC | Purity Assessment | A reversed-phase HPLC method with UV detection is typically used to determine purity (e.g., >95%) and identify any related impurities. |
Protocol: HPLC Purity Analysis
This is a general-purpose method for analyzing benzoic acid derivatives and serves as a starting point for method development.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%), and run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or Diode Array Detector (DAD) to check for peak purity.
-
Sample Preparation: Dissolve a precisely weighed sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a concentration of ~0.5-1.0 mg/mL.
Application in Pharmaceutical Analysis
The primary documented application of this compound is in the synthesis of a reference standard for an impurity in the antibiotic Moxifloxacin.[1]
Caption: Role as a precursor to a known Moxifloxacin impurity.
During the large-scale synthesis of Moxifloxacin, the starting material (3-methoxy-2,4,5-trifluorobenzoic acid) may contain trace amounts of this compound. This contaminant can proceed through the synthetic sequence to generate an undesired final impurity.[1] Regulatory agencies require that all impurities above a certain threshold be identified, quantified, and controlled. Therefore, synthesizing the impurity in its pure form, which requires our title compound as an intermediate, is a non-negotiable step in developing a robust and compliant manufacturing process for the API.
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Identification: The GHS classification data is currently limited.[6] In the absence of comprehensive toxicological data, it should be treated as a potentially hazardous substance.
-
Precautionary Measures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at room temperature or refrigerated (4°C).[2]
References
- 2,4-DIFLUORO-3,5-DIMETHOXY BENZOIC ACID. 2a biotech. [Link]
- This compound | C9H8F2O4.
- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
- An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
- Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. US FDA. [Link]
- HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid.
Sources
2,4-Difluoro-3,5-dimethoxybenzoic acid chemical properties
An In-Depth Technical Guide to 2,4-Difluoro-3,5-dimethoxybenzoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a polysubstituted aromatic carboxylic acid. As a member of the fluorinated benzoic acid family, it possesses unique electronic properties conferred by the presence of multiple electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring. These substitutions significantly influence the molecule's reactivity, acidity, and intermolecular interactions. Such compounds are of high interest to the pharmaceutical and agrochemical industries, where the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound and its close structural isomers. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this class of compounds for use as building blocks in complex organic synthesis.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and associated identifiers. The arrangement of fluoro and methoxy groups around the benzoic acid core dictates its chemical behavior.
Caption: Chemical Structure of this compound.
The properties of this molecule are summarized in the table below. It is important to note that while some data is derived from experimental sources for related compounds, many properties for this specific molecule are computationally predicted.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1003709-80-5 | [2] |
| Molecular Formula | C₉H₈F₂O₄ | [2] |
| Molecular Weight | 218.15 g/mol | [2] |
| Monoisotopic Mass | 218.03906506 Da | [2] |
| Canonical SMILES | COC1=C(C(=C(C(=C1)C(=O)O)F)OC)F | [2] |
| InChI Key | LLRUPRYHYIFLJS-UHFFFAOYSA-N | [2] |
| Computed XLogP3 | 1.6 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis of a Key Structural Isomer: 3,5-Dimethoxy-2,4-difluorobenzoic Acid
While this compound is commercially available from specialized vendors, published, peer-reviewed synthesis routes for this exact substitution pattern are scarce. However, a robust synthesis for the closely related and structurally important isomer, 3,5-Dimethoxy-2,4-difluorobenzoic acid , has been detailed.[3][4] This compound serves as a critical starting material for the synthesis of a known impurity of the fluoroquinolone antibiotic moxifloxacin, making its synthesis vital for quality control and reference standard preparation in the pharmaceutical industry.[3]
The synthesis demonstrates a classic strategy for the functionalization of a poly-fluorinated aromatic ring. The choice of starting material, 2,3,4,5-tetrafluorobenzoic acid, is strategic, as the fluorine atoms activate the ring for nucleophilic aromatic substitution while also serving as directing groups.
Caption: Synthetic workflow for 3,5-Dimethoxy-2,4-difluorobenzoic acid.
Methodology and Mechanistic Rationale
-
Nitration: The process begins with the nitration of 2,3,4,5-tetrafluorobenzoic acid. The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the ring, requiring harsh conditions (e.g., a mixture of nitric and sulfuric acid) to introduce a nitro group.[3][5]
-
Methoxyl Substitution: The nitro group further activates the ring for nucleophilic aromatic substitution. Treatment with sodium methoxide results in the displacement of two fluorine atoms by methoxy groups. The positions of substitution are governed by the combined directing effects of the substituents.[3]
-
Reduction of Nitro Group: The nitro group is then selectively reduced to an amine. A common and effective method is catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst), which is favored for its clean conversion and avoidance of harsh reducing agents that could affect other functional groups.[3][6]
-
Diazotisation: The resulting aniline derivative is converted into a diazonium salt by treatment with a nitrous acid precursor (e.g., sodium nitrite in an acidic medium). This is a cornerstone reaction in aromatic chemistry, transforming the amino group into an excellent leaving group (N₂).[3][5]
-
Reductive Deamination: The final step involves the removal of the diazonium group and its replacement with a hydrogen atom. This reduction completes the synthesis to yield the target 3,5-dimethoxy-2,4-difluorobenzoic acid.[3]
This multi-step synthesis highlights a versatile approach to creating highly substituted and functionalized aromatic rings, where the sequence of reactions is critical to achieving the desired substitution pattern.
Spectroscopic Analysis and Characterization
Structural confirmation of this compound and its isomers relies on a combination of standard spectroscopic techniques. The data obtained from these methods provide a unique fingerprint of the molecule.
General Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
¹H NMR: Expect signals for the methoxy protons (singlets, ~3.8-4.0 ppm), the aromatic proton (a triplet due to coupling with two fluorine atoms), and a broad singlet for the carboxylic acid proton (>10 ppm).[7]
-
¹³C NMR: Look for distinct signals for the carbonyl carbon (~165 ppm), aromatic carbons attached to oxygen and fluorine (showing characteristic C-F coupling), and the methoxy carbons (~56 ppm).[7]
-
¹⁹F NMR: The two fluorine atoms will appear as distinct signals, likely showing coupling to each other and to the nearby aromatic proton.
-
-
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is ideal for accurate mass determination.[3]
-
Analysis: In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻. The measured mass should be compared to the calculated exact mass (217.0312 for C₉H₇F₂O₄⁻) to confirm the elemental composition.[3] For the synthesis of the isomer, a calculated mass of 217.0312 for [M – H]⁻ was found, with an experimental value of 217.0316.[3]
-
-
Infrared (IR) Spectroscopy:
Applications in Research and Drug Development
The primary documented application of this structural motif is as a key intermediate in pharmaceutical synthesis.
-
Synthesis of Quinolone Antibiotics: Polysubstituted fluoro-aromatic compounds are crucial building blocks for fluoroquinolone antibiotics.[4] The specific arrangement of substituents on the benzoic acid ring is designed to be carried through a synthetic sequence to form the core of the final active pharmaceutical ingredient (API). The fluorine atoms are often essential for the antibacterial activity and pharmacokinetic properties of these drugs.[1]
-
Reference Standard for Impurity Profiling: As demonstrated by the synthesis of its isomer, 3,5-dimethoxy-2,4-difluorobenzoic acid, this compound is used to prepare a known impurity of moxifloxacin.[3] In drug development and manufacturing, it is a regulatory requirement to identify, synthesize, and quantify impurities to ensure the safety and efficacy of the final drug product. The availability of pure reference standards for potential impurities is therefore critical for analytical method development and validation.
Safety, Handling, and Storage
While a specific, comprehensive toxicology report for this compound is not available, data from safety data sheets (SDS) for structurally related compounds indicate a consistent hazard profile.[8][9][10]
-
Hazard Identification:
-
Recommended Precautions for Safe Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][12]
-
Skin Protection: Handle with impermeable gloves (e.g., nitrile) and wear a lab coat. Avoid all skin contact.[12]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[8]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
-
-
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[11]
-
References
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13C NMR analysis of 2,4-Difluoro-3,5-dimethoxybenzoic acid
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,4-Difluoro-3,5-dimethoxybenzoic acid
Authored by: A Senior Application Scientist
Foreword: Beyond the Spectrum
In the realm of drug development and materials science, the precise structural elucidation of novel molecular entities is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a uniquely powerful tool for mapping the carbon framework of a molecule.[1]
This guide eschews a simplistic, step-by-step recitation of procedures. Instead, it offers a deep dive into the strategic application of ¹³C NMR and its associated techniques for the comprehensive analysis of a complex substituted aromatic compound: this compound. We will explore not just the "how" but, more critically, the "why" behind the experimental choices, data interpretation, and the synergy between different NMR experiments. Our objective is to provide researchers, scientists, and drug development professionals with a framework for approaching complex structural challenges with confidence and scientific rigor.
The Molecule of Interest: this compound
Before delving into the spectroscopy, a foundational understanding of the target molecule's structure is paramount. This compound is a polysubstituted benzene ring, presenting a fascinating case for NMR analysis due to the interplay of various electronic and steric effects.
The structure features:
-
A carboxylic acid group, which is strongly electron-withdrawing.
-
Two fluorine atoms, which are highly electronegative and, crucially for NMR, have a nuclear spin (I = 1/2).
-
Two methoxy groups, which are electron-donating via resonance.
-
A single aromatic proton, providing a key handle for correlational spectroscopy.
Due to molecular symmetry, the eight carbon atoms of the molecule resolve into eight unique chemical environments, which we will systematically identify.
Caption: Structure of this compound with carbon numbering. Note the equivalence of the two methoxy carbons (C8 and C8').
Foundational Principles: Decoding the ¹³C NMR Spectrum
The ¹³C nucleus possesses a spin quantum number of 1/2, making it NMR-active. However, its low natural abundance (~1.1%) and weaker magnetic moment compared to ¹H result in an inherently lower sensitivity.[2] This necessitates the use of signal-averaging techniques over many scans to achieve an adequate signal-to-noise ratio.
The power of ¹³C NMR lies in its large chemical shift dispersion, typically spanning 0-220 ppm.[2][3] This wide range minimizes the signal overlap that often complicates ¹H NMR spectra, allowing for the resolution of individual carbon signals even in complex molecules.[3] Standard ¹³C NMR spectra are acquired with broadband proton decoupling, which collapses all ¹³C-¹H coupling, resulting in each unique carbon appearing as a singlet.[3][4] This simplifies the spectrum but removes valuable information about attached protons, which we will recover using more advanced techniques.
A critical feature in the spectrum of our target molecule will be ¹³C-¹⁹F coupling . Fluorine-19 is 100% abundant and has a spin of 1/2, leading to distinct splitting patterns for nearby carbon atoms. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms and provides invaluable structural information.[5][6]
Strategic Protocol for Unambiguous Analysis
A robust analysis requires a multi-faceted approach, layering information from several experiments to build an irrefutable structural assignment.
Core Experiment: Proton-Decoupled ¹³C NMR
This is the starting point, providing a direct count of the number of unique carbon environments. For our molecule, we anticipate 8 distinct signals.
Predicted Chemical Shifts and ¹³C-¹⁹F Coupling
The chemical environment of each carbon dictates its resonance frequency (chemical shift). By analyzing the electronic effects of the substituents, we can predict the approximate regions where each signal will appear. This predictive exercise is crucial for an informed interpretation of the final spectrum.
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Expected Coupling Constants (Hz) | Rationale |
| C7 (COOH) | 165 - 175 | Triplet or dd | ⁴J_CF ≈ 1-3 Hz | Carboxylic acid carbon, deshielded.[2][7] Long-range coupling to F at C2 and F at C4. |
| C2, C4 | 150 - 165 | Doublet of Doublets (dd) | ¹J_CF ≈ 240-260, ²J_CF ≈ 15-25 | Directly bonded to highly electronegative F, strongly deshielded.[5][6] Large one-bond coupling and smaller two-bond coupling to the other F. |
| C3, C5 | 140 - 155 | Triplet or dd | ²J_CF ≈ 15-25, ³J_CF ≈ 3-7 | Bonded to electronegative oxygen. Two-bond coupling to one F and three-bond coupling to the other. |
| C1 | 115 - 130 | Triplet or dd | ²J_CF ≈ 15-25, ³J_CF ≈ 3-7 | Quaternary carbon attached to the carboxyl group. Coupled to F at C2 and C6. |
| C6 | 95 - 110 | Doublet of Doublets (dd) | ³J_CF ≈ 3-7, ⁴J_CF ≈ 1-3 | Aromatic CH, shielded by two ortho methoxy groups. Coupled to F at C2 and C4. |
| C8 (-OCH₃) | 55 - 65 | Triplet or tdd | ⁴J_CF, ⁵J_CF < 2 Hz | Methoxy carbons, typical range. Long-range coupling to both F atoms may or may not be resolved. |
Spectral Editing: DEPT for Carbon Typing
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for determining the number of protons attached to each carbon.[8][9] By running two key experiments, we can sort the carbon signals into CH, CH₂, and CH₃ groups, and by inference, identify the quaternary (C) carbons.
-
DEPT-90: Only signals from CH carbons (methines) are observed.[10][11]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[10][11]
For this compound:
-
DEPT-90 will show a single signal corresponding to C6 .
-
DEPT-135 will show a positive signal for C6 (CH) and a positive signal for C8 (the two equivalent CH₃ groups). No negative signals will be present as there are no CH₂ groups.
-
Quaternary Carbons: The signals for C1, C2, C3, C4, C5, and C7 will be present in the broadband ¹³C spectrum but absent from all DEPT spectra.[10]
Caption: Logical workflow for carbon type determination using DEPT spectroscopy.
Unambiguous Assignment: 2D Heteronuclear Correlation
While 1D spectra provide a carbon count and type, unambiguously assigning each signal, especially the quaternary carbons, requires two-dimensional correlation experiments.[12][13][14] These proton-detected experiments offer superior sensitivity, making them highly efficient.[15][16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s).[17][18] It creates a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a directly bonded C-H pair.
-
Application: A single cross-peak will definitively link the ¹H signal of H6 to the ¹³C signal of C6.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²J_CH and ³J_CH).[15][17][18] One-bond correlations are suppressed.
-
Application: The correlations from the two distinct proton environments (the aromatic H6 and the methoxy -OCH₃ protons) will be used to assign all remaining carbons.
-
From -OCH₃ Protons (H8): Expect strong correlations to the attached methoxy carbon (C8 , a residual one-bond correlation can sometimes appear but is typically weak), and crucial two-bond and three-bond correlations to C3 and C5 .
-
From Aromatic Proton (H6): Expect strong correlations to adjacent carbons C1 and C5 (²J_CH), and the more distant C2 and C4 (³J_CH).
-
-
Caption: Key expected HMBC correlations for structural assignment.
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific data begins with meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
The quality of the spectrum is directly dependent on the quality of the sample.
-
Weighing: Accurately weigh 20-50 mg of this compound.[19][20] Higher concentrations are preferable for ¹³C NMR to reduce acquisition time.[21]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent candidates. Use approximately 0.6 mL of solvent.
-
Dissolution: Dissolve the sample in a small, clean vial first. Gentle vortexing or sonication can aid dissolution.
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[21] This step is non-negotiable as suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad spectral lines.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and optimize the magnetic field homogeneity via shimming.
-
¹³C Spectrum:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30).
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~1-2 seconds.
-
Number of Scans (ns): 1024 to 4096, depending on concentration.
-
-
DEPT Spectra:
-
Experiment: Run DEPT-90 and DEPT-135 experiments. These are quick experiments, typically requiring fewer scans than the standard ¹³C.
-
-
2D Spectra (HSQC/HMBC):
-
Experiment: Use gradient-selected, sensitivity-enhanced sequences (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC).
-
Optimization: The HMBC experiment is optimized for a long-range coupling constant. A standard value of 8 Hz is a good compromise, but if specific correlations are missing, acquiring a second HMBC optimized for 4-5 Hz may be necessary.[17]
-
Conclusion: Synthesizing the Data for a Complete Picture
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An In-depth Technical Guide to the FT-IR Spectrum of 2,4-Difluoro-3,5-dimethoxybenzoic acid
Introduction: The Analytical Imperative for a Complex Molecule
2,4-Difluoro-3,5-dimethoxybenzoic acid (C₉H₈F₂O₄) is a substituted aromatic carboxylic acid, a class of compounds pivotal in medicinal chemistry and materials science.[1] Its multifaceted structure, featuring a carboxylic acid, two methoxy ether groups, and two fluorine atoms on a benzene ring, presents a unique analytical challenge.[1] Verifying the identity, purity, and structural integrity of such molecules is a cornerstone of drug development and quality control. Fourier Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical tool for this purpose. It is a rapid, non-destructive technique that provides a distinct molecular "fingerprint," revealing the presence and chemical environment of key functional groups.[2]
This guide provides a comprehensive analysis of the expected FT-IR spectrum of this compound. We will dissect the molecule's structure to predict its vibrational behavior, outline a robust experimental protocol using Attenuated Total Reflectance (ATR)-FT-IR, and provide a detailed interpretation of the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of applying FT-IR for the characterization of complex organic molecules.
Theoretical Framework: Predicting Vibrational Modes
The power of FT-IR spectroscopy lies in its ability to detect the vibrations of covalent bonds, which absorb infrared radiation at specific frequencies.[3] The spectrum of this compound is a composite of the characteristic vibrations of its constituent functional groups.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group gives rise to some of the most recognizable features in an IR spectrum.
-
O-H Stretching: Due to strong intermolecular hydrogen bonding, which forms stable dimers, the O-H bond stretch is not a sharp peak. Instead, it appears as a very broad and strong absorption band spanning a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5][6] This broad feature often overlaps with the sharper C-H stretching vibrations.[4]
-
C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is one of the strongest and most distinct peaks in the spectrum. For an aromatic carboxylic acid, this intense, sharp band is expected between 1760 and 1690 cm⁻¹.[4][7] Its precise position can be influenced by dimerization and conjugation with the aromatic ring.[5][6]
-
C-O Stretching and O-H Bending: The spectrum will also contain a C-O stretching vibration, which typically appears in the 1320-1210 cm⁻¹ region, and O-H bending vibrations, which can be found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[4]
The Aromatic System (Substituted Benzene Ring)
-
Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of the benzene ring typically occurs at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[7] These peaks are usually of medium to weak intensity and may appear as small, sharp signals on the shoulder of the broad O-H band.
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of characteristic bands of variable intensity in the 1620-1450 cm⁻¹ region.
Aryl Ether Groups (-OCH₃)
This molecule contains two methoxy groups attached to the benzene ring, classifying it as an aryl alkyl ether. These ethers have two distinct C-O stretching bands due to asymmetric and symmetric vibrations.
-
Asymmetric C-O-C Stretch: A strong, prominent band is expected near 1250 cm⁻¹.[8][9][10]
-
Symmetric C-O-C Stretch: A second, often slightly less intense, band appears near 1040 cm⁻¹.[8][9]
Carbon-Fluorine Bonds (C-F)
The C-F bond is highly polar, resulting in strong absorptions in the IR spectrum. The stretching vibrations for aromatic C-F bonds are typically found in the 1400-1100 cm⁻¹ region.[11][12] This is a crowded area of the spectrum, and these peaks may overlap with C-O stretching and other fingerprint vibrations. Specific absorptions around 1250 cm⁻¹ and 1145 cm⁻¹ have been noted for C-F bonds in similar environments.[12]
Experimental Protocol: Acquiring the Spectrum via ATR-FT-IR
To ensure high-quality, reproducible data, the Attenuated Total Reflectance (ATR) sampling technique is recommended. ATR-FT-IR is ideal for analyzing solid powders with minimal to no sample preparation, eliminating the need for KBr pellets and potential moisture-related interferences.[13][14][15]
Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Confirm the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is correctly installed.
-
-
Crystal Cleaning (Self-Validation Step 1):
-
Rationale: Any residue from previous samples will contaminate the spectrum. A pristine crystal surface is paramount for accuracy.
-
Procedure: Clean the ATR crystal surface with a soft, lint-free wipe soaked in a volatile solvent (e.g., isopropyl alcohol or ethanol). Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition (Self-Validation Step 2):
-
Rationale: This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. The software will subtract this background from the sample spectrum, ensuring the final result is exclusively from the analyte.[14]
-
Procedure: With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Rationale: Direct, uniform contact between the sample and the ATR crystal is necessary for the evanescent wave to effectively penetrate the sample.[15][16]
-
Procedure: Place a small amount of the this compound powder (typically just enough to cover the crystal surface) onto the center of the ATR crystal.
-
-
Pressure Application:
-
Rationale: Applying consistent pressure ensures intimate contact between the solid sample and the crystal, maximizing the signal intensity and improving reproducibility.
-
Procedure: Lower the ATR's pressure arm until it makes contact with the sample. Apply a consistent force using the device's torque knob or pressure clamp. The software often provides a real-time view of the spectrum, allowing for optimization of the pressure.
-
-
Sample Spectrum Acquisition:
-
Procedure: Initiate the sample scan. Use the same number of scans and resolution as for the background scan to maintain consistency.
-
-
Post-Analysis Cleanup:
-
Procedure: Raise the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe as described in Step 2.
-
FT-IR Analysis Workflow Diagram
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Data Interpretation: Correlating Spectrum to Structure
The resulting FT-IR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational frequencies for each functional group.
Table 1: Summary of Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Citation(s) |
| 3300 - 2500 | Carboxylic Acid: O-H Stretch (H-bonded) | Strong, Very Broad | [4][5][6][7] |
| ~3100 - 3000 | Aromatic: C-H Stretch | Weak to Medium, Sharp | [7] |
| 1760 - 1690 | Carboxylic Acid: C=O Stretch | Strong, Sharp | [4][5][7] |
| 1620 - 1450 | Aromatic: C=C Ring Stretch | Medium to Weak, Sharp | [17] |
| 1320 - 1210 | Carboxylic Acid: C-O Stretch | Medium | [4] |
| ~1250 | Aryl Ether: Asymmetric C-O-C Stretch | Strong | [8][10][18] |
| 1400 - 1100 | Aromatic: C-F Stretch | Strong | [11][12] |
| ~1040 | Aryl Ether: Symmetric C-O-C Stretch | Medium to Strong | [8][9] |
Analysis of a Hypothetical Spectrum:
-
High-Frequency Region (>2500 cm⁻¹): The most dominant feature will be the extremely broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.[4][6] Superimposed on this broad absorption, one should be able to resolve weaker, sharp peaks corresponding to the aromatic C-H stretches just above 3000 cm⁻¹.
-
Carbonyl Region (1800 - 1650 cm⁻¹): A very intense and sharp peak is expected around 1700 cm⁻¹, definitively indicating the C=O stretch of the carboxylic acid.[7] Its position confirms the presence of the acid functionality.
-
Fingerprint Region (<1500 cm⁻¹): This region will be complex but highly informative.
-
Look for the characteristic aromatic C=C stretching bands between 1620-1450 cm⁻¹.
-
The most intense peaks in the 1300-1000 cm⁻¹ range will be due to the C-O and C-F stretches. A strong band near 1250 cm⁻¹ is likely a composite of the asymmetric aryl ether C-O stretch and a C-F stretch.[12][18]
-
Another strong absorption around 1040 cm⁻¹ should be present, corresponding to the symmetric aryl ether C-O stretch.[9]
-
Additional strong bands attributable to C-F vibrations are expected throughout the 1400-1100 cm⁻¹ range, confirming the fluorination of the aromatic ring.[11]
-
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information. By systematically identifying the characteristic absorption bands for the carboxylic acid (broad O-H, strong C=O), the aryl ether groups (strong asymmetric and symmetric C-O stretches), and the carbon-fluorine bonds, a confident structural confirmation can be achieved. The use of the ATR-FT-IR technique provides a simple, reliable, and reproducible method for obtaining high-quality spectra, making it an indispensable tool in the workflow of chemical synthesis and pharmaceutical development.
References
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An In-Depth Technical Guide to the Mass Spectrometry of 2,4-Difluoro-3,5-dimethoxybenzoic acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,4-Difluoro-3,5-dimethoxybenzoic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and methodological best practices.
Introduction: The Analytical Imperative
This compound (MW: 218.15 g/mol , Formula: C₉H₈F₂O₄) is a substituted aromatic carboxylic acid.[1] The presence of fluoro- and methoxy- functional groups imparts unique chemical properties that are leveraged in the synthesis of biologically active molecules.[2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this and related compounds, providing critical data on molecular weight, elemental composition, and fragmentation pathways. This guide will detail the strategic considerations for achieving high-quality mass spectrometric data for this analyte.
Foundational Principles: Ionization and Instrumentation
The choice of ionization technique is paramount for the successful analysis of this compound. The molecule's polarity, thermal stability, and molecular weight guide this selection.
Ionization Source Selection: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and non-volatile molecules.[3] Given the carboxylic acid moiety, this compound is readily ionizable in negative ion mode ESI, where it can lose a proton to form the [M-H]⁻ ion.[4][5] This is often the preferred method due to its high efficiency for acidic compounds.[5] In positive ion mode, adduct formation with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) can be observed.[6][7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds with molecular weights typically under 1500 Da.[3][8][9] It involves vaporizing the sample and then inducing ionization through a corona discharge.[3][8] For this compound, APCI can be a viable alternative, particularly if coupled with normal-phase chromatography. In positive ion mode, it typically generates the protonated molecule [M+H]⁺.[10]
Causality of Choice: For routine analysis, negative ion ESI is the recommended starting point due to the acidic nature of the carboxylic acid group, which promotes efficient deprotonation. This approach generally yields a strong signal for the [M-H]⁻ ion with minimal fragmentation, providing clear molecular weight information.
Mass Analyzer Considerations
The choice of mass analyzer will dictate the resolution, mass accuracy, and tandem MS capabilities of the analysis.
-
Quadrupole Analyzers (QqQ): Triple quadrupole instruments are excellent for quantitative studies, offering high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.
-
Time-of-Flight (TOF) and Orbitrap Analyzers: These high-resolution mass spectrometers (HRMS) provide accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown metabolites or impurities.[10]
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is essential for obtaining high-quality data. The following diagram and protocol outline a validated approach for the analysis of this compound.
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Crystal structure of 2,4-Difluoro-3,5-dimethoxybenzoic acid
An In-Depth Technical Guide to the Structural Elucidation of 2,4-Difluoro-3,5-dimethoxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway and the prospective crystallographic analysis of this compound. While a definitive, publicly available crystal structure for this specific molecule has not been identified at the time of this writing, this document serves as a detailed roadmap for researchers and drug development professionals aiming to elucidate its three-dimensional atomic arrangement. By synthesizing established methodologies for the crystallization and X-ray diffraction analysis of related benzoic acid derivatives, this guide offers a robust framework for obtaining and interpreting the crystal structure of this compound of interest. Furthermore, we present available computational data to offer preliminary insights into its molecular geometry and properties.
Introduction: The Significance of Structural Analysis
The precise knowledge of a molecule's crystal structure is fundamental in the fields of medicinal chemistry and materials science. It provides invaluable insights into intermolecular interactions, solid-state packing, and the conformational preferences of the molecule. For active pharmaceutical ingredients (APIs), the crystalline form can significantly impact critical properties such as solubility, stability, and bioavailability. This compound, a fluorinated and methoxylated benzoic acid derivative, presents a compelling case for structural investigation due to the potential influence of its substituent groups on its physicochemical characteristics. This guide outlines the necessary steps to achieve this structural determination.
Synthesis of this compound
The synthesis of this compound has been reported, and a general pathway involves the functionalization of a fluorinated benzene precursor. The following is a representative synthetic route based on available literature.
Diagram of Synthetic Pathway
Caption: A generalized synthetic scheme for this compound.
A plausible synthetic approach could involve the Vilsmeier-Haack formylation of 1,3-difluoro-2,5-dimethoxybenzene, followed by oxidation of the resulting aldehyde to the carboxylic acid. Alternatively, direct carboxylation using a strong base and carbon dioxide could be employed. The purification of the final product is critical to obtain a sample suitable for crystallization. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a common final purification step.
Experimental Protocol for Crystallization
The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following protocol is a recommended starting point for the crystallization of this compound, based on techniques proven effective for other benzoic acid derivatives.
Experimental Workflow for Crystallization
Caption: A workflow diagram for the single-crystal growth of this compound.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of the compound in a variety of solvents at room temperature and at elevated temperatures. Ideal solvents will show moderate solubility at higher temperatures and lower solubility at room or sub-ambient temperatures.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Vapor Diffusion (Solvent/Anti-Solvent): In a small, open vial, dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a small amount of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Protocol for Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the following workflow should be followed for data collection and structure determination.
Workflow for Crystal Structure Determination
Caption: A step-by-step workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology:
-
Data Collection: A selected crystal is mounted on a goniometer head and placed on a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion. A preliminary data collection is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and the positions of the heavier atoms.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation: The final refined structure is validated using software such as PLATON to check for missed symmetry and other potential issues. The results are typically reported in a Crystallographic Information File (CIF).
Predicted Molecular Properties and Comparative Analysis
In the absence of experimental crystallographic data, computational methods provide valuable preliminary information.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₄ | PubChem[1] |
| Molecular Weight | 218.15 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
The crystal structures of many benzoic acid derivatives feature the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[2] It is highly probable that this compound will also exhibit this hydrogen bonding motif. The fluorine and methoxy substituents are expected to influence the crystal packing through dipole-dipole interactions and potential weak C-H···F and C-H···O hydrogen bonds.
Conclusion
This technical guide has outlined a comprehensive strategy for the synthesis, crystallization, and structural determination of this compound. While the definitive crystal structure is not yet publicly known, the protocols and workflows presented herein are based on established, field-proven methodologies. The successful application of these methods will undoubtedly yield a high-quality crystal structure, providing crucial insights for researchers in drug discovery and materials science. The provided computational data serves as a useful starting point for understanding the molecule's intrinsic properties.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wilson, R. Z., & Hamilton, W. C. (1965). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Acta Crystallographica, 19(3), 349-354.
- Vankayalapati, H., et al. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 54-62.
- Zhang, J., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240.
- Zhang, J., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.
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The Solubility of 2,4-Difluoro-3,5-dimethoxybenzoic Acid in Organic Solvents: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the solubility of 2,4-Difluoro-3,5-dimethoxybenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the physicochemical properties of the compound, explores the theoretical underpinnings of its solubility, and offers practical, field-proven methodologies for solubility determination. In the absence of extensive public data for this specific molecule, this guide establishes a robust predictive framework by leveraging comparative data from structurally analogous benzoic acid derivatives.
Executive Summary: Understanding the Compound
This compound is a substituted aromatic carboxylic acid with significant potential in pharmaceutical and agrochemical research. Its molecular structure, featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups on the benzene ring, imparts a unique electronic and steric profile that influences its reactivity and physical properties, most notably its solubility. The fluorination is known to enhance stability and lipophilicity, which can, in turn, affect its solubility in various organic media.[1] This guide will navigate the critical aspects of its solubility, providing a foundational understanding for its application in synthesis, purification, and formulation.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₄ | [2] |
| Molecular Weight | 218.15 g/mol | [2] |
| Predicted pKa | 2.97 ± 0.10 | ChemicalBook |
| Appearance | White to off-white powder/crystals | [3] |
| Computed XLogP3 | 1.6 | [2] |
The Science of Solubility: A Theoretical Framework
The adage "like dissolves like" provides a fundamental starting point for understanding solubility. This principle is governed by the polarity of both the solute (this compound) and the solvent. The presence of a polar carboxylic acid group suggests potential solubility in polar solvents, while the substituted benzene ring provides nonpolar character, indicating possible solubility in less polar environments.
The key intermolecular forces at play include:
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the molecule.
-
Dipole-Dipole Interactions: The fluorine and methoxy substituents create permanent dipoles in the molecule, which can interact with polar solvents.
-
Van der Waals Forces: These forces will be significant in the interaction with nonpolar solvents.
The interplay of these factors dictates the overall solubility profile. For instance, while the molecule has polar functional groups, the fluorine and methoxy groups can also increase its lipophilicity, potentially enhancing solubility in moderately polar to nonpolar solvents.
Predictive Analysis: Leveraging Data from Analogous Compounds
In the absence of specific experimental data for this compound, a predictive analysis based on the known solubility of structurally similar compounds is a scientifically sound approach. The following tables present solubility data for benzoic acid and other substituted derivatives in a range of common organic solvents. This data serves as a valuable benchmark for estimating the solubility behavior of the target compound.
Table 1: Mole Fraction Solubility (x₁) of Benzoic Acid in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction (x₁) |
| Methanol | 0.297 |
| Ethanol | 0.354 |
| 1-Propanol | 0.332 |
| 1-Butanol | 0.318 |
| Acetone | 0.431 |
| Ethyl Acetate | 0.345 |
| Benzene | 0.119 |
| Toluene | 0.103 |
| Heptane | 0.005 |
Data compiled from various sources.
Table 2: Solubility of 3,4-Dimethoxybenzoic Acid in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Molar Solubility (mol/L) |
| Methanol | 2.14 |
| Ethanol | 1.66 |
| 1-Propanol | 1.30 |
| 1-Butanol | 1.08 |
| Ethyl Acetate | 1.57 |
| Acetone | 2.45 |
Adapted from Bowen et al. (2013).[4]
Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit good solubility in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents such as acetone and ethyl acetate. Its solubility is expected to be lower in nonpolar solvents like heptane. The presence of two fluorine atoms may slightly alter this profile compared to its non-fluorinated dimethoxy analog.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of choice.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Sources
An In-depth Technical Guide to the Reactivity Profile of 2,4-Difluoro-3,5-dimethoxybenzoic Acid
Introduction
2,4-Difluoro-3,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a blend of electron-donating and electron-withdrawing groups, imparts a nuanced reactivity profile that is critical for researchers, synthetic chemists, and drug development professionals to understand. This guide provides a comprehensive analysis of the molecule's structural and electronic properties, and how these factors govern its reactivity in various chemical transformations.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C₉H₈F₂O₄ and a molecular weight of 218.15 g/mol , possesses a complex array of functional groups that dictate its chemical behavior. The strategic placement of two fluorine atoms, two methoxy groups, and a carboxylic acid on the benzene ring creates a unique electronic and steric environment.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1003709-80-5 | PubChem |
| Molecular Formula | C₉H₈F₂O₄ | PubChem |
| Molecular Weight | 218.15 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
Electronic and Steric Landscape: A Tale of Competing Influences
The reactivity of the aromatic core of this compound is a direct consequence of the interplay between the electronic effects of its substituents.
-
Methoxy Groups (-OCH₃): These are strong activating groups that donate electron density to the aromatic ring through resonance (mesomeric effect), and to a lesser extent, withdraw electron density inductively. They are ortho, para-directing in electrophilic aromatic substitution (EAS).
-
Fluorine Atoms (-F): As halogens, fluorine atoms are deactivating due to their strong inductive electron withdrawal. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the cationic intermediate (arenium ion) formed during EAS.
-
Carboxylic Acid Group (-COOH): This is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It is a meta-director in EAS reactions.
The collective influence of these groups results in a complex pattern of activation and deactivation across the aromatic ring. The methoxy groups strongly activate the positions ortho and para to them, while the fluorine and carboxylic acid groups deactivate the ring.
Caption: Competing electronic effects of substituents.
Reactivity Profile
Electrophilic Aromatic Substitution (EAS)
Predicting the outcome of EAS on this heavily substituted ring requires careful consideration of the directing effects of each group. In situations with multiple substituents, the most strongly activating group typically dictates the position of substitution.
In this case, the two methoxy groups are the most powerful activating groups. They will direct incoming electrophiles to the positions ortho and para to them. However, all ortho and para positions relative to the methoxy groups are already substituted. The only available position for substitution is C6.
Let's analyze the directing effects on the sole available C6-H position:
-
It is meta to the -COOH group (favored by this deactivating group).
-
It is ortho to the C5-OCH₃ group (favored by this activating group).
-
It is para to the C2-F group (favored by this deactivating, but o,p-directing group).
-
It is meta to the C3-OCH₃ group (not favored).
-
It is meta to the C4-F group (not favored).
Given that the C5-methoxy group is a strong activator and directs ortho to its position, and this is reinforced by the para-directing effect of the C2-fluorine and the meta-directing effect of the carboxylic acid, electrophilic substitution is predicted to occur regioselectively at the C6 position.
Caption: Predicted workflow for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two fluorine atoms on the electron-rich ring makes nucleophilic aromatic substitution a plausible reaction pathway, particularly under forcing conditions or with activation. Fluorine is often a good leaving group in SNAr reactions, especially when the aromatic ring is rendered electron-deficient. The synthesis of the title compound itself from 2,3,4,5-tetrafluorobenzoic acid proceeds via nucleophilic substitution of fluorine by methoxide, highlighting the feasibility of this reaction type on a highly fluorinated precursor.
On this compound, direct SNAr is less likely without further activation, as the methoxy groups enrich the ring with electron density, which is counterintuitive for nucleophilic attack. However, specialized conditions, such as those employing photoredox catalysis, have been shown to enable SNAr on unactivated fluoroarenes.
Should an SNAr reaction be forced, the relative leaving group ability of fluoride versus methoxide would be a key consideration. Generally, fluoride is a better leaving group than methoxide in SNAr. Therefore, substitution of one of the fluorine atoms would be the more probable outcome.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety undergoes a range of standard transformations, although its reactivity may be influenced by the steric hindrance imposed by the ortho-substituents (a fluorine atom and a methoxy group).
-
Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common method for converting carboxylic acids to esters.
-
Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, typically requiring a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
-
Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acyl chloride, which is a key intermediate for the synthesis of esters, amides, and other derivatives under milder conditions.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the carboxylic acid to the corresponding primary alcohol (a benzyl alcohol derivative).
-
Setup: To a solution of this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography.
Synthesis
As documented, a practical synthesis of this compound starts from 2,3,4,5-tetrafluorobenzoic acid. The key steps involve a nitration, followed by a nucleophilic aromatic substitution with a methoxide source to replace two of the fluorine atoms. Subsequent reduction of the nitro group to an amine, followed by diazotization and reduction, yields the final product. This synthetic route underscores the principles of SNAr on polyfluorinated aromatic systems.
Conclusion
This compound presents a fascinating case study in the reactivity of polysubstituted aromatic compounds. Its reactivity is governed by a delicate balance of activating and deactivating groups. Electrophilic aromatic substitution is predicted to occur selectively at the C6 position, directed by the powerful activating effect of the C5-methoxy group. While direct nucleophilic aromatic substitution on the final product is challenging, its synthesis from a polyfluorinated precursor demonstrates the utility of SNAr in building this molecular scaffold. The carboxylic acid group offers a reliable handle for a variety of standard functional group interconversions. This in-depth understanding of its reactivity profile is crucial for harnessing the full synthetic potential of this valuable building block in the development of novel chemical entities.
References
- Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. (2021, February 26). [Video]. YouTube.
- Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.
- Chemistry LibreTexts. (2023, January 4). 15.
- Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. (2022, April 22). [Video]. YouTube.
- Organic Chemistry Tutor.
- Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194.
- Aktaş Anıl, D., & Polat, M. F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
- MDPI. (2021).
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). 2,5-Difluoro-4-iodo-3-methylbenzoic acid.
- ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
- ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
- National Institutes of Health. (2015).
- Journal of the Chemical Society C: Organic. (1968). Aromatic polyfluoro-compounds. Part XLVIII. Some electrophilic substitution reactions of 2,3,4,5,6-pentafluorobiphenyl.
- PubChem. (n.d.). 2,4-Difluoro-3-methoxybenzoic Acid.
- MDPI. (2018). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide.
- National Institutes of Health. (2024).
- OSTI.GOV. (1986). Action of electrophilic agents on polyfluorinated aromatic compounds. XIX. Factors which determine the ratio of the products from substitution of hydrogen and ipso-addition in the reaction of partially
A Theoretical and Computational Guide to 2,4-Difluoro-3,5-dimethoxybenzoic Acid: Exploring Molecular Architecture and Reactivity for Drug Discovery
Foreword: Unveiling the Potential of a Highly Substituted Aromatic Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. The introduction of fluorine and methoxy groups, in particular, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth theoretical exploration of 2,4-Difluoro-3,5-dimethoxybenzoic acid, a fascinating and highly substituted benzoic acid derivative. While this molecule is noted as a key intermediate in the synthesis of a potential impurity of the antibiotic moxifloxacin, its true potential as a versatile scaffold for drug discovery and materials science remains largely untapped.[1][2][3]
This document is intended for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a framework for the theoretical investigation of this molecule. We will delve into the "why" behind computational choices, offering insights grounded in established principles of physical organic chemistry and computational science. The methodologies outlined herein are designed to be self-validating, providing a robust approach to predicting the behavior of this and similar complex organic molecules.
Molecular Identity and Physicochemical Landscape
This compound (DFMBA) presents a unique substitution pattern on the benzoic acid core. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy groups, all in proximity on the aromatic ring, creates a complex electronic environment that dictates its properties and reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₄ | PubChem[4] |
| Molecular Weight | 218.15 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 1003709-80-5 | PubChem[4] |
| Calculated XLogP3 | 1.6 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
Table 1: Key physicochemical properties of this compound.
The calculated octanol-water partition coefficient (XLogP3) of 1.6 suggests a moderate lipophilicity, a crucial parameter in drug design influencing membrane permeability and solubility. The presence of both hydrogen bond donors (the carboxylic acid proton) and multiple acceptors (the carbonyl and methoxy oxygens, and fluorine atoms) indicates the potential for complex intermolecular interactions.
Synthesis and Chemical Accessibility
The practical utility of any molecular scaffold is contingent upon its synthetic accessibility. An efficient synthesis for this compound has been reported, starting from 2,3,4,5-tetrafluorobenzoic acid.[1][2][3] This multi-step synthesis involves nitration, methoxyl substitution, reduction of the nitro group, diazotization, and a final reduction, yielding the target molecule in a moderate overall yield.[1][2][3] The availability of this synthetic route is a critical first step, enabling further experimental and theoretical investigation.
A Framework for Theoretical Investigation: Unraveling the Electronic and Structural Nuances
Computational Protocol: A Step-by-Step Guide
The following protocol outlines a comprehensive approach to the theoretical characterization of DFMBA. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is recommended as a starting point, as this combination has proven effective for similar systems, providing reliable geometries and electronic properties.[5][9]
Step 1: Geometry Optimization
-
Objective: To determine the most stable three-dimensional conformation of the molecule.
-
Methodology: Perform a full geometry optimization without any symmetry constraints. The inclusion of diffuse functions (the "++" in the basis set) is crucial for accurately describing the lone pairs on the oxygen and fluorine atoms, while the polarization functions ("d,p") account for the non-spherical nature of electron density in bonds.
-
Causality: An accurate optimized geometry is the foundation for all subsequent calculations. Errors in the predicted structure will propagate and lead to inaccuracies in calculated properties such as vibrational frequencies and electronic energies.
Step 2: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Methodology: Calculate the harmonic vibrational frequencies at the same level of theory as the optimization. The absence of imaginary frequencies confirms a local minimum on the potential energy surface.
-
Self-Validation: If imaginary frequencies are present, it indicates a saddle point (a transition state) rather than a stable structure, necessitating a re-optimization, perhaps starting from a perturbed geometry.
Step 3: Frontier Molecular Orbital (FMO) Analysis
-
Objective: To understand the molecule's electronic reactivity and kinetic stability.
-
Methodology: Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Expertise & Experience: A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[9] The locations of the HOMO and LUMO can suggest sites for electrophilic and nucleophilic attack, respectively. For DFMBA, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and methoxy groups, while the LUMO may have significant contributions from the carboxylic acid moiety and the C-F antibonding orbitals.
Step 4: Natural Bond Orbital (NBO) Analysis
-
Objective: To gain a deeper understanding of the bonding, charge distribution, and intramolecular interactions.
-
Methodology: NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. This allows for the quantification of intramolecular charge transfer and hyperconjugative interactions.
-
Authoritative Grounding: This analysis can reveal, for example, the extent of electron donation from the methoxy oxygen lone pairs into the aromatic ring's π* orbitals, or from the fluorine lone pairs into adjacent σ* orbitals. These interactions are crucial for understanding the subtle electronic effects of the substituents.
Step 5: Molecular Electrostatic Potential (MEP) Mapping
-
Objective: To visualize the regions of the molecule that are electron-rich or electron-poor, providing insights into non-covalent interactions and reactivity.
-
Methodology: The MEP is plotted onto the molecule's electron density surface.
-
Expertise & Experience: Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are favorable for hydrogen bond acceptance. Conversely, regions of positive potential (blue) are prone to nucleophilic attack and indicate hydrogen bond donating sites. For DFMBA, the carbonyl oxygen and fluorine atoms are expected to be regions of high negative potential, while the carboxylic acid proton will be a site of high positive potential.
Predicted Spectroscopic Signatures
While experimental spectra for DFMBA are not widely published, DFT calculations can provide valuable predictions.
Predicted Infrared (IR) Spectrum
The calculated IR spectrum will be dominated by characteristic vibrations of the functional groups. Key expected vibrational modes include:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| O-H stretch (carboxylic acid) | ~3000-3300 (broad) | Characteristic of hydrogen-bonded dimers. |
| C-H stretch (aromatic & methyl) | ~2900-3100 | |
| C=O stretch (carbonyl) | ~1700-1750 | The position is sensitive to electronic effects and hydrogen bonding. |
| C-F stretch | ~1100-1300 | Strong, characteristic absorptions. |
| C-O stretch (methoxy & acid) | ~1000-1250 |
Table 2: Predicted key infrared vibrational frequencies for this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectra
Predicting NMR spectra with high accuracy is computationally more demanding, but GIAO (Gauge-Including Atomic Orbital) methods coupled with DFT can provide good estimates of ¹H and ¹³C chemical shifts.[9]
-
¹H NMR: A single aromatic proton signal is expected, likely a singlet or a very finely split multiplet due to coupling with fluorine. Two distinct singlets for the two methoxy groups are also anticipated, along with a broad singlet for the acidic proton.
-
¹³C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms. The carbonyl carbon will be the most downfield signal. The aromatic carbons directly bonded to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts being highly sensitive to the local electronic environment.
Implications for Drug Discovery and Materials Science
The unique substitution pattern of DFMBA makes it an intriguing scaffold for several applications:
-
Bioisosteric Replacement: The difluoro-dimethoxy substitution pattern can be explored as a bioisostere for other functional groups in known bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity through favorable electrostatic interactions.
-
Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, DFMBA could serve as a valuable fragment for screening against various biological targets. Its moderate lipophilicity and hydrogen bonding capabilities are desirable features for fragment libraries.
-
Fine-Tuning Acidity: The electronic interplay of the substituents allows for precise tuning of the carboxylic acid's pKa. This is critical in drug design for controlling the ionization state of a molecule at physiological pH, which in turn affects its solubility, absorption, and target engagement. The electron-withdrawing fluorine atoms will increase the acidity of the benzoic acid.
-
Materials Science: The potential for strong intermolecular interactions, including hydrogen bonding and π-π stacking, suggests that derivatives of DFMBA could be explored for the development of novel organic materials with interesting self-assembly properties.
Conclusion: A Scaffold of Untapped Potential
This compound represents more than just a synthetic intermediate. Its dense and electronically complex substitution pattern offers a wealth of opportunities for chemists and drug designers. The theoretical framework presented in this guide provides a clear and robust pathway for elucidating the fundamental properties of this molecule. By applying these computational methodologies, researchers can gain predictive insights into its reactivity, intermolecular interactions, and spectroscopic signatures, thereby accelerating its exploration as a valuable scaffold in the development of new therapeutics and functional materials. The synergy between targeted synthesis and rigorous theoretical investigation will be paramount in unlocking the full potential of this and other highly functionalized aromatic systems.
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- Mary, Y. S., et al. (2018). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 34(2). [Link]
- Elewa, M. R., & Mabied, A. F. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(1), 127. [Link]
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- PubMed. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(2), 186-195. [Link]
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An In-Depth Technical Guide to 2,4-Difluoro-3,5-dimethoxybenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Polysubstituted aromatic compounds, particularly benzoic acid derivatives, are valuable synthons in the construction of complex molecular architectures. Within this class, 2,4-Difluoro-3,5-dimethoxybenzoic acid (CAS No. 1003709-80-5) has emerged as a significant building block, valued for its specific substitution pattern that offers multiple avenues for further chemical modification.
This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.
Historical Context and Discovery
While a definitive "discovery" paper for this compound is not readily apparent in the chemical literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The synthesis of complex fluorinated aromatics has historically presented challenges, often requiring harsh reaction conditions and yielding mixtures of isomers. The development of more controlled and selective fluorination and substitution methodologies has been pivotal.
The significance of this particular substitution pattern became more evident with the need for highly functionalized intermediates in the synthesis of complex pharmaceutical compounds. A key publication in 2017 detailed an efficient synthetic route to this compound, highlighting its role as a crucial intermediate in the preparation of a known impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[2] This publication underscored the compound's relevance in pharmaceutical quality control and process chemistry. Prior to this, the literature on the synthesis of this specific molecule was sparse, suggesting its relatively recent introduction as a readily accessible chemical entity.[2]
Synthetic Methodologies: A Detailed Protocol
The synthesis of this compound, as detailed in a 2017 study, provides a robust and well-characterized route starting from the commercially available 2,3,4,5-tetrafluorobenzoic acid.[2] This multi-step synthesis is illustrative of the strategic manipulation of directing groups and reaction conditions to achieve the desired substitution pattern.
Experimental Protocol: Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid[2]
Step 1: Nitration of 2,3,4,5-Tetrafluorobenzoic Acid
-
To a stirred solution of fuming nitric acid and concentrated sulfuric acid at 0°C, slowly add 2,3,4,5-tetrafluorobenzoic acid.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water and dry to yield 2,3,4,5-tetrafluoro-6-nitrobenzoic acid.
Causality: The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the aromatic ring. The use of a potent nitrating mixture (fuming HNO₃ and concentrated H₂SO₄) is necessary to achieve electrophilic aromatic substitution. The nitro group is directed to the position ortho to the carboxylic acid due to the combined directing effects of the substituents.
Step 2: Methoxylation
-
Dissolve the 2,3,4,5-tetrafluoro-6-nitrobenzoic acid in methanol.
-
Add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Stir the mixture for 24 hours.
-
Acidify the reaction mixture with hydrochloric acid and extract with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain a mixture of methoxylated products.
Causality: The highly activated nitro-substituted ring is susceptible to nucleophilic aromatic substitution. The methoxide ions displace two of the fluorine atoms. The positions of substitution are dictated by the activating effect of the nitro group.
Step 3: Reduction of the Nitro Group
-
Dissolve the methoxylated product in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation with H₂ gas in a Parr apparatus.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to yield the amino derivative.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine without affecting the other functional groups on the ring.
Step 4: Diazotization and Reduction
-
Dissolve the amino derivative in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).
-
Cool the solution to 0°C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Slowly add a reducing agent, such as hypophosphorous acid (H₃PO₂), to the cold diazonium salt solution.
-
Allow the reaction to proceed until nitrogen evolution ceases.
-
Extract the product into an organic solvent, dry, and concentrate to yield this compound.
Causality: The Sandmeyer-type reaction allows for the replacement of the amino group with a hydrogen atom. Diazotization followed by reduction is a standard method to achieve this transformation.
Visualization of the Synthetic Pathway
Caption: Synthetic route to this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and a complete set of spectroscopic data are essential for the unambiguous identification and quality control of this compound.
| Property | Value |
| CAS Number | 1003709-80-5[1][3][4][5][][7] |
| Molecular Formula | C₉H₈F₂O₄ |
| Molecular Weight | 218.15 g/mol |
| Appearance | White to off-white solid |
Spectroscopic Data[2]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule. Key peaks include a broad O-H stretch for the carboxylic acid, C=O stretching, C-O stretching for the methoxy and carboxylic acid groups, and C-F stretching vibrations.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 400 MHz), δ (ppm):
-
13.5 (s, 1H): This downfield singlet corresponds to the acidic proton of the carboxylic acid.
-
7.25 (t, J = 8.8 Hz, 1H): This triplet is attributed to the aromatic proton, showing coupling to the two adjacent fluorine atoms.
-
3.95 (s, 6H): This singlet represents the six protons of the two equivalent methoxy groups.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 100 MHz), δ (ppm): The ¹³C NMR spectrum provides detailed information about the carbon framework, with characteristic shifts for the carboxylic acid carbon, the aromatic carbons (with C-F couplings), and the methoxy carbons.
-
High-Resolution Mass Spectrometry (HRMS) (ESI):
-
Calculated for C₉H₇F₂O₄ [M-H]⁻: 217.0312
-
Found: 217.0316
-
This close agreement between the calculated and found mass confirms the elemental composition of the molecule.
Applications in Drug Discovery and Development
The strategic placement of two fluorine atoms and two methoxy groups on the benzoic acid ring makes this compound a versatile intermediate in the synthesis of more complex molecules.
Intermediate in the Synthesis of a Moxifloxacin Impurity
As previously mentioned, a primary documented application of this compound is in the synthesis of a known impurity of the antibiotic moxifloxacin.[2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored. The availability of pure reference standards of potential impurities, synthesized from well-characterized intermediates like this compound, is essential for the development and validation of analytical methods to ensure the safety and efficacy of the final drug product.
Synthesis of Isoindoline Derivatives with Anesthetic Activity
There are indications in the chemical literature that this compound can be utilized in the synthesis of isoindoline derivatives that exhibit anesthetic properties.[1] The benzoic acid moiety can be converted to other functional groups, such as amides or esters, which can then undergo further transformations to construct the isoindoline scaffold. The fluorine and methoxy substituents can play a crucial role in modulating the pharmacological properties of the final compounds.
Experimental Workflow: General Application as a Synthetic Intermediate
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A Technical Guide to 2,4-Difluoro-3,5-dimethoxybenzoic Acid: Synthesis, Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic profiles—make fluorinated building blocks highly sought after. This guide provides an in-depth technical overview of 2,4-Difluoro-3,5-dimethoxybenzoic acid (CAS No. 1003709-80-5), a specialized aromatic carboxylic acid with significant potential in synthetic chemistry. We will explore its commercial availability, detail a validated synthetic pathway, discuss its known applications, and provide a comprehensive analysis of its key chemical and physical properties.
Chemical Identity and Properties
This compound is a polysubstituted aromatic compound featuring a benzoic acid core functionalized with two fluorine atoms and two methoxy groups. This unique substitution pattern governs its reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 1003709-80-5 | [1] |
| Molecular Formula | C₉H₈F₂O₄ | [1] |
| Molecular Weight | 218.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-Dimethoxy-2,4-difluorobenzoic acid | [1] |
Commercial Availability
This compound is available from several specialized chemical suppliers, catering to both research and development and industrial-scale needs. The compound is typically offered in various purities, with ≥97% being a common grade for laboratory use.
| Supplier | Purity | Available Quantities |
| Aromsyn Co., Ltd. | > 97% | Gram to kilogram scale |
| BOC Sciences | 95% | Inquire for details |
| Guidechem | 97% | Gram to kilogram scale |
This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify current availability and purity with suppliers.
Synthesis of this compound
A validated synthetic route for this compound has been reported, starting from the commercially available 2,3,4,5-tetrafluorobenzoic acid.[2] The synthesis involves a multi-step process encompassing nitration, nucleophilic aromatic substitution (methoxylation), reduction of the nitro group, diazotization, and a final reduction step.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. This multi-step sequence allows for the regioselective introduction of the methoxy groups, leveraging the directing effects of the existing substituents on the aromatic ring.
Caption: Synthetic workflow for this compound.
Rationale Behind the Synthetic Steps
-
Nitration: The initial nitration of 2,3,4,5-tetrafluorobenzoic acid introduces a nitro group onto the aromatic ring. The position of nitration is directed by the existing fluorine and carboxylic acid groups.
-
Methoxyl Substitution: The highly activated nitro-tetrafluorobenzoic acid intermediate undergoes nucleophilic aromatic substitution with sodium methoxide. The electron-withdrawing nitro group and fluorine atoms facilitate the displacement of two fluorine atoms by methoxy groups.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group. This is a standard transformation, often achieved through catalytic hydrogenation or using reducing metals in an acidic medium.
-
Diazotization: The resulting aniline derivative is converted to a diazonium salt using sodium nitrite in a strong acid. This creates a good leaving group for the subsequent deamination step.
-
Reduction (Deamination): The diazonium group is removed and replaced with a hydrogen atom, typically using a reducing agent like hypophosphorous acid (H₃PO₂), to yield the final product.
Spectroscopic and Analytical Data
While specific, experimentally obtained spectra for this compound are not widely available in public databases, the structural features of the molecule allow for a confident prediction of its key spectral characteristics. The synthesis reported by Zhang et al. confirmed the structure using IR, NMR, and HRMS.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methoxy groups should give rise to a singlet, likely in the range of 3.8-4.0 ppm. The aromatic proton will appear as a triplet due to coupling with the two adjacent fluorine atoms. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F couplings), and the methoxy carbons. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.
-
A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.
-
C-O stretching vibrations from the methoxy and carboxylic acid groups.
-
C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The calculated exact mass for C₉H₈F₂O₄ is 218.03907.[1] The mass spectrum would show a prominent molecular ion peak (M⁺) or, in the case of electrospray ionization, [M-H]⁻ or [M+H]⁺ ions.
Applications and Reactivity
Role as a Pharmaceutical Intermediate
The primary documented application of this compound is as a key intermediate in the synthesis of a potential impurity of Moxifloxacin.[2] Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic. During the synthesis of the active pharmaceutical ingredient, impurities can arise from trace contaminants in the starting materials. This compound can be used to synthesize a reference standard of one such dimethoxy impurity, which is crucial for quality control and ensuring the purity of the final drug product.
Caption: Application in Moxifloxacin quality control.
Potential in Drug Discovery and Materials Science
Beyond its role in moxifloxacin impurity synthesis, the structural motifs of this compound suggest broader potential applications:
-
Medicinal Chemistry: Fluorinated benzoic acids are privileged scaffolds in drug discovery. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy groups can be important for hydrogen bonding and can be demethylated to reveal reactive hydroxyl groups for further functionalization. This compound could serve as a starting point for the synthesis of novel bioactive molecules.
-
Materials Science: Polyfluorinated aromatic compounds are of interest in the development of organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The electronic properties of the aromatic ring, tuned by the fluoro and methoxy substituents, could be exploited in the design of new functional materials.
Chemical Reactivity
The reactivity of this compound is governed by its functional groups:
-
Carboxylic Acid: The carboxyl group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.
-
Aromatic Ring: The electron-donating methoxy groups and electron-withdrawing fluorine atoms create a unique electronic environment on the aromatic ring. This influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The positions for further substitution will be directed by the interplay of these groups.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety measures include:
-
Handling in a well-ventilated area or fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a specialized, commercially available building block with demonstrated utility in pharmaceutical quality control. Its synthesis from readily available starting materials has been established. The unique substitution pattern of fluorine and methoxy groups on the benzoic acid core suggests significant, yet largely unexplored, potential for this molecule in the broader fields of drug discovery and materials science. This guide provides a foundational understanding for researchers looking to leverage the properties of this interesting compound in their synthetic endeavors.
References
- PubChem. This compound. [Link]
- Zhang, M., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 2,4-Difluoro-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the safe handling, storage, and disposal of 2,4-Difluoro-3,5-dimethoxybenzoic acid. As a Senior Application Scientist, the following content is synthesized from established safety protocols and field-proven insights to ensure both scientific integrity and practical laboratory safety. This document is designed to empower researchers with the knowledge to handle this compound responsibly, minimizing risks and ensuring the integrity of their work.
Understanding the Compound: A Profile of this compound
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, this structural complexity also necessitates a thorough understanding of its potential hazards.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1003709-80-5 | [1] |
| Molecular Formula | C₉H₈F₂O₄ | [1] |
| Molecular Weight | 218.16 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | Typically ≥95% | [1] |
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335), Respiratory Tract Irritation: May cause respiratory irritation.[1]
-
Acute Toxicity (Category 4, H302+H312+H332): Harmful if swallowed, in contact with skin, or if inhaled.[1]
The presence of fluorine atoms can enhance the acidity of the carboxylic acid group and influence the electronic distribution of the aromatic ring, potentially contributing to its irritant properties. As a fine powder, it poses an inhalation risk, capable of causing irritation to the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following diagram outlines the minimum required PPE.
Caption: Essential Personal Protective Equipment for handling this compound.
-
Eye and Face Protection: Always wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used when there is a significant risk of splashing.
-
Skin Protection: A flame-retardant lab coat is mandatory. Wear chemically resistant gloves, such as nitrile, and inspect them for any signs of degradation before use.[1] Contaminated gloves should be disposed of immediately.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of the powdered compound. If a fume hood is not available or if significant dust is expected to be generated, a NIOSH-approved respirator with a particulate filter is required.[1]
Safe Handling and Storage Protocols: A Step-by-Step Approach
Adherence to a strict handling protocol is crucial for minimizing exposure and preventing accidents.
Handling Workflow
The following workflow diagram illustrates the key steps for safely handling the powdered compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area within a certified chemical fume hood for handling the compound. Ensure the work surface is clean and uncluttered.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in Section 3.
-
Weighing: To prevent the generation of dust, carefully weigh the compound on a tared weigh paper or in a suitable container within the fume hood. Use anti-static tools if necessary.
-
Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reaction: Conduct all reactions within the fume hood. Be aware of potential incompatibilities with strong oxidizing agents and strong bases.
-
Cleanup: After handling, decontaminate all surfaces with an appropriate solvent and wipe clean. Dispose of all contaminated materials as hazardous waste.
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
The recommended storage temperature is between 2-8°C.
Emergency Procedures: Preparedness is Key
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.
-
Dispose: All cleanup materials should be treated as hazardous waste and disposed of accordingly.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: As an organic compound, it may produce toxic fumes, including carbon oxides and hydrogen fluoride, upon combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Labeling: Use a designated, properly labeled waste container.[2]
-
Procedure: Follow your institution's hazardous waste disposal procedures. Do not discharge into drains or the environment.
Conclusion: A Culture of Safety
The responsible use of this compound is paramount for the safety of laboratory personnel and the integrity of scientific research. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and safely utilize this valuable compound in their pursuit of scientific advancement. This guide serves as a foundational document; always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information.
References
Sources
Methodological & Application
Application Note & Protocol: A Regioselective Pathway for the Synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic Acid from 2,3,4,5-Tetrafluorobenzoic Acid
Abstract: This document provides a comprehensive guide for the synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid, a valuable intermediate in pharmaceutical development, particularly noted as a precursor for an impurity standard of Moxifloxacin.[1] The protocol details a multi-step synthetic route starting from the commercially available 2,3,4,5-tetrafluorobenzoic acid. The strategy hinges on the use of a nitro group as a powerful activating and directing substituent to control the regioselectivity of a double nucleophilic aromatic substitution (SNAr) with methoxide, followed by the removal of the directing group. This application note elucidates the mechanistic rationale behind the synthetic design and provides a detailed, step-by-step protocol for laboratory execution.
Introduction and Synthetic Strategy
This compound is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry.[1] Its synthesis requires precise control over the substitution pattern on the benzene ring. The starting material, 2,3,4,5-tetrafluorobenzoic acid, presents a challenge due to the multiple reactive sites for nucleophilic attack.[2][3][4] A direct substitution with sodium methoxide would likely lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.
To overcome this, a robust, multi-step strategy is employed, which can be summarized in four key stages:
-
Nitration: Introduction of a nitro (-NO₂) group onto the tetrafluorinated ring. This group acts as a strong electron-withdrawing group, which is essential for the subsequent step.
-
Regioselective Dimethoxylation: A nucleophilic aromatic substitution (SNAr) reaction where two fluorine atoms are displaced by methoxy groups. The position of the nitro group directs the incoming nucleophiles to the desired locations.
-
Reduction: Conversion of the nitro group to an amino (-NH₂) group.
-
Deamination: Removal of the amino group via diazotisation followed by reduction, yielding the final target molecule.
This strategic use of a temporary directing group ensures high regioselectivity, providing a reliable pathway to the desired this compound.[1][5]
Mechanistic Rationale
The success of this synthesis is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to benzene, SNAr reactions occur on electron-poor aromatic rings and are facilitated by strong electron-withdrawing groups (EWGs).[6][7]
-
Activation by the Nitro Group: The introduction of a nitro group significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles like the methoxide ion (CH₃O⁻). The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction.[6][7]
-
Regiocontrol: The SNAr reaction rate is greatly enhanced when EWGs are positioned ortho or para to the leaving group (in this case, fluoride).[6] In the nitrated intermediate of 2,3,4,5-tetrafluorobenzoic acid, the nitro group directs the incoming methoxide nucleophiles to displace the fluorine atoms at the C3 and C5 positions, leading to the desired substitution pattern. This is a classic example of activating and directing group functionality in SNAr chemistry.[8]
The overall synthetic transformation is depicted in the workflow below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 3. 2,3,4,5-四氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2 | CID 297549 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Fluorinated Benzoic Acid Derivatives
2,4-Difluoro-3,5-dimethoxybenzoic acid is a highly functionalized aromatic molecule that holds significant potential as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The methoxy groups provide additional points for chemical modification and can influence the electronic properties of the aromatic ring. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, emphasizing the underlying chemical principles and safety considerations.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is approached in two main stages:
-
Preparation of the Precursor: Synthesis of 1,3-difluoro-2,5-dimethoxybenzene.
-
Carboxylation: Directed ortho-metalation of the precursor followed by carboxylation to yield the final product.
This strategy was chosen for its logical progression and reliance on well-established organometallic chemistry, offering a reliable pathway to the target molecule.
Experimental Workflow Overview
Caption: Overall workflow for the synthesis of this compound.
PART 1: Synthesis of the Precursor: 1,3-Difluoro-2,5-dimethoxybenzene
The synthesis of the key precursor, 1,3-difluoro-2,5-dimethoxybenzene, is a multi-step process that begins with the commercially available 1,3-difluorobenzene.
Step 1.1: Nitration of 1,3-Difluorobenzene
Causality: The fluorine atoms are ortho, para-directing groups. Nitration of 1,3-difluorobenzene will primarily yield 1,3-difluoro-4-nitrobenzene and 1,3-difluoro-2-nitrobenzene. The desired 2-nitro isomer is then separated for the subsequent steps.
Protocol:
-
To a stirred mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (50 mL) at 0 °C, slowly add 1,3-difluorobenzene (50 g, 0.438 mol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 200 mL) and brine (200 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The isomers can be separated by fractional distillation or column chromatography.
Step 1.2: Reduction of 1,3-Difluoro-2-nitrobenzene to 2,6-Difluoroaniline
Causality: The nitro group is reduced to an amine, which is a necessary precursor for the subsequent diazotization reaction.
Protocol:
-
In a round-bottom flask, dissolve 1,3-difluoro-2-nitrobenzene (30 g, 0.188 mol) in ethanol (300 mL).
-
Add tin(II) chloride dihydrate (127 g, 0.564 mol) and stir the mixture at room temperature.
-
Slowly add concentrated hydrochloric acid (100 mL) and heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 2,6-difluoroaniline.
Step 1.3: Diazotization and Hydrolysis to 2,6-Difluorophenol
Causality: The amine is converted to a diazonium salt, which is then hydrolyzed to a phenol. This introduces the hydroxyl group necessary for the subsequent methoxylation.
Protocol:
-
Dissolve 2,6-difluoroaniline (20 g, 0.155 mol) in a mixture of concentrated sulfuric acid (25 mL) and water (100 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (11.2 g, 0.162 mol) in water (30 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Add the diazonium salt solution to a boiling solution of copper(II) sulfate (5 g) in water (200 mL).
-
Steam distill the product and extract the distillate with diethyl ether (3 x 100 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
Step 1.4: Dimethoxylation to 1,3-Difluoro-2,5-dimethoxybenzene
Causality: The hydroxyl group of the phenol is deprotonated with a base, and the resulting phenoxide is then alkylated with a methylating agent to form the desired dimethoxy compound. A second methoxy group is introduced through nucleophilic aromatic substitution, activated by the existing substituents.
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve 2,6-difluorophenol (15 g, 0.115 mol) in anhydrous N,N-dimethylformamide (DMF) (150 mL).
-
Add potassium carbonate (47.7 g, 0.345 mol) and stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (28.5 mL, 0.46 mol) dropwise and stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into water (500 mL).
-
Extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1,3-difluoro-2,5-dimethoxybenzene.
PART 2: Synthesis of this compound
This stage involves the regioselective introduction of a carboxylic acid group onto the precursor molecule via directed ortho-metalation.
Reaction Mechanism
Caption: Reaction scheme for the synthesis of the target molecule.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 1,3-Difluoro-2,5-dimethoxybenzene | C₈H₈F₂O₂ | 174.14 | 10.0 g (57.4 mmol) | >98% |
| n-Butyllithium in hexanes | C₄H₉Li | 64.06 | 25.3 mL (63.1 mmol) | 2.5 M |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Anhydrous |
| Dry Ice (solid CO₂) | CO₂ | 44.01 | ~50 g | |
| Hydrochloric Acid | HCl | 36.46 | As needed | 2 M |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | Anhydrous |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Detailed Protocol
Safety First: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[1][2][3] Work in a well-ventilated fume hood.
-
Reaction Setup:
-
Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Add 1,3-difluoro-2,5-dimethoxybenzene (10.0 g, 57.4 mmol) to the flask and dissolve it in anhydrous THF (200 mL).
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 25.3 mL, 63.1 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. The formation of the aryllithium intermediate may be indicated by a color change.
-
-
Carboxylation:
-
Crush dry ice into a fine powder in a separate dry container.
-
Carefully and quickly add the powdered dry ice to the reaction mixture in small portions, ensuring the temperature remains below -60 °C. A large excess of dry ice is used to ensure complete reaction.
-
Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding 2 M hydrochloric acid until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and add diethyl ether (150 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
-
Characterization and Expected Results
The final product, this compound, should be a white to off-white solid. The expected yield is typically in the range of 60-80%.
| Property | Value |
| Molecular Formula | C₉H₈F₂O₄ |
| Molecular Weight | 218.15 g/mol [4] |
| Appearance | White to off-white solid |
Spectroscopic Data:
-
¹H NMR: Expected signals include a singlet for the aromatic proton, and two singlets for the two methoxy groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Signals corresponding to the aromatic carbons (with C-F couplings), the methoxy carbons, and the carbonyl carbon of the carboxylic acid are expected.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches, and C-F stretches are anticipated.[1][2][3][5][6]
-
Mass Spectrometry: The molecular ion peak (M+) at m/z = 218.04 should be observed in the mass spectrum.
Troubleshooting and Field-Proven Insights
-
Low Yield: Incomplete lithiation is a common issue. Ensure all glassware is scrupulously dry and the reaction is performed under a strictly inert atmosphere. The n-butyllithium solution should be titrated before use to determine its exact concentration.
-
Side Products: The formation of the corresponding ketone by the addition of two equivalents of the aryllithium to the carboxylate can occur.[7] This can be minimized by maintaining a low reaction temperature during the carboxylation step and using a large excess of dry ice.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a gradient of hexanes and ethyl acetate can be an effective purification method.
Conclusion
This detailed protocol provides a robust and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the stringent safety precautions, researchers can confidently produce this valuable compound for their synthetic endeavors. The insights provided into potential challenges and their solutions are derived from practical laboratory experience, ensuring a higher probability of success.
References
- Belkov, M. V., et al. "Infrared spectra and structure of molecular complexes of aromatic acids." Journal of Applied Spectroscopy 83.3 (2016): 435-441.
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- "Infrared spectrum of benzoic acid." Doc Brown's Chemistry. Accessed January 10, 2026.
- "1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
- "How to Safely Handle n-Butyllithium in Experiments?" Guidechem. Accessed January 10, 2026.
- "Addition of Organolithiums to Carboxylic Acids." Master Organic Chemistry. Accessed January 10, 2026.
- "STANDARD OPERATING PROCEDURE n-Butyllithium." University of Arkansas Environmental Health and Safety. Accessed January 10, 2026.
- "n-Butyllithium 2.5M solution in hexanes Safety Data Sheet." Apollo Scientific. Accessed January 10, 2026.
- "An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene." BenchChem. Accessed January 10, 2026.
- "Preparation of 1,3-dimethoxybenzene." PrepChem.com. Accessed January 10, 2026.
- "2,5‐Dimethoxyfluorobenzene and 1,4‐Difluoro‐2,5‐dimethoxybenzene." Semantic Scholar. Accessed January 10, 2026.
- "Process for preparing 1,3-difluorobenzene." Google Patents. US5504264A. Accessed January 10, 2026.
- "Process for preparing 1,3-difluorobenzene." Google Patents. CA2103303A1. Accessed January 10, 2026.
- "Process for the preparation of difluorobenzenes." Google Patents. US4847442A. Accessed January 10, 2026.
- "1-Fluoro-2,5-dimethoxy-4-nitrobenzene." MDPI. Accessed January 10, 2026.
- "this compound." PubChem.
- Wnuk, S., et al. "Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid." Magnetic Resonance in Chemistry 28.3 (1990): 271-280.
- "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids." The Royal Society of Chemistry. Accessed January 10, 2026.
- "NMR Spectroscopy of 2,3-Dimethoxybenzoic Acid." BenchChem. Accessed January 10, 2026.
- "Supporting Information." The Royal Society of Chemistry. Accessed January 10, 2026.
- "The C=O Bond, Part III: Carboxylic Acids." Spectroscopy Online. Accessed January 10, 2026.
- "Infrared Spectra and Molecular Configuration of Benzoic Acid." Kyoto University Research Information Repository. Accessed January 10, 2026.
- "Infrared Spectroscopy: Analyse the functional groups of benzoic acid." Slideshare. Accessed January 10, 2026.
- "Chem 117 Reference Spectra Spring 2011." University of California, Irvine. Accessed January 10, 2026.
- "1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions." Organic Letters 4.13 (2002): 2229-2232.
- "1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions.
- "Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones." Organic Syntheses 102 (2025): 315-334.
- "2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum." ChemicalBook. Accessed January 10, 2026.
- "NMR spectrum of dimethoxy benzoic acid.
- "Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222)." FooDB. Accessed January 10, 2026.
- "2,3-Dimethoxybenzoic acid." NIST WebBook. National Institute of Standards and Technology. Accessed January 10, 2026.
- "Table S1: List of the analysed compounds and their appropriate m/z ratio and mass spectra factor (MSF).
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- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
Application Notes & Protocols: Strategic Nitration of 2,3,4,5-Tetrafluorobenzoic Acid for Advanced Synthesis
Abstract
This document provides a comprehensive technical guide for the regioselective nitration of 2,3,4,5-tetrafluorobenzoic acid to yield 2,3,4,5-tetrafluoro-6-nitrobenzoic acid. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, particularly in the development of novel fluoroquinolone antibacterials and other bioactive molecules.[1][2] We will delve into the mechanistic principles governing this reaction, provide a detailed, field-tested experimental protocol, and address crucial safety and optimization considerations. This guide is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and advanced organic synthesis.
Introduction: The Synthetic Challenge and Opportunity
2,3,4,5-Tetrafluorobenzoic acid is a valuable, yet challenging, building block in modern organic synthesis.[2] Its highly electron-deficient aromatic core, a consequence of four strongly electronegative fluorine atoms and a meta-directing carboxylic acid group, renders it significantly deactivated towards classical electrophilic aromatic substitution (SEAr).[3][4] However, the selective introduction of a nitro group at the C6 position unlocks a versatile synthetic handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, where the nitro group can be displaced or reduced to an amine. The resulting 2,3,4,5-tetrafluoro-6-nitrobenzoic acid is a key precursor for complex heterocyclic scaffolds used in drug discovery.[5]
This guide addresses the inherent difficulty of this transformation by providing a robust protocol that leverages potent nitrating conditions to overcome the high activation energy barrier, ensuring a reliable and high-yielding synthesis.
Mechanistic Rationale and Regioselectivity
The nitration of an aromatic ring is a classic SEAr reaction. The process begins with the in situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The aromatic ring, acting as a nucleophile, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is then restored by the loss of a proton.
For 2,3,4,5-tetrafluorobenzoic acid, the directing effects of the substituents are paramount:
-
Carboxylic Acid (-COOH): This is a strong deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects.[4]
-
Fluorine (-F): Fluorine atoms are deactivating via the inductive effect but are ortho, para-directing due to their ability to donate electron density through resonance (p-orbital overlap).[3]
In the case of 2,3,4,5-tetrafluorobenzoic acid, the only available position for substitution is C6. The directing effects converge to favor this position:
-
The C6 position is meta to the carboxylic acid group.
-
The C6 position is ortho to the fluorine atom at C5.
Despite this convergence, the overwhelming deactivation of the ring necessitates the use of aggressive reaction conditions to generate a sufficient concentration of the nitronium ion and overcome the high activation barrier. Standard nitrating conditions are often insufficient, leading to slow or incomplete reactions.[3]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification. It is adapted from established procedures for the nitration of deactivated fluoroaromatic compounds.[2]
Materials and Reagents
| Reagent | Grade | CAS Number | Supplier (Example) | Notes |
| 2,3,4,5-Tetrafluorobenzoic acid | ≥99% | 1201-31-6 | Sigma-Aldrich | Ensure starting material is dry. |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | 7664-93-9 | Fisher Scientific | Highly corrosive. Handle with extreme care. |
| Fuming Nitric Acid (HNO₃) | ≥90% | 7697-37-2 | VWR | Highly corrosive and a strong oxidizer. |
| Crushed Ice | N/A | N/A | N/A | Prepared from deionized water. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | 75-09-2 | Sigma-Aldrich | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | 7757-82-6 | Fisher Scientific | For drying organic phase. |
Equipment
-
Three-necked round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice/salt bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cooling: Cool the flask in an ice/salt bath to between 0 °C and -5 °C.
-
Substrate Addition: Slowly and portion-wise, add 2,3,4,5-tetrafluorobenzoic acid (10.0 g, 51.5 mmol) to the stirred, cold sulfuric acid. Ensure the temperature does not rise above 5 °C. Stir the resulting mixture for 15 minutes until the solid is fully dissolved.
-
Nitrating Agent Addition: Add fuming nitric acid (5.0 mL, ~115 mmol) to the dropping funnel. Add the fuming nitric acid dropwise to the reaction mixture over 30-45 minutes. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition. An exothermic reaction will occur.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. Then, let the mixture slowly warm to room temperature (20-25 °C) and continue stirring for 16-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic.
-
Precipitation and Isolation: The product, 2,3,4,5-tetrafluoro-6-nitrobenzoic acid, will precipitate as a pale yellow solid. Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral (pH ~7).
-
Drying: Air-dry the solid on the filter funnel, then transfer to a vacuum oven and dry at 50-60 °C to a constant weight.
Purification and Characterization
The crude product is often of sufficient purity (>95%) for subsequent steps. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) can be performed.
-
Expected Yield: 85-95%
-
Appearance: Pale yellow to white solid
-
Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualization of Workflow and Mechanism
Caption: Experimental workflow for the nitration of 2,3,4,5-tetrafluorobenzoic acid.
Caption: Simplified mechanism of electrophilic aromatic nitration on the target substrate.
Safety and Handling
CRITICAL: This procedure involves highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves. Conduct the entire procedure in a certified chemical fume hood.
-
Acid Handling: Concentrated sulfuric acid and fuming nitric acid are extremely dangerous. Always add acid to other liquids slowly, and never the other way around, to avoid splashing. An acid spill kit must be readily available.
-
Exothermic Reaction: The addition of nitric acid and the final quenching step are highly exothermic. Maintain diligent temperature control to prevent runaway reactions.
-
Waste Disposal: Neutralize all acidic waste streams with a suitable base (e.g., sodium bicarbonate) before disposing of them according to institutional guidelines.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficiently strong nitrating conditions; low temperature; short reaction time. | Ensure ≥90% fuming nitric acid is used. Increase the proportion of H₂SO₄. Cautiously increase the reaction temperature after the initial addition (e.g., to 40-50 °C), but monitor for side products. Extend the reaction time and monitor by HPLC.[3] |
| Formation of Byproducts | Reaction temperature too high; excess nitrating agent. | Maintain strict temperature control, especially during the addition of nitric acid. Use the stoichiometric amount of nitrating agent or a slight excess (1.1-1.2 equivalents). |
| Poor Yield after Work-up | Incomplete precipitation; product loss during washing. | Ensure the quench is performed on a large excess of ice to keep the temperature low. Use ice-cold water for washing the product on the filter. Check the pH of the filtrate to ensure it's acidic, as the product is a carboxylic acid. |
Conclusion
The nitration of 2,3,4,5-tetrafluorobenzoic acid is a demanding but essential transformation for accessing valuable synthetic intermediates. The protocol detailed herein provides a reliable and high-yielding pathway to 2,3,4,5-tetrafluoro-6-nitrobenzoic acid. By understanding the underlying mechanistic principles and adhering strictly to the procedural and safety guidelines, researchers can successfully leverage this powerful reaction in the development of next-generation pharmaceuticals and advanced materials.
References
- Ji, Z., et al. (2004). Simultaneous Solid-Phase Synthesis of Quinoxalinone and Benzimidazole Scaffold Libraries. Journal of Combinatorial Chemistry.
- Google Patents. (1995). JP2750117B2 - Antibacterial agent.
- Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2018). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate.
- ResearchGate. (n.d.). A Direct Synthesis of 2-Arylpropenoic Acid Esters Having Nitro Groups in the Aromatic Ring: A Short Synthesis of (.+-.)-Coerulescine and (.+-.)-Horsfiline. Request PDF.
- Sostie. (n.d.). Tabelle1.
- Profnit. (n.d.). Nitration Of Benzoic Acid.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions.
- Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube.
- MaChemGuy. (2018). Quick Revision - Electrophilic substitution. YouTube.
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Application Notes and Protocols: Methoxylation of Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a methoxy group onto a fluorinated aromatic ring is a critical transformation in medicinal chemistry and materials science. Fluorine substitution can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and bioavailability.[1][2][3] Subsequent methoxylation can further modulate these properties, often improving drug-receptor binding, enhancing metabolic resistance, and optimizing pharmacokinetic profiles.[4] This guide provides a comprehensive overview of the methoxylation of fluorinated aromatic compounds, detailing the underlying chemical principles, offering field-proven experimental protocols, and addressing common challenges.
Theoretical Background: Understanding the SNAr Mechanism
The methoxylation of activated fluorinated aromatic compounds typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process that is distinct from SN1 and SN2 reactions.[5]
Key Mechanistic Steps
The reaction is initiated by the attack of a nucleophile (in this case, the methoxide ion) on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, faster step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring.[6][7]
The Role of Fluorine as a Leaving Group
Contrary to what is observed in aliphatic SN2 reactions, fluoride is an excellent leaving group in SNAr reactions.[6] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[7][8] The high electronegativity of fluorine has a strong electron-withdrawing inductive effect, which stabilizes the negatively charged Meisenheimer complex and lowers the activation energy of the rate-determining step.[7]
Activation of the Aromatic Ring
For the SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the fluorine atom.[6][8] This positioning allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. Common activating groups include nitro (NO₂), cyano (CN), and trifluoromethyl (CF₃).
Experimental Protocols
General Considerations and Reagent Handling
Sodium Methoxide (CH₃ONa): This is the most common reagent for methoxylation.[9] It is a strong base and is highly moisture-sensitive.[10][11] It reacts with water to form sodium hydroxide and methanol, which can lead to unwanted side reactions and reduced yields.[11][12] Therefore, all reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Safety Precautions for Sodium Methoxide:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[13][14] Avoid breathing dust.[10][13] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and a lab coat.[13][15]
-
Fire Hazard: Sodium methoxide is flammable and can ignite spontaneously if exposed to moist air at temperatures above 70°C.[13][16] Keep away from heat, sparks, and open flames.[15][16] Use non-sparking tools for handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, and oxidizing agents.[10][14]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[10] If inhaled, move to fresh air.[10] If ingested or in case of eye contact, seek immediate medical attention.[10][15]
Protocol 1: Classical SNAr Methoxylation of an Activated Aryl Fluoride
This protocol is suitable for fluorinated aromatic compounds activated by strong electron-withdrawing groups.
Materials:
-
Activated fluorinated aromatic compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Heating mantle or oil bath with temperature control
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated fluorinated aromatic compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Reagent Addition: Carefully add sodium methoxide (1.1 - 1.5 eq). If using solid sodium methoxide, add it portion-wise to control any exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Methoxylation (Buchwald-Hartwig Etherification)
For less activated or electron-rich aryl fluorides, classical SNAr is often ineffective. In these cases, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification, are employed.[17][18]
Materials:
-
Aryl fluoride
-
Methanol
-
Strong base (e.g., sodium tert-butoxide, NaOtBu)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos, t-BuXPhos)
-
Anhydrous toluene or dioxane
-
Schlenk flask or glovebox
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
Reaction Setup (in a glovebox or using Schlenk technique): To a dry Schlenk flask, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the strong base (1.2-1.5 eq).
-
Reagent Addition: Add the aryl fluoride (1.0 eq) and anhydrous toluene or dioxane.
-
Nucleophile Addition: Add methanol (1.5-3.0 eq).
-
Reaction: Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Side Reactions
| Problem | Potential Cause | Solution |
| Low or no conversion | Insufficient activation of the aromatic ring for SNAr. | Switch to a palladium-catalyzed protocol. |
| Inactive catalyst in Buchwald-Hartwig reaction. | Use a fresh catalyst and ligand; ensure strictly anhydrous and oxygen-free conditions. | |
| Presence of water deactivating the sodium methoxide.[12] | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. | |
| Formation of side products | Hydrolysis of the product or starting material. | Ensure anhydrous conditions. |
| Competing elimination reactions. | Lower the reaction temperature.[19] | |
| Reaction with the solvent (e.g., DMF).[20] | Consider alternative solvents like DMSO or acetonitrile. |
Visualization of Key Processes
SNAr Reaction Mechanism
Caption: The addition-elimination mechanism of SNAr methoxylation.
Experimental Workflow for SNAr Methoxylation
Caption: A typical experimental workflow for SNAr methoxylation.
Applications in Drug Development
The methoxy group is a common feature in many approved drugs, where it can influence binding affinity, selectivity, and metabolic stability.[4] The ability to introduce a methoxy group onto a fluorinated scaffold is therefore a powerful tool for medicinal chemists. For example, methoxy-substituted benzophenanthridinone derivatives have been synthesized and evaluated as potential anticancer agents.[21] The synthesis of various methoxy-substituted compounds is a recurring theme in the development of new therapeutic agents.[22][23][24]
References
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
- Sodium methoxide, 95% - Safety D
- SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS. (2019). Loba Chemie. [Link]
- Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. (n.d.). NIH. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central - NIH. [Link]
- Scheme 1. Synthesis of methoxy substituted compounds (4). Reagents and conditions. (n.d.).
- 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
- The role of the methoxy group in approved drugs. (n.d.).
- Sodium methoxide. (n.d.). Wikipedia. [Link]
- Synthesis and Pharmacology of 1-Methoxy Analogs of. (n.d.). Amanote Research. [Link]
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]
- Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. (2025). PubMed Central - NIH. [Link]
- Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. (n.d.).
- Replacement of aromatic fluorine by a methoxy group during reaction with methyl iodide in N,N-dimethylformamide solvent. (1987). PubMed. [Link]
- Sodium methoxide. (2019). Sciencemadness Wiki. [Link]
- Palladium-Mediated Fluorination for Preparing Aryl Fluorides. (n.d.).
- Supplementary Information for. (n.d.). The Royal Society of Chemistry. [Link]
- One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. (n.d.). PubMed Central. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- A general palladium-catalyzed cross-coupling of aryl fluorides and organotitanium (IV) reagents. (2025).
- Buchwald–Hartwig amin
- Fluorinated Aromatic Compounds. (n.d.).
- Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters. (n.d.). Royal Society of Chemistry. [Link]
- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. [Link]
- Sodium methoxide: A simple but highly efficient catalyst for the direct amidation of esters. (2012). Kyushu University. [Link]
- Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Form
- Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2014). R Discovery. [Link]
- Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. (n.d.). PubMed Central - NIH. [Link]
- Fluorination of aromatic derivatives with fluoroxytrifluoromethane and bis(fluoroxy)difluoromethane. (n.d.).
- ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2025).
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- 21. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. mdpi.com [mdpi.com]
Application Notes & Protocols: Diazotization of Aminobenzoic Acid Derivatives for Advanced Synthesis
Introduction
Aminobenzoic acids, particularly the ortho (anthranilic acid) and para (p-aminobenzoic acid, PABA) isomers, are foundational building blocks in the development of pharmaceuticals, dyes, and performance polymers.[1][2] Their utility is dramatically expanded through the diazotization of their primary amino group. This reaction converts the relatively unreactive amine into a highly versatile diazonium salt, an outstanding leaving group (N₂) that opens a gateway to a vast array of subsequent chemical transformations.
This guide provides an in-depth exploration of the diazotization of aminobenzoic acid derivatives. It is designed for researchers, chemists, and drug development professionals who require both a deep mechanistic understanding and field-proven, safety-conscious protocols. We will delve into the causality behind experimental choices, present self-validating methodologies, and ground our discussion in authoritative literature.
The Underlying Chemistry of Diazotization
The conversion of an aromatic primary amine to a diazonium salt is a well-established reaction, yet its success hinges on a precise understanding and control of the reaction mechanism and conditions.
The Reaction Mechanism
Diazotization proceeds through the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is almost always generated in situ from an alkali metal nitrite (e.g., sodium nitrite, NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[3] The strong acid serves a dual purpose: it generates the necessary nitrous acid and protonates it to form the highly electrophilic nitrosonium ion (NO⁺), the key reactive species.[3]
The mechanism unfolds in several steps:
-
Formation of the Nitrosonium Ion: Sodium nitrite reacts with the strong acid to form nitrous acid, which is then protonated and loses water to form the nitrosonium ion.
-
N-Nitrosation: The lone pair of electrons on the nitrogen of the aminobenzoic acid attacks the electrophilic nitrosonium ion, forming an N-N bond and yielding an N-nitrosamine intermediate.[3]
-
Tautomerization and Dehydration: Following a series of proton transfers, the N-nitrosamine tautomerizes to a diazohydroxide, which is then protonated. The subsequent loss of a water molecule is driven by the formation of the extremely stable nitrogen-nitrogen triple bond, resulting in the final aryldiazonium salt.[3]
Caption: Mechanism of aryldiazonium salt formation.
Critical Reaction Parameters: The "Why"
Merely following a recipe is insufficient; understanding the function of each parameter is key to troubleshooting and adaptation.
-
Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are thermally labile.[4][5] Above 5 °C, they begin to decompose, often uncontrollably, liberating nitrogen gas and forming undesired side products (e.g., phenols from reaction with water).[5][6] Maintaining a low temperature ensures the diazonium salt remains in solution and is stable enough for subsequent reactions.[7]
-
Acid Concentration: A stoichiometric excess of strong mineral acid (typically 2.5-3 equivalents) is necessary. The first equivalent protonates the amino group, making it soluble. The second equivalent reacts with sodium nitrite to generate nitrous acid. The excess acid maintains a low pH, preventing the newly formed diazonium salt from coupling with unreacted amine (forming a diazoamino compound) and suppressing other side reactions.[6]
-
Stoichiometry of Nitrite: A slight excess of sodium nitrite is often used to ensure complete conversion of the amine. However, a large excess is dangerous and counterproductive.[4][7] Any remaining nitrous acid can lead to unwanted side reactions and must be neutralized before product workup.[4][8]
Isomer-Specific Considerations
-
p-Aminobenzoic Acid (pABA): The diazonium salt of pABA is a workhorse intermediate for Sandmeyer reactions (e.g., cyanation to form 4-cyanobenzoic acid, a precursor to terephthalic acid) and hydroxylation.[1][9] However, its diazonium salt can be particularly sensitive to nucleophilic attack by water, leading to the formation of 4-hydroxybenzoic acid as a significant byproduct if conditions are not strictly controlled.[1][9]
-
o-Aminobenzoic Acid (Anthranilic Acid): The diazonium salt of anthranilic acid is uniquely reactive. In aprotic solvents, it can spontaneously decompose by losing both N₂ and CO₂ to form benzyne, a highly reactive intermediate that can be trapped in Diels-Alder reactions.[10][11] In aqueous acid, it is highly susceptible to hydroxylation, providing a facile route to salicylic acid (2-hydroxybenzoic acid).[9]
A Culture of Safety: Handling Diazonium Salts
Treat all aryldiazonium salts as potentially explosive, especially in their solid, dry state. [4][12][13] Their decomposition is highly exothermic and liberates a large volume of nitrogen gas, leading to a significant detonation hazard.[12][14]
The Cardinal Rules of Diazonium Salt Safety
Adherence to these rules, adapted from extensive safety literature, is mandatory.[4][7][13]
-
NEVER Isolate: Avoid isolating solid diazonium salts whenever possible. They should be generated in situ at low temperatures and used immediately in the subsequent reaction step.[12][13]
-
Maintain Low Temperature: Keep the reaction temperature below 5 °C at all times.[4][7] A reliable cooling bath and thermometer are essential.
-
Control Nitrite Addition: Add the sodium nitrite solution slowly and portion-wise to the acidic amine solution to control the exothermic reaction and prevent localized heating.[6]
-
Check for Excess Nitrous Acid: Before proceeding to the next step, test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[4][7]
-
Quench Excess Nitrous Acid: Neutralize any excess nitrous acid by adding a quenching agent like sulfamic acid or urea until the starch-iodide test is negative.[8] These reagents convert HNO₂ into N₂ gas.
-
Vent the Reaction: Diazotization and subsequent quenching steps can generate gases. Ensure the reaction vessel is adequately vented to prevent pressure buildup.[4][7]
-
Use Proper Tools: If solids must be handled (which is strongly discouraged), use plastic, Teflon, or wooden spatulas. Never use metal spatulas, which can cause frictional heating or sparks.[4][12]
-
Final Quench: Before workup or disposal, ensure any residual diazonium salt is quenched, for example, by adding a solution of hypophosphorous acid.[14]
Detailed Experimental Protocols
The following protocols are representative examples for the diazotization of p-aminobenzoic acid and anthranilic acid, leading to different synthetic outcomes.
Caption: General experimental workflow for diazotization.
Protocol 1: Diazotization of p-Aminobenzoic Acid for Hydroxylation
This protocol details the conversion of p-aminobenzoic acid to p-hydroxybenzoic acid, demonstrating a simple hydrolysis of the diazonium intermediate.[6]
-
Materials:
-
p-Aminobenzoic acid (pABA)
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Starch-iodide paper
-
Sulfamic acid
-
Deionized water
-
Ice
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice-salt bath
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
-
Procedure:
-
In the three-neck flask, prepare a suspension of p-aminobenzoic acid (e.g., 0.10 moles) in a solution of dilute sulfuric acid (e.g., 0.30 moles H₂SO₄ in 100 mL water).
-
Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 0.105 moles) in a minimal amount of cold water.
-
Transfer the sodium nitrite solution to the dropping funnel. Add it dropwise to the cold pABA suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Confirm the presence of a slight excess of nitrous acid using starch-iodide paper. If the test is negative, add a small amount more of the nitrite solution.
-
Quench the excess nitrous acid by adding small portions of solid sulfamic acid until a fresh strip of starch-iodide paper no longer turns blue.
-
Hydrolysis Step: Slowly and carefully warm the reaction mixture. Vigorous evolution of nitrogen gas will occur. Gently heat the mixture under reflux for 30-60 minutes until gas evolution ceases.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the p-hydroxybenzoic acid.
-
Collect the solid product by suction filtration, wash with cold water, and dry.
-
Protocol 2: Diazotization of Anthranilic Acid for Halogenation (Sandmeyer Reaction)
This protocol outlines the preparation of 2-chlorobenzoic acid from anthranilic acid, a classic Sandmeyer reaction.[15]
-
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Starch-iodide paper
-
Sulfamic acid
-
Deionized water
-
Ice
-
-
Equipment:
-
Two three-neck round-bottom flasks, each with a mechanical stirrer and thermometer
-
Ice-salt bath
-
Dropping funnel
-
-
Procedure:
-
Preparation of Diazonium Salt (Flask 1): a. In Flask 1, create a solution of concentrated HCl (e.g., 0.35 moles) in water. Add anthranilic acid (e.g., 0.10 moles). b. Cool the mixture to 0–5 °C in an ice-salt bath with efficient stirring. c. Slowly add a solution of sodium nitrite (e.g., 0.11 moles in water) dropwise, keeping the temperature below 5 °C. d. Stir for 15 minutes after addition, then quench excess nitrous acid with sulfamic acid as described in Protocol 1. Keep this solution cold.
-
Preparation of Catalyst Solution (Flask 2): a. In Flask 2, dissolve copper(I) chloride (e.g., 0.12 moles) in concentrated HCl. b. Cool this solution to 0–5 °C in an ice bath.
-
Sandmeyer Reaction: a. Slowly and carefully, add the cold diazonium salt solution from Flask 1 to the stirred, cold CuCl solution in Flask 2. b. A thick complex may form, and nitrogen gas will evolve. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure complete decomposition of the intermediate.
-
Workup: a. Cool the reaction mixture to room temperature. b. Collect the precipitated crude 2-chlorobenzoic acid by suction filtration. c. Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.
-
Summary of Key Parameters and Applications
The versatility of aminobenzoic acid diazonium salts makes them indispensable intermediates.
| Parameter | p-Aminobenzoic Acid (pABA) | o-Aminobenzoic Acid (Anthranilic Acid) | Rationale & Causality |
| Primary Acid | H₂SO₄ or HCl | HCl is common, especially for Sandmeyer reactions. | The counter-ion (Cl⁻, HSO₄⁻) can influence salt stability and subsequent reactivity. |
| Temp. Control | Critical (0–5 °C) | Critical (0–5 °C) | Prevents premature decomposition and side reactions.[4][7] |
| Key Application | Sandmeyer Reactions (e.g., cyanation), Hydroxylation, Azo Coupling.[1][2][8] | Hydroxylation (to Salicylic Acid), Benzyne Formation, Sandmeyer Reactions.[9][10] | The position of the carboxyl group influences the stability and reactivity of the diazonium intermediate. |
| Major Byproduct Risk | 4-Hydroxybenzoic acid (from premature hydrolysis).[1][9] | Salicylic acid (if water is not excluded in non-hydrolytic reactions). | The ortho-isomer's diazonium salt is particularly susceptible to hydroxylation.[9] |
| Safety Note | Stable in cold aqueous solution. Explosive when dry. | Can form highly unstable benzenediazonium-2-carboxylate. Explosive when dry. [16] | The internal zwitterionic nature of the anthranilic acid derivative poses a unique stability challenge. |
References
- Benchchem. (n.d.). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Barber, T. et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications.
- Atkinson, E. R., & Lawler, H. J. (n.d.). Diphenic acid. Organic Syntheses Procedure.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciSpace.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate.
- Gheath, A. H. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals.
- Girdhar, A., et al. (n.d.). SCHEME-3 Method II: Diazotization of anthranilic acid. ResearchGate.
- NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals.
- Google Patents. (n.d.). US3941768A - One step diazotization coupling process.
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (n.d.). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology.
- Organic Syntheses Procedure. (n.d.). Benzenediazonium, o-carboxy-, hydroxide.
- Benchchem. (n.d.). The Role of 4-Amino-3-bromobenzoic Acid in the Synthesis of Azo Dyes and Pigments: Application Notes and Protocols.
- Royal Society of Chemistry. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid).
- Scribd. (n.d.). P-Aminobenzoic Acid Diazotization.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Semantic Scholar.
- Wikipedia. (n.d.). Sandmeyer reaction.
- ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
- Web Pages. (n.d.). 4. Diels-Alder Reactions: Triptycene.
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2021). (Print) www.rjptonline.org 0974-360X (Online) Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. ResearchGate.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF.
- Filimonov, V. D., et al. (2022). Structures, Stability, and Safety of Diazonium Salts. OUCI.
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- 16. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis and Characterization of a Moxifloxacin Process-Related Impurity
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against a variety of pathogens.[1] In the synthesis of any active pharmaceutical ingredient (API), the control of impurities is a critical aspect governed by strict regulatory standards, such as the International Council for Harmonisation (ICH) Q3A guidelines.[2][3][4] Impurities can arise from various sources, including starting materials, intermediates, by-products, and degradation products.[3][5] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[4]
This application note details a synthetic pathway for a potential process-related impurity of moxifloxacin, specifically 1-cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This impurity can theoretically be generated if the standard starting material for the moxifloxacin core, 3-methoxy-2,4,5-trifluorobenzoic acid, is contaminated with a structurally similar compound, 2,4-Difluoro-3,5-dimethoxybenzoic acid.[6] The synthesis of such impurities is vital for their use as reference standards in analytical method development, validation, and routine quality control of moxifloxacin API production.[7][8][9]
Rationale for Impurity Synthesis
The core of the moxifloxacin molecule is a quinolone ring system. The established synthesis of this core typically begins with a substituted fluorobenzoic acid. The target impurity discussed herein features a dimethoxy substitution pattern (at the C6 and C8 positions of the final quinolone) that differs from moxifloxacin (C6-fluoro, C8-methoxy). This structural variance would arise from the presence of this compound as a contaminant in the initial steps of the quinolone core synthesis.
By proactively synthesizing this impurity, researchers and quality control analysts can:
-
Develop specific analytical methods (e.g., HPLC, UPLC) to detect and quantify its presence.[7][8]
-
Confirm its structure unequivocally through spectroscopic techniques.[10][11][12]
-
Fulfill regulatory requirements for impurity characterization and control as outlined by the ICH.[2][5][13]
The synthetic strategy leverages the well-established Gould-Jacobs reaction for the formation of the 4-quinolone core.[14][15][16][17] This reaction involves the condensation of an aniline (or aniline equivalent) with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[14][15]
Synthetic Workflow Overview
The multi-step synthesis transforms this compound into the target moxifloxacin impurity. The key transformations are outlined below.
Caption: Synthetic workflow for the process-related moxifloxacin impurity.
Detailed Experimental Protocols
Caution: All procedures should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of the Quinolone Core (Steps A-L)
This protocol outlines the formation of the 1-cyclopropyl-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Diethyl malonate
-
Magnesium ethoxide
-
Triethyl orthoformate
-
Acetic anhydride
-
Cyclopropylamine
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Toluene, Ethanol, Diethyl ether
Procedure:
-
Acyl Chloride Formation (Step B): To a solution of this compound (1.0 eq) in dry toluene, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2-3 hours until gas evolution ceases. Monitor by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
Condensation (Step C): Prepare a solution of magnesium ethoxide by reacting magnesium turnings (1.1 eq) with absolute ethanol. To this, add diethyl malonate (1.2 eq) dropwise at 0°C. Then, add a solution of the crude acyl chloride from the previous step in dry toluene. Allow the reaction to stir at room temperature overnight.
-
Hydrolysis and Decarboxylation (to yield Step D): Quench the reaction mixture with dilute sulfuric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diethyl (2,4-difluoro-3,5-dimethoxybenzoyl)malonate. Heat this intermediate with a mixture of acetic acid, sulfuric acid, and water to effect hydrolysis and decarboxylation, yielding the ethyl 2-(2,4-difluoro-3,5-dimethoxybenzoyl)acetate (ketoester intermediate). Purify by column chromatography.
-
Enol Ether Formation (Step E): Reflux the ketoester intermediate (1.0 eq) with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq) for 4-5 hours. Monitor the reaction by TLC. After completion, remove the volatiles under reduced pressure to obtain the crude enol ether intermediate.
-
Anilinoacrylate Formation (Step G): Dissolve the crude enol ether in dichloromethane at 0°C. Add cyclopropylamine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2-3 hours. Wash the reaction mixture with water, dry the organic layer, and concentrate to yield the crude anilinoacrylate intermediate.
-
Thermal Cyclization (Step I): Add the anilinoacrylate intermediate to a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260°C for 30-60 minutes.[14] The high temperature is crucial for the 6-electron electrocyclization.[14][15] Cool the reaction mixture and add hexane or cyclohexane to precipitate the product. Filter the solid, wash thoroughly with hexane to remove the solvent, and dry under vacuum to obtain the crude quinolone core ester.
-
Saponification (Step K): Suspend the crude ester in ethanol and add an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC). Cool the mixture, remove the ethanol under reduced pressure, and dilute with water. Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the quinolone core acid. Filter the solid, wash with cold water, and dry to yield the intermediate product.
Protocol 2: Final Coupling Reaction (Step M)
Materials:
-
Quinolone core acid from Protocol 1
-
(4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridine (Moxifloxacin side chain)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Acetonitrile or N,N-Dimethylformamide (DMF)
Procedure:
-
Nucleophilic Aromatic Substitution: In a suitable flask, suspend the quinolone core acid (1.0 eq) and the moxifloxacin side chain (1.2 eq) in acetonitrile.
-
Add DIPEA (3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and stir for 12-24 hours. The reaction involves a nucleophilic substitution where the secondary amine of the side chain displaces the fluorine atom at the C7 position of the quinolone core.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final impurity product as a solid.
Characterization and Data
The synthesized impurity must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include HPLC for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
| Parameter | Expected Value for Synthesized Impurity | Notes |
| Molecular Formula | C₂₁H₂₅FN₂O₅ | Calculated based on proposed structure. |
| Molecular Weight | 420.44 g/mol | --- |
| HPLC Purity | >98% | Purity should be assessed using a validated method.[7] |
| Mass Spec (ESI+) | m/z = 421.18 [M+H]⁺ | Expected mass-to-charge ratio for the protonated molecule. |
| ¹H NMR (DMSO-d₆) | δ ~8.5 (s, 1H, H-2), δ ~4.0 (s, 6H, 2x-OCH₃), δ ~3.6 (m, 1H, N-CH of cyclopropyl) | Key expected shifts. The absence of a C6-F coupling and the presence of two methoxy singlets are diagnostic. |
| ¹⁹F NMR (DMSO-d₆) | No signal expected | The absence of a signal confirms the replacement of the C6-F with a methoxy group, distinguishing it from moxifloxacin. |
Conclusion
This application note provides a comprehensive and logical framework for the synthesis of a potential process-related impurity of moxifloxacin, originating from the starting material contaminant this compound. The detailed protocols enable the targeted production of this impurity, which is essential for its use as a qualified reference standard. The availability of such standards is a prerequisite for developing robust analytical methods that ensure the quality, safety, and regulatory compliance of moxifloxacin API.[1]
References
- Wang, K., Zou, L., Liu, G., & Tan, Y. (2018). Recent Development in Syntheses of Moxifloxacin and Its Impurities. Chemistry, 81(5), 414-424. Source
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Source
- BenchChem. (n.d.).
- BenchChem. (n.d.). A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. Source
- Wikipedia. Gould–Jacobs reaction. Source
- Anand, K., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Source
- ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Source
- IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Source
- International Journal of Chemistry Studies. (2019). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Source
- Nag, A., et al. (2001). Spectroscopic properties of fluoroquinolone antibiotics and nanosecond solvation dynamics in aerosol-OT reverse micelles. Journal of Physical Chemistry B, 105(3), 549-557. Source
- Preprints.org. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Source
- Biotage. (n.d.). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. Source
- Djurdjević, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. Source
- Miranda-Sánchez, F., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules, 28(14), 5378. Source
- Bălășanu, M.-E., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 23(23), 14786. Source
- Djurdjević, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed, 50(2), 117-126. Source
- International Journal of Research in Pharmacy and Chemistry. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Source
- Google Patents. (2014). CN104211701A - Method for preparing moxifloxacin impurities B and D. Source
- SynZeal. (n.d.). Moxifloxacin Impurities. Source
- Google Patents. (2013). CN103467466A - Synthesis method of moxifloxacin hydrochloride impurity. Source
- Google Patents. (2020).
- Pharmaffiliates. (n.d.). Moxifloxacin hydrochloride and its Impurities. Source
- Google Patents. (2014). CN103664940A - Preparation method of moxifloxacin impurity. Source
- Zhou, W. Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. Source
- ResearchGate. (2016). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Source
- ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Source
- PubChem. This compound. Source
- MDPI. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
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Application Notes & Protocols: Synthesis of Novel Quinolone-3-Carboxylic Acids from 2,4-Difluoro-3,5-dimethoxybenzoic Acid
Abstract
The 4-quinolone-3-carboxylic acid core is a cornerstone of modern medicinal chemistry, most notably as the foundational scaffold for the highly successful fluoroquinolone class of antibiotics. Strategic functionalization of the quinolone's benzo ring is a key approach to modulating antibacterial spectrum, potency, and pharmacokinetic properties. This document provides a detailed synthetic guide for utilizing 2,4-Difluoro-3,5-dimethoxybenzoic acid , a highly functionalized aromatic building block, to construct a novel, polysubstituted quinolone-3-carboxylic acid. The proposed synthetic strategy is a robust, two-stage process involving a Curtius Rearrangement to generate a key aniline intermediate, followed by a classic Gould-Jacobs reaction for the quinolone ring formation. This guide offers detailed, step-by-step protocols, mechanistic insights, and the scientific rationale behind procedural choices, intended for researchers in drug discovery and synthetic chemistry.
Introduction: The Rationale for Advanced Quinolone Scaffolds
The discovery of nalidixic acid in 1962 launched the era of quinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1] A major breakthrough was the discovery that incorporating a fluorine atom at the C-6 position dramatically enhances antimicrobial activity.[1] This led to the development of the vast family of fluoroquinolones.
The specific substitution pattern of the precursor, this compound, is strategically chosen. The presence of multiple fluorine atoms can significantly enhance metabolic stability and target binding affinity.[2] Concurrently, the methoxy groups modulate lipophilicity and electronic properties, which can influence cell permeability and the overall pharmacokinetic profile of the final compound. This application note details a reliable pathway to convert this advanced building block into a novel quinolone scaffold, providing a platform for further derivatization and drug development efforts.
Overall Synthetic Strategy
A direct cyclization from this compound to a quinolone is not feasible via standard methodologies. Therefore, a logical and efficient two-part synthetic route is proposed.
-
Part I: Aniline Synthesis via Curtius Rearrangement. The carboxylic acid is first converted into the corresponding key intermediate, 2,4-Difluoro-3,5-dimethoxyaniline . The Curtius rearrangement is selected for this transformation as it is a reliable method for converting carboxylic acids to amines with one less carbon, proceeding through an isocyanate intermediate with complete retention of the migrating group's stereochemistry and typically yielding high-purity products.[2]
-
Part II: Quinolone Core Construction via Gould-Jacobs Reaction. The synthesized aniline is then subjected to the Gould-Jacobs reaction.[1][3] This classic method involves condensation with diethyl ethoxymethylenemalonate (EMME) followed by a high-temperature thermal cyclization to construct the 4-hydroxy-quinoline-3-carboxylate core, which exists in tautomeric equilibrium with the 4-oxo form.[3][4] A final saponification step yields the target carboxylic acid.
Figure 1: Proposed two-stage synthetic workflow.
Part I: Synthesis of 2,4-Difluoro-3,5-dimethoxyaniline (Intermediate A)
3.1. Principle & Rationale
The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate.[2][5] For operational simplicity and safety, a one-pot procedure using diphenylphosphoryl azide (DPPA) is highly recommended.[6] This method avoids the isolation of potentially explosive acyl azides by generating the acyl azide in situ from the carboxylic acid. The resulting isocyanate is then trapped with a suitable alcohol (e.g., tert-butanol) to form a stable carbamate (e.g., Boc-protected amine), which can be easily isolated and deprotected under acidic conditions.
3.2. Mechanism: The Curtius Rearrangement
The reaction proceeds via the formation of a mixed anhydride from the carboxylic acid and DPPA, which is then displaced by azide. Upon heating, the acyl azide loses dinitrogen gas, and the aryl group migrates to the electron-deficient nitrogen to form an isocyanate intermediate.
Figure 2: Mechanism of the one-pot Curtius rearrangement.
3.3. Detailed Protocol 1: Synthesis of Intermediate A
Safety Precaution: The Curtius rearrangement involves azides and isocyanates. Sodium azide and organic azides are toxic and potentially explosive. DPPA is a lachrymator. Isocyanates are reactive irritants. This entire procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield, especially when working on scales greater than 1 gram.[6]
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N), anhydrous
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer
Procedure:
-
Acyl Azide Formation & Rearrangement (One-Pot):
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous toluene (approx. 10 mL per 1 g of acid).
-
Add anhydrous triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Carefully add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the solution.
-
After stirring for 30 minutes at room temperature, add anhydrous tert-butanol (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until TLC analysis (e.g., 3:1 Hexanes:EtOAc) indicates complete consumption of the starting material. The formation of the isocyanate and its subsequent trapping occurs during this step.[7]
-
-
Workup & Purification of Boc-Protected Aniline:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected 2,4-difluoro-3,5-dimethoxyaniline.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected aniline in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) or an equivalent amount of 4M HCl in dioxane at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution until the aqueous layer is basic, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate A (2,4-Difluoro-3,5-dimethoxyaniline) , which can be used in the next step without further purification.
-
Part II: Synthesis of the Quinolone-3-Carboxylic Acid
4.1. Principle & Rationale
The Gould-Jacobs reaction is a powerful method for synthesizing the 4-quinolone core.[3] It begins with a nucleophilic substitution/condensation reaction between the aniline (Intermediate A) and diethyl ethoxymethylenemalonate (EMME). The resulting anilidomethylenemalonate intermediate is then subjected to a high-temperature thermal electrocyclization.[1] This key step requires significant thermal energy (typically >250 °C) and is often performed in a high-boiling inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperature.[4][8] The final step is the hydrolysis of the ethyl ester at the C-3 position to afford the desired carboxylic acid.
4.2. Detailed Protocol 2: Gould-Jacobs Reaction & Saponification
Materials:
-
Intermediate A (2,4-Difluoro-3,5-dimethoxyaniline)
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether (solvent)
-
Hexane or cyclohexane (for precipitation)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1M or 2M)
-
High-temperature reaction setup (e.g., flask with reflux condenser, heating mantle with sand bath)
Procedure:
-
Condensation to form Anilidomethylenemalonate:
-
In a round-bottom flask, combine Intermediate A (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction can often be run neat (without solvent).
-
Monitor the reaction by TLC. Upon completion, the excess EMME can be removed under high vacuum. The resulting crude anilidomethylenemalonate intermediate is often a solid or viscous oil and can be carried forward directly.
-
-
Thermal Cyclization:
-
In a separate flask suitable for high-temperature reactions, heat diphenyl ether to ~250 °C.
-
Slowly add the crude anilidomethylenemalonate intermediate from the previous step to the hot diphenyl ether, portion-wise or as a solution in a minimal amount of diphenyl ether.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes.[4] Monitor the reaction progress cautiously by TLC if possible (quenching a small aliquot).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Isolation & Purification of the Ethyl Ester:
-
Add hexane or cyclohexane to the cooled reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with hexane to remove all traces of the high-boiling diphenyl ether solvent.
-
Dry the solid under vacuum to obtain crude ethyl 6,8-difluoro-5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. This can be purified by recrystallization if necessary.
-
-
Saponification to the Carboxylic Acid:
-
Suspend the crude ethyl ester in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 eq, e.g., 2M NaOH).
-
Heat the mixture to reflux for 2-4 hours, or until the solid dissolves and TLC indicates complete hydrolysis of the ester.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or DCM to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with cold hydrochloric acid until the pH is ~2-3. A precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 6,8-Difluoro-5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid .
-
Figure 3: Step-wise workflow for the Gould-Jacobs synthesis.
Summary of Key Compounds
The following table outlines the structures and properties of the key molecules in this synthetic pathway.
| Compound Role | Chemical Name | Structure | Molecular Formula | Mol. Wt. ( g/mol ) |
| Starting Material | This compound | C₉H₈F₂O₄ | 218.15 | |
| Intermediate A | 2,4-Difluoro-3,5-dimethoxyaniline | C₈H₉F₂NO₂ | 189.16 | |
| Intermediate B | Diethyl 2-(((2,4-difluoro-3,5-dimethoxyphenyl)amino)methylene)malonate | C₁₆H₁₉F₂NO₆ | 359.32 | |
| Intermediate C | Ethyl 6,8-difluoro-5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₄H₁₃F₂NO₅ | 313.25 | |
| Final Product | 6,8-Difluoro-5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₂H₉F₂NO₅ | 285.20 |
Note: Placeholder images are used for structures. In a laboratory setting, these would be replaced with actual chemical structure diagrams.
References
- Lebel, H., & Leogane, O. (2006). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Organic Letters, 8(25), 5717-5720.
- Andriole, V. T. (2005). The Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119.
- Sharma, P. C., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8685-8715.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.
- Zhang, M., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.
- ResearchGate. (n.d.). Thermal cyclization mediated synthesis of bioactive 4-quinolones.
- Mohan, S., & Bodda, S. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(11), 1109-1111.
- Chemistry Steps. (n.d.). Curtius Rearrangement.
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- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
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- 7. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]
- 8. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
Application Notes and Protocols: 2,4-Difluoro-3,5-dimethoxybenzoic Acid as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Advantage of a Polysubstituted Aromatic Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel, biologically active molecules. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, prized for their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1][2][3] 2,4-Difluoro-3,5-dimethoxybenzoic acid is a highly functionalized aromatic building block that offers a unique combination of reactive handles and modulating substituents, making it an attractive scaffold for the synthesis of diverse heterocyclic systems.
The presence of two electron-withdrawing fluorine atoms, two electron-donating methoxy groups, and a versatile carboxylic acid moiety imparts a distinct electronic and steric profile to the molecule. The fluorine atoms can serve as sites for nucleophilic aromatic substitution (SNAr) or as modulators of the acidity and reactivity of adjacent groups.[4][5][6] The methoxy groups influence the electron density of the ring and can be selectively cleaved to reveal hydroxyl functionalities for further derivatization. The carboxylic acid is a prime handle for a variety of chemical transformations, most notably amide bond formation, which is a gateway to a multitude of cyclization strategies.[7][8]
This technical guide provides an in-depth exploration of this compound as a building block for the synthesis of three key classes of heterocyclic compounds with significant therapeutic potential: quinolones , quinazolinones , and benzoxazines . We will detail the synthesis of the parent building block and provide step-by-step protocols for its elaboration into these complex heterocyclic cores, explaining the causality behind the experimental choices and providing insights for researchers in drug development.
Part 1: Synthesis of the Core Building Block: this compound
The synthesis of this compound is a multi-step process that starts from the commercially available 2,3,4,5-tetrafluorobenzoic acid.[1][9] The synthetic sequence is designed to regioselectively introduce the two methoxy groups, which is achieved through a nitration-methoxylation-reduction-diazotization-reduction pathway.
Synthetic Workflow Overview
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Sodium methoxide
-
Methanol (anhydrous)
-
Iron powder
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Hypophosphorous acid (50%)
-
Diethyl ether
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and safety equipment
Step 1: Nitration of 2,3,4,5-Tetrafluorobenzoic Acid
-
In a round-bottom flask cooled in an ice bath, slowly add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) to a mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (1.0 eq).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2,3,4,5-tetrafluoro-6-nitrobenzoic acid.
Step 2: Methoxylation
-
Dissolve 2,3,4,5-tetrafluoro-6-nitrobenzoic acid (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide (2.5 eq) in methanol dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-difluoro-3,5-dimethoxy-6-nitrobenzoic acid.
Step 3: Reduction of the Nitro Group
-
Suspend 2,4-difluoro-3,5-dimethoxy-6-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-2,4-difluoro-3,5-dimethoxybenzoic acid.
Step 4: Diazotization and Reduction
-
Dissolve the crude 6-amino-2,4-difluoro-3,5-dimethoxybenzoic acid (1.0 eq) in a mixture of hypophosphorous acid (50%) and cooled concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Part 2: Application in Heterocyclic Synthesis
The strategic placement of the fluoro, methoxy, and carboxylic acid groups on the benzoic acid scaffold allows for its use in the synthesis of a variety of important heterocyclic systems.
Application I: Synthesis of Quinolone Derivatives
The quinolone core is a privileged scaffold in antibacterial drug discovery.[3][10][11] The synthesis of quinolones from this compound can be achieved through a multi-step sequence involving amide coupling followed by a Gould-Jacobs-type cyclization.
Caption: General workflow for the synthesis of quinolones.
This protocol outlines the synthesis of a quinolone core via amide formation with an aniline derivative, followed by an acid-catalyzed intramolecular cyclization.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-aryl-2,4-difluoro-3,5-dimethoxybenzamide.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Add the purified N-aryl-2,4-difluoro-3,5-dimethoxybenzamide (1.0 eq) to Eaton's reagent or PPA at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure quinolone derivative.
| Reactant | Product | Typical Yield |
| This compound + Aniline | 5,7-Difluoro-6,8-dimethoxyquinolone-4(1H)-one | 60-75% (over 2 steps) |
Application II: Synthesis of Quinazolinone Derivatives
Quinazolinones are another class of heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[8][9][12][13] A common route to quinazolinones involves the reaction of an anthranilic acid derivative with an appropriate C1 source. In this case, we can leverage the reactivity of the parent benzoic acid.
This protocol involves the conversion of the benzoic acid to an anthranilamide, followed by cyclization with a one-carbon synthon.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia (gas or aqueous solution)
-
Formamide
-
Anhydrous Toluene
-
Anhydrous Pyridine
Step 1: Synthesis of 2-Amino-4,6-difluoro-3,5-dimethoxybenzamide (A Key Intermediate)
This step requires a Hofmann or Curtius rearrangement of the corresponding benzamide, which is beyond a direct application of the benzoic acid in a simple cyclization. A more direct, albeit lengthy, route would start from a suitably substituted aniline.
Alternative and More Direct Approach:
A more practical approach starts with the amide of this compound and proceeds via a different cyclization strategy.
Revised Protocol 2: Synthesis of 2-Substituted-5,7-difluoro-6,8-dimethoxyquinazolin-4(3H)-ones
Step 1: Synthesis of 2,4-Difluoro-3,5-dimethoxybenzamide
-
Gently reflux a mixture of this compound (1.0 eq) and thionyl chloride (2.0 eq) in anhydrous toluene for 2-3 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise.
-
Stir for 1-2 hours at 0 °C, then allow to warm to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2,4-difluoro-3,5-dimethoxybenzamide.
Step 2: Cyclization with an Aldehyde
This step is a conceptual adaptation of known quinazolinone syntheses.
-
In a sealed tube, combine 2,4-difluoro-3,5-dimethoxybenzamide (1.0 eq), a desired aldehyde (1.2 eq), and a catalytic amount of a Lewis acid (e.g., InCl₃ or FeCl₃) in a suitable solvent like 1,2-dichloroethane.
-
Heat the mixture to 120-140 °C for 12-24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 2-substituted-dihydroquinazolinone.
-
The dihydroquinazolinone can be oxidized to the quinazolinone using an oxidant like DDQ or manganese dioxide.
Application III: Synthesis of Benzoxazine Derivatives
Benzoxazines are valuable heterocyclic motifs in medicinal chemistry.[2][7][14][15][16] Their synthesis can be achieved from the corresponding benzoic acid by first forming an amide with a 2-amino alcohol, followed by an intramolecular cyclization, often via nucleophilic aromatic substitution of one of the activated fluorine atoms.
Materials:
-
This compound
-
Ethanolamine
-
EDC, HOBt, DIPEA (as in Protocol 1)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
Step 1: Amide Coupling with Ethanolamine
-
Follow the amide coupling procedure described in Protocol 1, Step 1, using ethanolamine (1.1 eq) as the amine component.
-
After workup and purification, this will yield N-(2-hydroxyethyl)-2,4-difluoro-3,5-dimethoxybenzamide.
Step 2: Intramolecular O-Arylation (Cyclization)
-
Dissolve the N-(2-hydroxyethyl)-2,4-difluoro-3,5-dimethoxybenzamide (1.0 eq) in anhydrous DMF.
-
Add finely ground anhydrous potassium carbonate (2.0 eq).
-
Heat the mixture to 100-120 °C and stir for 6-12 hours. The reaction involves the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace one of the ortho-fluoro atoms.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzoxazinone.
| Heterocycle Class | Key Synthetic Strategy | Plausible Reagents |
| Quinolones | Amide formation followed by intramolecular Friedel-Crafts acylation. | Aniline derivatives, EDC/HOBt, Eaton's reagent/PPA. |
| Quinazolinones | Amide formation followed by cyclization with a C1 synthon. | Ammonia, Aldehydes, Lewis acids. |
| Benzoxazines | Amide formation with an amino alcohol followed by intramolecular SNAr. | Ethanolamine, EDC/HOBt, K₂CO₃. |
Conclusion and Future Perspectives
This compound represents a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The strategic arrangement of its functional groups allows for a range of synthetic manipulations, leading to the construction of complex molecular architectures. The protocols detailed herein provide a foundation for researchers to explore the synthesis of novel quinolones, quinazolinones, and benzoxazines. The presence of the remaining fluorine and methoxy groups on the final heterocyclic cores offers further opportunities for late-stage functionalization, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. As the quest for new therapeutics continues, the judicious use of such highly functionalized building blocks will undoubtedly play a crucial role in accelerating the drug discovery process.
References
- Ahmad, A., Siddiqui, S. A., Tyagi, P., Gupta, L., Dubey, K. D., & Kapat, A. (2025). LUMO lowering of the carbonyl group enables a TFA-mediated carbon-carbon triple bond cleavage in ynones for the synthesis of quinazolinones. Journal of Organic Chemistry, 90, 3580-3589.
- Collet, J. W., van der Nol, E. A., Roose, T. R., Maes, B. U. W., El Ruijter, R., & Orru, R. V. A. (2020). A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines efficiently provides quinazolin-4-ones. Journal of Organic Chemistry, 85(11), 7378-7385.
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022, July 1). PubMed Central (PMC).
- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (n.d.).
- Mechanism for benzoxazine-2,4-diones synthesis. (n.d.).
- Synthesis of A) 1,4‐benzoxazines and B) 1,4‐benzoxazepin‐5‐ones. (n.d.).
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (n.d.). PubMed Central (PMC).
- Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (n.d.).
- A novel synthesis of quinolone-3-sulfonic acid deriv
- An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (n.d.).
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.).
- Synthesis of some new 2,3-disubstituted-4(3H)
- Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. (2021, April 13). MDPI.
- Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. (2025, April 9).
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central (PMC).
- Sánchez, I., López, N., & Pujol, M. D. (2006). Novel concise synthesis of furo[3,4-b][1][9]benzoxazine as intermediate in the preparation of antineoplastic agents. University of Michigan.
- Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. (n.d.). PubMed Central (PMC).
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PubMed Central (PMC).
- Preparation of Dibenzofurotropones via Pd-Catalyzed Cycliz
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central (PMC).
- Palladium-catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-difluoro-2-oxindoles. (2015, January 26). PubMed.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PubMed Central (PMC).
- Cyclization Reactions Involving Palladium-Catalyzed Carbene Insertion into Aryl Halides. (2025, August 6).
- Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. (2010, May 14).
- Synthesis of Fluoro 3(2H)-Furanones via a TFA-Catalyzed Dehydrofluorinative Cyclization of 2,2-Difluoro-3-hydroxy-1,4-diketones. (2025, December 15).
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A Multi-faceted Approach to the Purity Assessment of 2,4-Difluoro-3,5-dimethoxybenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides a detailed framework for the comprehensive purity assessment of 2,4-Difluoro-3,5-dimethoxybenzoic acid (DFDMBA), a key building block in modern synthetic chemistry. We move beyond a single-method approach to champion a holistic, orthogonal strategy, integrating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis. Each protocol is presented not merely as a series of steps, but as a self-validating system, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2] This document is designed to empower researchers and quality control scientists with the rationale and practical methodologies required to confidently ascertain the purity, stability, and quality of DFDMBA.
Introduction: The Imperative for Orthogonal Purity Analysis
This compound (C₉H₈F₂O₄, MW: 218.15 g/mol ) is a substituted benzoic acid derivative increasingly utilized as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3][4][5] The presence of multiple functional groups (carboxylic acid, methoxy, and fluoro) creates a potential for a diverse range of process-related impurities and degradants.[6] Consequently, relying on a single analytical technique is insufficient for a comprehensive purity profile. An orthogonal approach, using multiple methods with different separation and detection principles, is essential to ensure that all potential impurities—volatile, non-volatile, isomeric, and inorganic—are detected and quantified.
This guide details a robust analytical workflow designed to establish the identity, assay, and impurity profile of DFDMBA, in alignment with the principles of ICH Q2(R1) for analytical procedure validation.[1][7]
The Analytical Workflow: A Strategic Overview
The purity assessment of DFDMBA should follow a logical progression, beginning with a high-resolution separation technique as the primary assay and impurity method, supported by secondary and tertiary methods for confirmation and characterization.
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Application Note: A Robust HPLC Method for the Quantitative Analysis of 2,4-Difluoro-3,5-dimethoxybenzoic Acid
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Difluoro-3,5-dimethoxybenzoic acid. This compound is a valuable building block in medicinal chemistry, and its accurate quantification is crucial for drug development and quality control processes. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. This method provides excellent peak shape, resolution, and sensitivity, making it suitable for purity assessments and quantitative measurements in various sample matrices.
Introduction: The Significance of this compound Analysis
This compound (MW: 218.15 g/mol ) is a substituted aromatic carboxylic acid.[1][2] Its structural features, including the presence of fluorine atoms and methoxy groups, make it a key intermediate in the synthesis of complex, biologically active molecules.[3] The fluorine substituents can significantly enhance metabolic stability and binding affinity of a drug molecule, making this compound a sought-after precursor in pharmaceutical research.
Given its role in the synthesis of potential therapeutic agents, the development of a precise and accurate analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is a fundamental technique in the pharmaceutical industry, enabling the separation, identification, and quantification of compounds based on their physicochemical properties.[4][5] A well-developed HPLC method is essential for ensuring the purity of starting materials, monitoring reaction progress, and for the quality control of final active pharmaceutical ingredients (APIs).[4][6] This application note provides a comprehensive guide to a validated HPLC method for this compound, designed for immediate implementation in a research or industrial laboratory setting.
Method Development: Rationale and Experimental Design
The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties.[6] this compound is a moderately polar, acidic compound with a predicted pKa of approximately 2.97.[1] This dictates the choice of chromatographic conditions to ensure adequate retention and symmetrical peak shape.
Chromatographic Mode and Stationary Phase Selection
Reversed-phase HPLC is the most versatile and widely used mode for the analysis of small organic molecules like our target compound.[5][7] A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and was selected as the initial choice due to its broad applicability and proven performance in separating aromatic acids.[8][9] The hydrophobic nature of the C18 stationary phase allows for the retention of moderately non-polar compounds from a polar mobile phase.
Mobile Phase Optimization
The mobile phase composition is a critical parameter for achieving the desired separation. A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is typically employed in reversed-phase HPLC. Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency at lower wavelengths.
For acidic compounds like this compound, controlling the pH of the mobile phase is crucial.[8] By acidifying the aqueous component of the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid group remains in its protonated, less polar form. This "ion-suppression" technique enhances the interaction with the non-polar stationary phase, leading to increased retention and improved peak symmetry. Formic acid (0.1%) was selected as the mobile phase additive as it is volatile and compatible with mass spectrometry (MS) detectors, should the need for LC-MS analysis arise.[10]
A gradient elution, where the proportion of the organic solvent is increased over time, was chosen to ensure the elution of any potential impurities with different polarities and to maintain a reasonable analysis time.
Detection
This compound contains a benzene ring, which is a chromophore that absorbs UV light. A photodiode array (PDA) or a variable wavelength UV detector can be used for detection. The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of the analyte. For many benzoic acid derivatives, a wavelength in the range of 230-280 nm is suitable.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV/PDA detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm or 0.22 µm, compatible with the sample solvent.
Reagents and Standards
-
This compound reference standard: Purity ≥ 98%.
-
Acetonitrile: HPLC grade or higher.
-
Water: HPLC grade or ultrapure water.
-
Formic acid: LC-MS grade or equivalent.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. Degas before use.
-
Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly. Degas before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in a suitable volume of diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter prior to injection to remove any particulate matter.
HPLC Method Parameters
The optimized HPLC method parameters are summarized in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 30-95% B; 15-17 min: 95% B; 17-17.1 min: 95-30% B; 17.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined for the specific compound) |
Data Analysis and System Suitability
For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis to determine the concentration of the analyte in the samples.
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key system suitability parameters include:
-
Tailing Factor (Asymmetry): Should be ≤ 2.0 for the analyte peak.
-
Theoretical Plates (N): Should be ≥ 2000 for the analyte peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for six replicate injections of a working standard solution.
Workflow and Logical Relationships
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: HPLC analysis workflow from preparation to reporting.
Potential Challenges and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | - Mobile phase pH too high - Column degradation - Sample overload | - Ensure mobile phase pH is at least 2 units below pKa - Use a new column or a guard column - Reduce sample concentration |
| Inconsistent Retention Times | - Inadequate column equilibration - Pump malfunction (unstable flow) - Mobile phase composition drift | - Increase column equilibration time - Service the HPLC pump - Prepare fresh mobile phase daily |
| Low Sensitivity | - Incorrect detection wavelength - Low sample concentration | - Determine the λmax of the analyte and set the detector accordingly - Concentrate the sample if possible |
| Extraneous Peaks | - Contaminated mobile phase or diluent - Sample degradation - Carryover from previous injections | - Use high-purity solvents and prepare fresh solutions - Store samples appropriately - Implement a robust needle wash method in the autosampler |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The use of a standard C18 column and a straightforward mobile phase system makes this method easily transferable to most analytical laboratories. By following the outlined protocols for sample and standard preparation, and adhering to the specified chromatographic conditions, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for this important chemical intermediate.
References
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Paczkowska, M., Czelejewska, A., & Biziuk, M. (2000). Chromatographic separations of aromatic carboxylic acids. PubMed, 75(2), 85-98.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Zgoła-Grześkowiak, A., Grześkowiak, T., & Zembrzuska, J. (2016). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate.
- Grechishkina, O. (2002). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. PubMed, 948(1-2), 65-7.
- PubChem. (n.d.). This compound.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
- ResearchGate. (2025, August 7). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.
- Al-Rimawi, F. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central, 2013, 584071.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- PerkinElmer. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note.
- PubChem. (n.d.). 2,4-Difluoro-3-methoxybenzoic Acid.
- SIELC Technologies. (2018, May 17). 2,4-Dihydroxy-3-methoxybenzoic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid.
Sources
- 1. 2,4-DIFLUORO-3,5-DIMETHOXY BENZOIC ACID CAS#: 1003709-80-5 [amp.chemicalbook.com]
- 2. This compound | C9H8F2O4 | CID 45073550 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Strategic Use of 2,4-Difluoro-3,5-dimethoxybenzoic Acid in the Synthesis of Novel Agrochemicals
Introduction: The Imperative for Advanced Agrochemical Scaffolds
The continuous evolution of resistance in plant pathogens and pests necessitates the development of new agrochemicals with novel modes of action and improved physicochemical properties. Organofluorine compounds have become a cornerstone in modern agrochemical research, as the introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, leading to more potent and effective agents.[1] The strategic placement of fluorine and other functional groups, such as methoxy moieties, on an aromatic scaffold allows for fine-tuning of a molecule's properties to optimize its biological activity and environmental profile.[2][3]
2,4-Difluoro-3,5-dimethoxybenzoic acid is a highly functionalized building block poised for the synthesis of next-generation agrochemicals. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups—creates a distinct electronic and steric environment. This guide provides a comprehensive overview of the rationale and a detailed protocol for utilizing this versatile intermediate in the synthesis of a hypothetical, yet scientifically plausible, novel carboxamide fungicide, which we have named "Diflomethoxyfen" .
Scientific Rationale: Designing "Diflomethoxyfen"
The design of "Diflomethoxyfen," N-(4-cyanobenzyl)-2,4-difluoro-3,5-dimethoxybenzamide, is predicated on the synergistic contribution of its constituent parts. Carboxamide fungicides are a significant class of agrochemicals, and their efficacy is often dictated by the nature of the aromatic rings.[4][5]
-
The 2,4-Difluoro-3,5-dimethoxybenzoyl Moiety: This core scaffold is the primary driver of the molecule's intrinsic properties. The fluorine atoms can enhance binding to target enzymes through hydrogen bonding and other electrostatic interactions, while also blocking sites of metabolic degradation.[1] The methoxy groups can contribute to the molecule's conformational rigidity and modulate its solubility and transport properties within the plant.[2]
-
The Amide Linker: The amide bond provides a stable, planar linkage that correctly orients the two aromatic portions of the molecule for optimal interaction with a biological target. Amide synthesis is a robust and well-understood transformation in organic chemistry.[6]
-
The 4-Cyanobenzyl Group: This terminal moiety is selected for its potential to act as a strong hydrogen bond acceptor and to engage in specific π-π stacking interactions within the active site of a target enzyme, such as succinate dehydrogenase, a common target for carboxamide fungicides.[7]
The logical design pathway is illustrated in the diagram below.
Caption: Logical workflow from starting material to target agrochemical.
Experimental Protocols: Synthesis of "Diflomethoxyfen"
The synthesis of "Diflomethoxyfen" is a two-step process commencing with the activation of the carboxylic acid, followed by coupling with the desired amine. All procedures should be conducted in a well-ventilated fume hood by trained personnel.
Step 1: Synthesis of 2,4-Difluoro-3,5-dimethoxybenzoyl chloride
Causality: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent nucleophilic acyl substitution with the amine.[8][9] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification process.[10][11][12]
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (e.g., 10.9 g, 50 mmol).
-
Add anhydrous toluene (100 mL) to the flask to suspend the solid.
-
Slowly add thionyl chloride (e.g., 14.6 mL, 150 mmol) to the suspension at room temperature.
-
Add a catalytic amount of DMF (e.g., 2-3 drops). Gas evolution (HCl and SO₂) will be observed.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Care should be taken to use a trap to capture the corrosive vapors.
-
The resulting crude 2,4-Difluoro-3,5-dimethoxybenzoyl chloride, typically a yellow to brown oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of N-(4-cyanobenzyl)-2,4-difluoro-3,5-dimethoxybenzamide ("Diflomethoxyfen")
Causality: This step involves the formation of the stable amide bond via nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride.[] A tertiary amine base, such as triethylamine, is added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile.[5]
Materials:
-
2,4-Difluoro-3,5-dimethoxybenzoyl chloride (crude from Step 1, 1.0 eq)
-
4-Cyanobenzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
In a separate flask, dissolve 4-cyanobenzylamine (e.g., 7.0 g, 52.5 mmol) and triethylamine (e.g., 10.5 mL, 75 mmol) in anhydrous DCM (150 mL).
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 2,4-Difluoro-3,5-dimethoxybenzoyl chloride (from Step 1) in anhydrous DCM (50 mL) and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield "Diflomethoxyfen" as a solid.
Caption: Experimental workflow for the synthesis of "Diflomethoxyfen".
Data Presentation and Characterization
The successful synthesis of "Diflomethoxyfen" should be confirmed by a suite of analytical techniques. The following tables summarize the expected properties and plausible spectroscopic data for the target compound.
Table 1: Physicochemical Properties of "Diflomethoxyfen"
| Property | Expected Value |
| Chemical Formula | C₁₇H₁₄F₂N₂O₃ |
| Molecular Weight | 332.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-165 °C (Hypothetical) |
| logP (calculated) | ~2.8 (Hypothetical) |
Table 2: Hypothetical Spectroscopic Data for "Diflomethoxyfen"
| Technique | Data |
| ¹H NMR | δ (ppm): 8.5-8.2 (t, 1H, -NH-), 7.65 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.80 (t, 1H, Ar-H), 4.60 (d, 2H, -CH₂-), 3.95 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃) |
| ¹³C NMR | δ (ppm): 162 (C=O), 155-145 (dd, C-F), 143 (Ar-C), 132 (Ar-C), 128 (Ar-C), 118 (CN), 112 (Ar-C), 105 (Ar-C), 62 (-OCH₃), 61 (-OCH₃), 43 (-CH₂-) |
| ¹⁹F NMR | δ (ppm): -120 to -140 (Two distinct multiplets expected for the two non-equivalent fluorine atoms) |
| MS (ESI+) | m/z: 333.1 [M+H]⁺, 355.1 [M+Na]⁺ |
Note: The spectroscopic data presented are hypothetical and intended to be representative of the expected structure. Actual values may vary.
Conclusion
This application note demonstrates a robust and logical pathway for the utilization of this compound as a valuable starting material in agrochemical synthesis. By employing a straightforward two-step conversion to a carboxamide, a novel and highly functionalized molecule, "Diflomethoxyfen," can be generated. The principles outlined herein—leveraging the unique properties of fluorinated and methoxylated scaffolds—provide a template for researchers and scientists in the development of new, potentially more effective and selective crop protection agents.
References
- JoVE. (n.d.). Carboxylic Acids to Acid Chlorides.
- Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism [Video]. YouTube.
- Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube.
- Wang, M., et al. (2016). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry.
- Li, Q., et al. (2022). Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. Molecules.
- Krchnak, V., et al. (2011). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Journal of Heterocyclic Chemistry.
- MDPI. (2023, December 22). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (n.d.). Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes.
- Tsubata, K., et al. (2016). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science.
- ACS Publications. (2020). Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents.
- El-Gazzar, A. B. A., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances.
- Breger, J., et al. (2012). Fluoride enhances the activity of fungicides that destabilize cell membranes. Bioorganic & Medicinal Chemistry Letters.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to the Agrochemical Industry. Journal of the American Chemical Society.
- Breger, J., et al. (2012). Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes. PMC.
- Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- ResearchGate. (2021). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions.
- PubMed. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives.
- J. Schütrumpf. (2022, August 14). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives [Video]. YouTube.
- PubMed Central. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons.
- ResearchGate. (n.d.). Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study.
- RSC Publishing. (n.d.). Summary of computational and theoretical considerations concerning fluorinated aromatic compounds.
Sources
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- 4. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
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- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this important intermediate.
Introduction
The synthesis of this compound, a key building block in the preparation of various pharmaceutical compounds, presents a unique set of challenges owing to the highly substituted and electronically complex nature of the aromatic ring. This guide will navigate you through the common synthetic pathways, highlighting potential pitfalls and offering practical, field-proven solutions to overcome them.
A prevalent synthetic strategy commences with a polyfluorinated benzoic acid derivative, which undergoes a series of transformations including nitration, nucleophilic aromatic substitution (SNAr) for dimethoxylation, reduction of the nitro group, and a final diazotization-reduction sequence. An alternative approach involves the directed ortho-metalation and subsequent carboxylation of a difluorodimethoxybenzene precursor. Each of these routes requires careful optimization and control to achieve desirable yields and purity.
This document is structured to provide direct, actionable advice in a question-and-answer format, addressing specific issues you may encounter during your experimental work.
Troubleshooting Guide
This section is dedicated to resolving common problems encountered during the synthesis of this compound.
I. Nitration of Polyfluorinated Benzoic Acids
The introduction of a nitro group onto a polyfluorinated aromatic ring is often the initial step. The deactivating nature of both the fluorine and carboxylic acid groups can lead to sluggish reactions, while the directing effects of these substituents can result in isomeric impurities.
Question 1: My nitration reaction is extremely slow or incomplete, resulting in a low yield of the desired nitro-substituted product. How can I drive the reaction to completion?
Answer: The combined electron-withdrawing effects of fluorine and carboxyl groups strongly deactivate the aromatic ring towards electrophilic aromatic substitution, making nitration challenging. To enhance the reaction rate, consider the following strategies:
-
Increase the Strength of the Nitrating Agent: Standard nitrating mixtures of concentrated nitric and sulfuric acids may not be potent enough. Employing fuming nitric acid or increasing the proportion of sulfuric acid will generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺)[1].
-
Elevate the Reaction Temperature: Cautiously increasing the temperature can significantly accelerate the reaction. However, this must be done with care, as higher temperatures can also promote the formation of byproducts and dinitrated species. It is crucial to find an optimal temperature for your specific substrate through careful experimentation[1].
-
Extend the Reaction Time: Given the deactivated nature of the substrate, a prolonged reaction time may be necessary. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration[1].
Question 2: I am observing the formation of multiple isomers and dinitrated byproducts. How can I improve the regioselectivity of the nitration?
Answer: Achieving high regioselectivity is a common hurdle due to the competing directing effects of the substituents. To minimize the formation of unwanted isomers and byproducts:
-
Strict Temperature Control: Maintain a low reaction temperature, ideally at 0°C or below, especially during the addition of the nitrating agent. Over-nitration and reduced selectivity are more prevalent at elevated temperatures[1].
-
Controlled Addition of the Nitrating Agent: Add the nitrating mixture dropwise to a well-stirred solution of the fluorinated benzoic acid. This ensures a low localized concentration of the nitronium ion and helps dissipate the heat from this exothermic reaction[1].
-
Stoichiometric Optimization: Use a modest excess of the nitrating agent. A large excess will increase the likelihood of dinitration.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Yield / Incomplete Reaction | Deactivated aromatic ring | Use a stronger nitrating agent (e.g., fuming HNO₃). Cautiously increase reaction temperature. Extend reaction time and monitor by TLC/HPLC. |
| Poor Regioselectivity / Isomer Formation | Competing directing effects of F and COOH | Maintain low temperature (0°C or below). Slow, dropwise addition of nitrating agent. |
| Dinitration Products | Reaction temperature too high or excess nitrating agent | Strictly control temperature. Use a modest excess of the nitrating agent. |
| Formation of Dark Tars | Oxidation of starting material or product | Maintain low reaction temperatures. Ensure slow, controlled addition of the nitrating agent. Use high-purity starting materials. |
II. Dimethoxylation of the Polyfluoronitroaromatic Intermediate
The introduction of two methoxy groups via nucleophilic aromatic substitution (SNAr) is a critical step. Achieving the desired 3,5-dimethoxy substitution pattern while avoiding the displacement of other groups requires careful control of reaction conditions.
Question 3: My dimethoxylation reaction is giving a mixture of mono- and di-substituted products, and the yield of the desired 2,4-difluoro-3,5-dimethoxy product is low. How can I improve the selectivity and yield?
Answer: Incomplete methoxylation and the formation of regioisomers are common challenges. The following adjustments can improve the outcome:
-
Stoichiometry of Sodium Methoxide: Ensure at least two equivalents of sodium methoxide are used to achieve complete dimethoxylation. A slight excess may be beneficial to drive the reaction to completion.
-
Reaction Temperature and Time: The reaction may require heating to facilitate the second substitution, which is generally slower than the first due to increased steric hindrance and electronic effects. Monitor the reaction by TLC or GC-MS to determine the optimal temperature and time to maximize the formation of the desired product while minimizing side reactions.
-
Solvent Choice: Anhydrous methanol is a common solvent for this reaction. However, in some cases, a polar aprotic solvent like DMF or DMSO can enhance the reactivity of the nucleophile[2].
Question 4: I am observing the displacement of the nitro group or one of the fluorine atoms instead of the intended substitution. How can I prevent these side reactions?
Answer: The nitro group can act as a leaving group in SNAr reactions, especially on highly electron-deficient rings[3]. Similarly, fluorine atoms are excellent leaving groups. To favor the desired methoxylation:
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the displacement of the nitro group, which often requires a higher activation energy.
-
Nucleophile Concentration: A high concentration of methoxide can sometimes favor the desired substitution. However, this must be balanced with the risk of other side reactions.
-
Substrate Activation: The positions of the existing fluorine and nitro groups on your specific intermediate will dictate the most likely sites of nucleophilic attack. The most electron-deficient carbons are the most susceptible. In the synthesis starting from 2,3,4,5-tetrafluorobenzoic acid, the methoxylation occurs at specific positions due to the activating effect of the nitro group[3].
III. Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial step to enable the subsequent diazotization. The challenge lies in achieving this reduction without affecting the fluorine and methoxy substituents.
Question 5: During the reduction of the nitro group, I am observing defluorination or cleavage of the methoxy ether bonds. How can I achieve a chemoselective reduction?
Answer: Several reducing agents can be employed, and the choice is critical for maintaining the integrity of the other functional groups.
-
Catalytic Hydrogenation: This is often the cleanest method. Using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere is generally effective and mild enough to not affect C-F or C-O bonds. Careful selection of the catalyst and reaction conditions (pressure, temperature, and solvent) is key[4].
-
Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic choices for nitro group reduction[5][6]. However, the strongly acidic conditions can potentially lead to side reactions with sensitive substrates. If using this method, it's important to carefully control the temperature and reaction time.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C) can be a milder alternative to high-pressure hydrogenation[7].
| Reducing Agent | Advantages | Potential Issues & Troubleshooting |
| Catalytic Hydrogenation (H₂/Pd-C) | Clean reaction, high yields, mild conditions. | Potential for dehalogenation with some catalysts. Troubleshooting: Use a less active catalyst, lower hydrogen pressure, or add a catalyst poison like quinoline to suppress dehalogenation. |
| Tin(II) Chloride (SnCl₂/HCl) | Effective for a wide range of nitroarenes. | Strongly acidic, potential for side reactions. Formation of tin salts can complicate work-up. Troubleshooting: Maintain low temperature during the reaction. Ensure complete removal of tin salts during work-up by basification and filtration. |
| Iron (Fe) / Acetic Acid | Inexpensive and effective. | Acidic conditions. Heterogeneous reaction can sometimes be slow. Troubleshooting: Use finely divided iron powder to increase surface area. Ensure efficient stirring. |
| Transfer Hydrogenation (Ammonium Formate/Pd-C) | Avoids the need for high-pressure hydrogen gas. Generally mild conditions. | May be slower than direct hydrogenation. Troubleshooting: Optimize the ratio of ammonium formate and catalyst loading. |
IV. Diazotization of 2,4-Difluoro-3,5-dimethoxyaniline
The conversion of the amine to a diazonium salt is the penultimate step in one of the primary synthetic routes. The high degree of substitution on the aniline presents steric challenges.
Question 6: The diazotization of my sterically hindered 2,4-difluoro-3,5-dimethoxyaniline is giving low yields of the diazonium salt, and I observe significant decomposition. What can I do to improve this step?
Answer: The diazotization of sterically hindered anilines is notoriously difficult due to the reduced nucleophilicity of the amino group and the physical obstruction to the approach of the nitrosating agent[8].
-
Temperature is Critical: Diazonium salts are thermally unstable. The reaction must be carried out at low temperatures, typically between 0-5 °C, using an ice-salt bath to maintain this range. Decomposition is often indicated by the evolution of nitrogen gas and the formation of dark-colored byproducts[9].
-
Acid Selection and Concentration: Use a strong mineral acid like sulfuric acid or hydrochloric acid. For weakly basic anilines (as is the case here due to the electron-withdrawing fluorine atoms), highly acidic conditions are necessary to generate the nitrosonium ion (NO⁺) and to protonate the starting amine, preventing unwanted azo coupling side reactions[9].
-
Slow Addition of Nitrite: The solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the aniline to control the exothermic reaction and maintain a low temperature[9].
-
Alternative Nitrosating Agents: In particularly challenging cases, consider using alternative nitrosating agents like nitrosylsulfuric acid, which can be more reactive.
V. Alternative Route: Directed Ortho-Metalation and Carboxylation
An alternative synthesis involves the lithiation of 1,3-difluoro-2,4-dimethoxybenzene, followed by quenching with carbon dioxide.
Question 7: I am attempting the ortho-lithiation of 1,3-difluoro-2,4-dimethoxybenzene, but I am getting low yields of the desired carboxylic acid after quenching with CO₂. What are the common pitfalls?
Answer: Directed ortho-metalation is a powerful technique, but it is sensitive to reaction conditions.
-
Choice of Base: Strong alkyllithium bases like n-butyllithium or s-butyllithium are typically used. The choice of base and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly influence the efficiency and regioselectivity of the lithiation[10].
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Temperature Control: Lithiation reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.
-
Carboxylation Step: Quenching the aryllithium species with solid carbon dioxide (dry ice) is a common method. Ensure the dry ice is freshly crushed and that the aryllithium solution is added to an excess of the dry ice to minimize the formation of ketone byproducts from the reaction of the aryllithium with the initially formed lithium carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely reported route starts from a polyfluorinated benzoic acid, such as 2,3,4,5-tetrafluorobenzoic acid. The synthesis involves a sequence of nitration, regioselective dimethoxylation via nucleophilic aromatic substitution, reduction of the nitro group to an amine, and finally, diazotization followed by reduction (deamination) to afford the target benzoic acid[3].
Q2: What are the main safety precautions to consider during this synthesis?
A2: Several steps in this synthesis require careful handling of hazardous reagents.
-
Nitration: The use of concentrated and fuming nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is highly exothermic and should be performed in a fume hood with adequate cooling.
-
Organolithium Reagents: If pursuing the ortho-metalation route, alkyllithiums are pyrophoric and react violently with water. These reagents must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. They are typically generated and used in situ in cold aqueous solutions.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product is crucial to remove any unreacted starting materials or byproducts from the multi-step synthesis.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent system needs to be identified where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities are either highly soluble or insoluble at all temperatures[11][12]. Common solvents to screen include ethanol/water mixtures, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: For removing impurities with similar solubility profiles, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid to improve peak shape) would need to be developed.
-
Acid-Base Extraction: As the final product is a carboxylic acid, it can be purified by dissolving the crude product in an organic solvent, extracting with a basic aqueous solution (e.g., sodium bicarbonate), washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified benzoic acid.
Q4: Can the order of the synthetic steps be changed? For example, can the methoxylation be performed before nitration?
A4: The order of the steps is critical for a successful synthesis. Performing the methoxylation on a polyfluorinated benzoic acid before nitration would likely lead to a different regioselectivity of the subsequent nitration, as the methoxy groups are strongly activating and ortho-, para-directing, which would compete with the directing effects of the fluorine and carboxylic acid groups. The established route of nitration followed by methoxylation takes advantage of the strong activating effect of the nitro group for the nucleophilic aromatic substitution of the fluorine atoms.
Experimental Workflow Diagrams
Caption: Alternative synthetic route via directed ortho-metalation.
References
- Oxford Learning Link. (n.d.).
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- ResearchGate. (2017). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]
- Homework.Study.com. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]
- Google Patents. (2013). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
- ResearchGate. (2013). How to reduce a nitro group next to an alkene?. [Link]
- ResearchGate. (2012). Hydrogenation of Aromatic Nitrogroups with Precious Metal Powder Catalysts: Influence of Modifier on Selectivity and Activity | Request PDF. [Link]
- Andrew G. Myers Research Group. (n.d.). Directed (ortho)
- PubChem. (n.d.). This compound. [Link]
- Andrew G. Myers Research Group. (n.d.).
- ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
- SciSpace. (n.d.).
- RSC Publishing. (2021).
- Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]
- MDPI. (2021).
- PMC. (2021).
- PubMed. (2013).
- ResearchGate. (2021). Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde | Request PDF. [Link]
- Chemistry Steps. (n.d.).
- ResearchGate. (2014). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. [Link]
- RSC Publishing. (2020).
- RSC Publishing. (2018).
- ResearchGate. (2020). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism | Request PDF. [Link]
- PubMed. (2005). 1,4-Difluoro-2,5-dimethoxybenzene as a precursor for iterative double benzyne-furan Diels-Alder reactions. [Link]
- MDPI. (2022).
- Hoffman Fine Chemicals. (n.d.). CAS 66684-63-7 | 1,4-Difluoro-2-methoxy-5-nitrobenzene. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Chemoselective hydrogenation of aromatic nitro compounds in the presence of homogeneous Pd based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid
Welcome to the technical support center for the synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. The core of this synthesis often relies on a directed ortho-metalation (DoM) followed by carboxylation, a powerful but sensitive transformation. This document provides in-depth, experience-driven advice in a question-and-answer format to ensure the successful and reproducible synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method involves the directed ortho-metalation of 1,5-difluoro-2,4-dimethoxybenzene, followed by quenching the resulting aryllithium intermediate with carbon dioxide (usually from dry ice). The methoxy groups act as directed metalation groups (DMGs), guiding the deprotonation by a strong organolithium base (like n-butyllithium) to the C5 position, which is ortho to both methoxy groups.[1][2] This approach offers high regioselectivity, which is often a challenge in synthesizing polysubstituted aromatic compounds.[2]
Q2: Why is the choice of starting material critical? What specifications should I look for?
The purity of the starting material, 1,5-difluoro-2,4-dimethoxybenzene, is paramount. Trace impurities can have a significant impact on the reaction.
-
Water Content: The presence of even trace amounts of water will quench the highly basic n-butyllithium (n-BuLi) reagent, leading to a direct loss of yield.[3][4] The starting material should be anhydrous.
-
Protic Impurities: Other protic impurities (e.g., alcohols, phenols) will also consume the organolithium reagent.
-
Isomeric Purity: Ensure high isomeric purity to avoid the formation of difficult-to-separate side products.
Recommendation: Always use a freshly distilled or purchased anhydrous grade of the starting material and handle it under an inert atmosphere.
Q3: What are the key safety precautions for this reaction?
The primary hazard is the use of n-butyllithium, which is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[3]
-
Inert Atmosphere: All glassware must be rigorously dried (flame- or oven-dried) and the entire reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.[3][5]
-
Proper Handling: Use proper syringe or cannula techniques for transferring n-BuLi solutions.[3][6]
-
Temperature Control: The reaction is highly exothermic. A dry ice/acetone bath (-78 °C) is essential to control the reaction temperature during the addition of n-BuLi and to prevent side reactions, such as the reaction of n-BuLi with THF solvent at higher temperatures.[5]
-
Quenching: Quench the reaction carefully at low temperatures. Unreacted n-BuLi will react violently with water or protic solvents.
Troubleshooting Guide
This section addresses specific experimental issues. The logical flow for diagnosing problems is outlined in the troubleshooting workflow diagram below.
Experimental & Troubleshooting Workflow
Sources
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic Acid
Welcome to the technical support center dedicated to the synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common experimental hurdles. We will explore the mechanistic underpinnings of a validated synthetic route, offer step-by-step troubleshooting, and provide detailed protocols to ensure the successful and efficient preparation of this valuable intermediate.
Understanding the Synthetic Landscape
The synthesis of polysubstituted aromatic compounds like this compound is often a multi-step process where overall yield is highly dependent on the efficiency of each individual transformation. A robust and frequently cited method begins with a highly fluorinated precursor, 2,3,4,5-tetrafluorobenzoic acid, and proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and functional group manipulations.[1][2] This route is advantageous as the electron-withdrawing fluorine atoms and the strategically introduced nitro group activate the aromatic ring for the key methoxylation steps.
The general workflow is illustrated below:
Caption: Validated synthetic pathway to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by an expert analysis of potential causes and validated solutions.
General Issues
Q1: My overall yield is significantly lower than the reported literature values. Where is the most likely point of failure?
A1: A low overall yield in a multi-step synthesis is a common challenge. The most effective diagnostic approach is to analyze the yield and purity of each isolated intermediate.
-
Material Loss During Workup: Polysubstituted benzoic acids can have unusual solubility profiles. Ensure you are using the correct pH for precipitation during acidic workups. Premature or incomplete precipitation is a frequent source of yield loss.
-
Cumulative Purity Issues: Impurities from an early step can interfere with subsequent reactions, leading to side product formation and lower yields. For instance, incomplete nitration in Step 1 will carry unreacted starting material forward, which will not undergo methoxylation in the same manner.
-
Reaction Sensitivity: The deamination sequence (Step 4) is often the most sensitive and lowest-yielding step. It requires precise temperature control and reagent stoichiometry to minimize the formation of unwanted phenolic byproducts.
Caption: A logical workflow for diagnosing sources of low yield in the synthesis.
Step-Specific Troubleshooting
| Step | Problem | Potential Causes | Recommended Solutions |
| 1. Nitration | Low conversion or formation of dinitro- byproducts. | 1. Insufficiently strong nitrating mixture: Water content in acids reduces reactivity. 2. Incorrect temperature: Too low, the reaction is slow; too high, side reactions increase. | 1. Use fuming nitric acid and concentrated (98%) sulfuric acid. 2. Maintain strict temperature control, typically in an ice bath to keep the temperature below 50 °C during addition.[1] |
| 2. Methoxylation | Incomplete reaction or formation of mono-methoxylated products. | 1. Deactivated Sodium Methoxide (NaOMe): NaOMe is hygroscopic and can be deactivated by moisture. 2. Insufficient Reagent: Stoichiometry is critical for replacing two fluorine atoms. 3. Low Temperature: The SNAr reaction requires thermal energy to overcome the activation barrier. | 1. Use freshly prepared or newly opened, anhydrous NaOMe. 2. Use a slight excess of NaOMe (e.g., 2.2-2.5 equivalents). 3. Ensure the reaction reaches the recommended temperature (e.g., reflux in methanol) and monitor by TLC until the starting material is consumed. |
| 3. Reduction | Sluggish reaction or incomplete conversion of the nitro group. | 1. Catalyst Poisoning/Inactivity: The Pd/C catalyst may be old or poisoned by impurities. 2. Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for rapid conversion. | 1. Use a fresh, high-quality Pd/C catalyst. 2. If possible, perform the hydrogenation in a pressure vessel (e.g., Parr shaker) at 2.0-2.2 MPa for several hours.[1] |
| 4. Deamination | Very low yield, formation of dark tars, or isolation of phenolic byproducts. | 1. Unstable Diazonium Salt: Diazonium salts are notoriously unstable at elevated temperatures. 2. Premature Decomposition: Slow addition of sodium nitrite is crucial to prevent a buildup of nitrous acid and localized heating. 3. Side Reactions: The diazonium intermediate can react with water to form a phenol if not efficiently reduced. | 1. Strictly maintain the reaction temperature between 0-5 °C during the diazotization. 2. Add the aqueous solution of sodium nitrite dropwise over an extended period. 3. Ensure the reducing agent (hypophosphorous acid) is present and well-mixed to rapidly convert the diazonium salt as it forms. |
Purification & Characterization FAQs
Q2: What are the most common impurities to look for and how can they be removed?
A2: The impurity profile depends on the specific step where inefficiencies occur.
-
From Methoxylation: The primary impurities will be mono-methoxylated isomers or the starting nitro-tetrafluoro compound. These can be difficult to separate by simple crystallization. Column chromatography on silica gel is the most effective method at the intermediate stage.
-
From Deamination: The most common byproduct is the corresponding phenol (6-hydroxy-2,4-difluoro-3,5-dimethoxybenzoic acid). Purification can be achieved by recrystallization. A more advanced method for purifying substituted benzoic acids involves forming a salt with a chiral amine, such as α-methylbenzylamine, to selectively crystallize the desired acid salt away from impurities, followed by hydrolysis to recover the purified acid.[3]
Q3: What are the key analytical techniques for confirming the product's identity and purity?
A3: A combination of spectroscopic and analytical methods is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool. ¹H NMR will confirm the presence and integration of the methoxy groups and the remaining aromatic proton. ¹³C NMR will show the correct number of carbon signals, and ¹⁹F NMR is crucial for confirming the fluorine substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion [M-H]⁻, which provides definitive evidence of the elemental composition.[1]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Detailed Experimental Protocol
The following protocol is an adapted summary based on the procedure reported in the Journal of Chemical Research.[1]
Step 1: Synthesis of 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid
-
Materials: 2,3,4,5-Tetrafluorobenzoic acid, concentrated sulfuric acid (98%), fuming nitric acid.
-
Procedure: a. Cool a flask containing concentrated H₂SO₄ in an ice bath. b. Slowly add the 2,3,4,5-tetrafluorobenzoic acid. c. Add fuming nitric acid dropwise, ensuring the internal temperature does not exceed 50 °C. d. After the addition is complete, stir the mixture at room temperature for several hours until TLC indicates the consumption of the starting material. e. Carefully pour the reaction mixture onto crushed ice. f. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the nitro derivative.
Step 2: Synthesis of 2,4-Difluoro-3,5-dimethoxy-6-nitrobenzoic Acid
-
Materials: 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid, sodium methoxide, anhydrous methanol.
-
Procedure: a. Dissolve the nitro-acid from Step 1 in anhydrous methanol. b. Add sodium methoxide portion-wise while stirring. c. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC. d. After cooling, neutralize the mixture with aqueous HCl. e. Remove the methanol under reduced pressure. f. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude product, which can be purified by chromatography if necessary.
Step 3: Synthesis of 6-Amino-2,4-difluoro-3,5-dimethoxybenzoic Acid
-
Materials: 2,4-Difluoro-3,5-dimethoxy-6-nitrobenzoic acid, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.
-
Procedure: a. Dissolve the nitro compound from Step 2 in methanol in a hydrogenation vessel. b. Add the Pd/C catalyst. c. Pressurize the vessel with hydrogen gas (e.g., 2.0-2.2 MPa) and stir at 30 °C for 7 hours or until hydrogen uptake ceases.[1] d. Filter the reaction mixture through a pad of Celite to remove the catalyst. e. Concentrate the filtrate under reduced pressure to yield the amino derivative.
Step 4: Synthesis of this compound
-
Materials: 6-Amino-2,4-difluoro-3,5-dimethoxybenzoic acid, hypophosphorous acid (H₃PO₂), sodium nitrite (NaNO₂), water.
-
Procedure: a. Suspend the amino acid from Step 3 in hypophosphorous acid and cool the mixture to 0-5 °C in an ice-salt bath. b. Prepare a solution of sodium nitrite in water and add it dropwise to the cooled suspension over 1-2 hours, maintaining the temperature below 5 °C. c. After the addition, continue stirring the mixture in the ice bath for another hour. d. Allow the reaction to slowly warm to room temperature and stir for several more hours. e. Collect the precipitate by vacuum filtration, wash with cold water, and dry. f. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
References
- BenchChem. (n.d.). Challenges in the synthesis of polysubstituted benzaldehydes and solutions.
- Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- Zhang, G., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414–415. [Link]
- Zhang, G., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239–240. [Link]
- Zhang, G., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277–278. [Link]
- Ley, S. V., & Yates, C. M. (2008). Purification of 2,4-Dichlorobenzoic Acid.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
Sources
Technical Support Center: Purification of 2,4-Difluoro-3,5-dimethoxybenzoic Acid
Welcome to the technical support guide for the purification of 2,4-Difluoro-3,5-dimethoxybenzoic acid (CAS No. 1003709-80-5). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this versatile fluorinated intermediate. The purity of this reagent is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth, experience-driven answers to common challenges encountered during its purification.
Part 1: Initial Assessment & Purity Evaluation
This section addresses the foundational questions regarding the physical properties and the analytical methods used to assess the purity of your material.
Q1: What are the fundamental physical properties and where can I find reliable data?
Understanding the physical characteristics of this compound is the first step in planning a purification strategy. Key properties are summarized below.
Insight: It is critical to note that while some physical data are available from commercial suppliers, experimental values like the melting point are not consistently reported in the literature for this specific compound. Often, data for a similar analogue, 2,4-Difluoro-3-methoxybenzoic acid, is mistakenly referenced.[1][2][3] Therefore, experimentally determining the melting point of your purified substance is a crucial validation step.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1003709-80-5 | [4] |
| Molecular Formula | C₉H₈F₂O₄ | [4][5] |
| Molecular Weight | 218.15 g/mol | [4] |
| Appearance | White to Yellow Solid / Crystalline Powder | [2][6] |
| Boiling Point | 363.5 °C at 760 mmHg | [6][7] |
| Density | 1.377 g/cm³ | [6][7] |
| Melting Point | Data not consistently available. Must be determined experimentally. | [7] |
| Storage Temp. | 2-8 °C | [6] |
Q2: How can I effectively assess the purity of my crude and purified samples?
A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for crystalline solids. Conversely, a broad and depressed melting point range suggests the presence of impurities. This should be the first and simplest check.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique. A reverse-phase method, similar to those used for other methoxybenzoic acids, would be a suitable starting point.[8] The goal is to achieve a chromatogram with a single, sharp peak for the main compound, with any impurity peaks falling below the desired threshold (e.g., <0.1%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure and identifying impurities. Unidentified peaks in the spectrum can indicate residual solvents, starting materials, or reaction by-products.
Q3: What are the common impurities I should expect from the synthesis of this compound?
The potential impurities are intrinsically linked to the synthetic route employed. Syntheses of related fluorinated and methoxylated benzoic acids often involve multi-step sequences.[9][10]
Common Impurity Classes:
-
Unreacted Starting Materials: Depending on the specific route, this could include precursors like tetrafluorobenzoic acid derivatives.[9]
-
Incompletely Reacted Intermediates: The synthesis may involve steps like nitration followed by reduction, and methoxylation.[10] Incomplete reactions could leave residual intermediates (e.g., a nitro or amino-substituted analogue).
-
Positional Isomers: During aromatic substitution reactions, the formation of isomers is a common challenge. For instance, incomplete or alternative methoxylation could lead to isomers with different substitution patterns. Purification via salt formation has been shown to be effective at removing such isomers in similar systems.[11]
-
By-products of Side Reactions: Reagents used in the synthesis can lead to unexpected by-products. For example, diazotization reactions, if not perfectly controlled, can lead to phenol-type impurities.
Part 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient and scalable method for purifying solid compounds. Its success hinges on the judicious choice of solvent and proper technique.[12]
Q4: How do I select the optimal solvent or solvent system for recrystallization?
The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[13] Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold mother liquor.[12]
Systematic Approach to Solvent Selection:
-
Initial Screening: Test the solubility of a small amount (10-20 mg) of your crude material in ~0.5 mL of various solvents at room temperature.
-
Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the solvent to its boiling point. A good candidate solvent will fully dissolve the compound upon heating.
-
Cooling Test: Allow the hot solution to cool slowly to room temperature, then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.[13]
Table 2: Common Recrystallization Solvents (Ordered by Polarity)
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Good for non-polar impurities. |
| Toluene | 2.4 | 111 | Useful for aromatic compounds. |
| Dichloromethane | 3.1 | 40 | Low boiling point, can be difficult to handle. |
| Ethyl Acetate | 4.4 | 77 | A versatile, moderately polar solvent. |
| Acetone | 5.1 | 56 | Often too strong a solvent for many compounds. |
| Isopropanol | 5.5 | 82 | Common choice for moderately polar compounds. |
| Ethanol | 5.7 | 78 | Similar to isopropanol. |
| Methanol | 6.6 | 65 | A highly polar solvent. |
| Water | 10.2 | 100 | Good for polar compounds; fluorinated benzoic acids often have low water solubility.[1] |
Q5: Can you provide a standard step-by-step protocol for recrystallization?
Certainly. The following workflow outlines a robust procedure for recrystallizing this compound.
Caption: General workflow for purification by recrystallization.
Experimental Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.[14]
-
(Optional) Hot Filtration: If insoluble impurities or decolorizing carbon are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask. This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[14]
-
Maximize Yield: Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals, preferably in a vacuum oven, until a constant weight is achieved.
Q6: My compound "oiled out" instead of crystallizing. What causes this and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem.
Causality & Solutions:
-
High Impurity Concentration: Impurities can significantly lower the melting point of the mixture, causing it to separate as a supercooled liquid.[14]
-
Solution: Attempt a preliminary purification first, such as a simple filtration or a pass through a short plug of silica gel, to remove gross impurities.
-
-
Solution Cooled Too Rapidly: Rapid cooling can cause the solution to become supersaturated too quickly for crystal nucleation to occur.
-
Solution: Re-heat the solution until the oil dissolves. You may need to add a small amount of additional solvent. Allow it to cool much more slowly. Insulating the flask can help.
-
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound (or the compound-impurity eutectic mixture).
-
Solution: Select a lower-boiling point solvent or use a mixed-solvent system (a "solvent pair"). Dissolve the compound in a minimum of a "good" solvent (in which it is soluble) at boiling, then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.
-
Q7: My final yield is very low. What are the likely causes?
A low recovery can be frustrating but is often rectifiable.
Common Causes for Low Yield:
-
Using Too Much Solvent: This is the most frequent error. Excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: If you suspect this is the case, you can try to boil off some of the solvent to re-concentrate the solution and repeat the cooling process.
-
-
Premature Crystallization: If the compound crystallizes during a hot filtration step, significant loss will occur on the filter paper.
-
Solution: Ensure all glassware (funnel, receiving flask) is pre-heated and use a slight excess of solvent before the hot filtration.
-
-
Insufficient Cooling: Not allowing enough time or a low enough temperature for crystallization to complete.
-
Solution: Ensure the flask is left in an ice bath for at least 30 minutes, or even longer, before filtration.
-
Part 3: A Guide to Column Chromatography
When recrystallization is ineffective, particularly for removing impurities with similar solubility, column chromatography is the preferred alternative.[15]
Q8: When is column chromatography the right choice for this compound?
Consider column chromatography under these circumstances:
-
Recrystallization Fails: When no suitable recrystallization solvent can be found or when multiple attempts fail to improve purity.
-
Close-Polarity Impurities: To separate the target compound from impurities that have very similar chemical properties (e.g., positional isomers).[16]
-
Amorphous or Oily Products: If the crude product is not a solid, chromatography is the primary method of purification.
-
Small-Scale Purification: For small quantities (<1 g), chromatography is often faster and more efficient than recrystallization.[17]
Q9: How do I select a solvent system and run a silica gel column for an acidic compound like this?
Carboxylic acids are polar and can exhibit strong interactions with the acidic silica gel stationary phase, sometimes leading to poor separation (tailing) or irreversible binding.[15]
Workflow for Column Chromatography Purification:
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Difluoro-3-methoxybenzoic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | C9H8F2O4 | CID 45073550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2abiotech.net [2abiotech.net]
- 6. China Customized 2,4-Difluoro-3,5-Dimethoxy Benzoic Acid 1003709-80-5 Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]
- 7. echemi.com [echemi.com]
- 8. Benzoic acid, 4-methoxy- | SIELC Technologies [sielc.com]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. columbia.edu [columbia.edu]
Technical Support Center: Synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic Acid
Welcome to the technical support guide for the synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-substituted aromatic synthesis. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical experience.
Overview of the Synthetic Approach: Directed Ortho-Metalation (DoM)
The most common and regioselective laboratory-scale synthesis of this compound involves the Directed ortho-Metalation (DoM) of a suitable precursor, 1,5-difluoro-2,4-dimethoxybenzene, followed by carboxylation. The Directed Metalation Group (DMG) in this reaction is crucial for guiding the deprotonation to a specific position on the aromatic ring.[1][2]
In our precursor, we have both fluoro and methoxy substituents, which can act as DMGs. The regiochemical outcome of the lithiation step is therefore a critical point in the synthesis and a common source of side reactions.
Caption: Proposed synthetic workflow for this compound via Directed ortho-Metalation and carboxylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause, diagnostic methods, and corrective actions.
Q1: My reaction yield is very low, or I've recovered mostly starting material. What went wrong?
Probable Causes:
-
Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is highly reactive and degrades upon exposure to moisture or air.[3]
-
Insufficiently Low Temperature: The lithiation of activated aromatic rings is extremely fast. If the temperature rises significantly above -78 °C before the addition of the electrophile (CO₂), the aryllithium intermediate may react with the solvent (THF) or other species.
-
Poor Quality Starting Material or Solvents: The presence of electrophilic impurities or water in the starting material or solvent will quench the organolithium reagent.
Diagnostic Checks:
-
Titration of n-BuLi: Before starting your experiment, always titrate the n-BuLi solution to determine its exact molarity. A common method is the titration with diphenylacetic acid.
-
Reaction Monitoring by TLC/LC-MS: After the quench and workup, analyze a small aliquot of the crude reaction mixture. The presence of a large amount of starting material is indicative of a failed lithiation.
Corrective Actions:
| Parameter | Recommended Condition | Rationale |
| n-BuLi | Use a freshly opened bottle or a recently titrated solution. | Ensures the correct stoichiometry of the base is used for efficient deprotonation. |
| Temperature | Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the n-BuLi addition and before the CO₂ quench. | Minimizes side reactions of the highly reactive organolithium species.[4] |
| Solvents/Reagents | Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone) and ensure the starting material is dry. | Prevents the premature quenching of n-BuLi by acidic protons from water. |
Q2: I've isolated a product, but my NMR spectrum is complex, suggesting a mixture of isomers. Why did this happen?
Probable Cause: Lack of Regioselectivity in Lithiation
The starting material, 1,5-difluoro-2,4-dimethoxybenzene, has two potential sites for lithiation: the C6 position (ortho to a fluorine and a methoxy group) and the C3 position (also ortho to a fluorine and a methoxy group). While fluorine is generally a more potent directing group than a methoxy group in DoM, the outcome can be influenced by reaction conditions and the specific substrate.[5][6]
-
Desired Product: Lithiation at C6 followed by carboxylation gives this compound.
-
Isomeric Byproduct: Lithiation at C3 followed by carboxylation gives 2,6-Difluoro-3,5-dimethoxybenzoic acid.
Caption: Competing lithiation pathways leading to regioisomeric products.
Diagnostic Checks:
-
¹H and ¹⁹F NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum of the pure desired product should show a single triplet. The presence of additional signals suggests isomeric impurities. ¹⁹F NMR is also highly effective for distinguishing between fluoroaromatic isomers.
-
LC-MS: Can be used to confirm the presence of multiple products with the same mass-to-charge ratio.
Corrective Actions:
| Parameter | Recommended Condition | Rationale |
| Lithiation Conditions | Use a non-coordinating solvent like hexanes in combination with a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine). | TMEDA can enhance the directing ability of the methoxy group through chelation with the lithium ion, potentially improving regioselectivity. |
| Purification | Isomeric benzoic acids can often be separated by careful recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by preparative HPLC.[7] | The different substitution patterns of the isomers can lead to slight differences in polarity and crystal packing, enabling separation. |
Q3: My mass spectrum shows a peak corresponding to the expected product, but also a significant peak at a higher mass, consistent with a ketone. What is this byproduct?
Probable Cause: Over-addition to the Carboxylate
After the initial carboxylation, the product exists as a lithium carboxylate. This species is generally unreactive towards further nucleophilic attack by n-BuLi. However, if there is a localized excess of the aryllithium intermediate when the carboxylate is formed, a second molecule of the aryllithium can add to the carboxylate. Upon acidic workup, this di-anionic intermediate collapses to form a ketone.[8]
Diagnostic Checks:
-
Mass Spectrometry (MS): Look for a mass corresponding to (2 * Ar) + C=O, where Ar is the aromatic portion of the molecule.
-
¹³C NMR Spectroscopy: The ketone will show a characteristic signal in the downfield region (~190-200 ppm).
Corrective Actions:
| Parameter | Recommended Condition | Rationale |
| Quenching Procedure | Instead of adding solid CO₂, pour the aryllithium solution onto a large excess of crushed dry ice. | This ensures that the aryllithium intermediate always encounters an excess of CO₂, minimizing the chance for it to react with the newly formed carboxylate. |
| Reverse Addition | Alternatively, add the CO₂ gas via a cannula below the surface of the stirred reaction mixture at -78 °C. | This also ensures a high local concentration of the electrophile. |
Q4: I see evidence of a product where one of the methoxy groups is missing (a phenol). How did demethylation occur?
Probable Cause: Demethylation by the Organolithium Reagent
While aryl methyl ethers are generally stable to n-BuLi at low temperatures, demethylation can occur, particularly if the temperature is allowed to rise or if a more aggressive organolithium reagent (like s-BuLi or t-BuLi) is used. The reaction proceeds via nucleophilic attack of the organolithium at the methyl carbon of the methoxy group.
Diagnostic Checks:
-
¹H NMR Spectroscopy: Look for a broad singlet corresponding to a phenolic -OH proton. The integration of the methoxy signals will also be lower than expected.
-
MS: A peak corresponding to the loss of a methyl group (14 amu) or a methoxy group (31 amu) from the starting material or product.
Corrective Actions:
| Parameter | Recommended Condition | Rationale |
| Temperature Control | Strictly maintain the reaction temperature at -78 °C. | The activation energy for demethylation is higher than for deprotonation, so low temperatures favor the desired reaction. |
| Reagent Choice | Use n-BuLi as the base. Avoid s-BuLi or t-BuLi unless necessary for deprotonation, as they are more aggressive nucleophiles. | n-BuLi provides a good balance of basicity and nucleophilicity for this transformation. |
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this reaction?
-
A: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
-
-
Q: How can I best monitor the progress of the lithiation?
-
A: Direct monitoring of the lithiation is difficult. The most common method is to take a small aliquot of the reaction mixture after the allotted time, quench it with D₂O, and analyze the crude product by ¹H NMR or MS to determine the extent of deuterium incorporation.
-
-
Q: Can I use a Grignard reagent instead of an organolithium?
-
A: Grignard reagents are generally not basic enough to efficiently deprotonate the C-H bond of the aromatic ring in a directed metalation reaction. Organolithium reagents are required for this transformation.
-
-
Q: My final product is an oil, but the literature reports a solid. What should I do?
-
A: An oily product often indicates the presence of impurities that are disrupting the crystal lattice. Try to purify a small amount by column chromatography to see if a solid can be obtained. If so, this indicates that further purification of the bulk material is necessary. Seeding the oil with a small crystal of the pure compound (if available) can also induce crystallization.
-
References
- Toudic, F., Turck, A., Plé, N., Quéguiner, G., Darabantu, M., Lequeux, T., & Pommelet, J. C. (2003). Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Diazines XXXV. Journal of Heterocyclic Chemistry, 40(3), 479-484.
- ResearchGate. (n.d.). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved January 10, 2026.
- ResearchGate. (n.d.). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved January 10, 2026.
- Gribble, G. W., & Saulnier, M. G. (1994). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters, 35(48), 8931-8934.
- Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved January 10, 2026.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 625-634.
- Schlosser, M., & Rausis, T. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved January 10, 2026.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved January 10, 2026.
- White Rose Research Online. (n.d.). Organogel delivery vehicles for the stabilization of organolithium reagents. Retrieved January 10, 2026.
- Royal Society of Chemistry. (n.d.). Reactions of alkyl-lithium compounds with aryl halides. Retrieved January 10, 2026.
- SlideShare. (n.d.). Organolithium Compounds and Reactions. Retrieved January 10, 2026.
- AK Lectures. (n.d.). Organolithium Reactions with Carboxylic Acids. Retrieved January 10, 2026.
- PubMed. (n.d.). Semipreparative Isolation of Dehydrodiferulic and Dehydrotriferulic Acids as Standard Substances From Maize Bran. Retrieved January 10, 2026.
- Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. Retrieved January 10, 2026.
- ACS Publications. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. youtube.com [youtube.com]
- 4. Relative ortho‐directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Diazines XXXV | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Semipreparative isolation of dehydrodiferulic and dehydrotriferulic acids as standard substances from maize bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. aklectures.com [aklectures.com]
Technical Support Center: Synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid
Introduction
Welcome to the technical support guide for the synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable, presents several challenges related to regioselectivity and purification. This guide is structured in a question-and-answer format to directly address common issues encountered during its preparation, providing both mechanistic explanations and actionable troubleshooting protocols.
This document is designed for researchers and process chemists. It provides in-depth analysis of common impurities, their origins, and strategies for their mitigation and removal.
Synthesis Overview & Troubleshooting Workflow
The most common laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available 1,3-difluoro-2,4-dimethoxybenzene. The key transformations are an electrophilic formylation followed by an oxidation. The primary challenges arise during the formylation step due to competing directing effects of the substituents on the aromatic ring.
Caption: General synthetic workflow and points of impurity introduction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My formylation of 1,3-difluoro-2,4-dimethoxybenzene is yielding a mixture of products. What is the major impurity and how can I improve regioselectivity?
Answer: This is the most common problem in this synthesis. The impurity you are likely observing is the regioisomeric product, 4,6-difluoro-3,5-dimethoxybenzaldehyde (Impurity A) . The formation of this isomer is a direct consequence of the competing electronic directing effects of the substituents on the starting material.
Mechanistic Insight: The formylation reaction is an electrophilic aromatic substitution. The directing effects on the ring are as follows:
-
Methoxy groups (-OCH₃): Strongly activating, ortho, para-directing.
-
Fluorine atoms (-F): Deactivating via induction but ortho, para-directing via resonance.
The starting material, 1,3-difluoro-2,4-dimethoxybenzene, has only one available position for substitution (C6). However, if your starting material is the more common 1,5-difluoro-2,4-dimethoxybenzene , you have two non-equivalent positions (C3 and C6) leading to regioisomers. Assuming the correct starting material (1,3-difluoro-2,4-dimethoxybenzene), the issue may lie with isomerization under harsh acidic conditions or impurities in the starting material itself.
A more common scenario is starting with 1,3-dimethoxybenzene and performing a difluorination, or starting with 1,3-difluorobenzene and performing a dimethoxylation. In either case, achieving perfect regioselectivity to get pure 1,3-difluoro-2,4-dimethoxybenzene is challenging.
For the formylation of the related and highly common substrate 1,3-dimethoxybenzene , the Rieche formylation is known to produce a mixture of 2,4-dimethoxybenzaldehyde and 2,6-dimethoxybenzaldehyde[1]. A similar lack of perfect selectivity can be expected with the fluorinated analogue.
Caption: Regioselectivity in the formylation step.
Troubleshooting & Optimization: Your choice of formylation method is critical for maximizing the yield of the desired isomer.
| Formylation Method | Reagents | Typical Conditions | Expected Outcome & Comments |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | DCM, 0 °C to RT | Often provides good yields but can suffer from poor regioselectivity with highly activated rings.[1] |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 90 °C | Generally offers good selectivity for the less sterically hindered position. A milder and often preferred method. |
| Gattermann Reaction | Zn(CN)₂, AlCl₃, HCl | Benzene, 45 °C | Less common for this substrate class due to harsh conditions and the use of cyanide.[1] |
Recommended Protocol (Vilsmeier-Haack):
-
Preparation: Under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous N,N-dimethylformamide (DMF, 3 eq.) in anhydrous dichloromethane (DCM) to 0 °C.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, ensuring the temperature remains below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 1,3-difluoro-2,4-dimethoxybenzene (1 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice with a saturated sodium acetate solution. Stir vigorously for 1 hour.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to separate the desired aldehyde from any regioisomeric impurities.
Q2: The oxidation of my aldehyde to the carboxylic acid is slow or incomplete. How can I drive the reaction to completion and remove the residual aldehyde?
Answer: Incomplete oxidation is a common issue, resulting in contamination of your final product with the starting material, 2,4-Difluoro-3,5-dimethoxybenzaldehyde (Impurity B) . This impurity can be difficult to remove from the final product due to similar polarities.
Choosing the Right Oxidant:
-
Potassium Permanganate (KMnO₄): A strong, inexpensive oxidant, but can be harsh and sometimes leads to over-oxidation or decomposition, especially with sensitive functional groups. The workup can also be cumbersome.
-
Jones Oxidation (CrO₃/H₂SO₄): Highly efficient but uses carcinogenic chromium(VI), making it less desirable from a safety and environmental perspective.
-
Pinnick Oxidation (NaClO₂): This is the highly recommended method. It is mild, highly selective for aldehydes, and operates under conditions that are unlikely to affect the methoxy or fluoro groups.[2]
Recommended Protocol (Pinnick Oxidation):
-
Setup: In a flask equipped with a stirrer, dissolve the crude 2,4-Difluoro-3,5-dimethoxybenzaldehyde (1 eq.) in a mixture of tert-butanol and water (e.g., 4:1 ratio).
-
Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq.) to the solution. In a separate container, dissolve sodium chlorite (NaClO₂, ~1.5 eq., 80% technical grade is sufficient) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq.) in a minimal amount of water.
-
Reaction: Slowly add the aqueous sodium chlorite/phosphate solution to the aldehyde solution at room temperature. The reaction is often slightly exothermic. Stir vigorously for 4-6 hours or until TLC/LC-MS analysis shows complete consumption of the starting aldehyde.
-
Workup: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained (indicates destruction of excess oxidant).
-
Extraction & Purification: Acidify the mixture to pH ~2-3 with 1M HCl. This will precipitate the carboxylic acid product. If it does not precipitate, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude acid can usually be purified by recrystallization.
Troubleshooting Purification - Removing Unreacted Aldehyde: If your final product is still contaminated with the starting aldehyde (Impurity B), a bisulfite wash can be effective.
-
Dissolve the crude acid in a suitable solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a saturated sodium bisulfite (NaHSO₃) solution (2x). The aldehyde will form a water-soluble adduct and be removed into the aqueous layer.
-
Wash again with water and brine, then dry and concentrate to recover the purified carboxylic acid.
Q3: What are other potential, less common impurities I should be aware of?
Answer: Besides the major impurities from the primary reaction pathway, other minor impurities can arise from side reactions or contaminants in reagents.
| Impurity Type | Potential Source | Mitigation Strategy |
| Mono-methoxylated Species | Incomplete methoxylation during the synthesis of the starting material. | Use a high-purity starting material (1,3-difluoro-2,4-dimethoxybenzene). Verify by GC-MS or NMR before starting. |
| Demethylated Species | Harsh acidic conditions (e.g., in some formylation or oxidation methods) can sometimes cleave a methyl ether, especially if Lewis acids are used at elevated temperatures. | Use milder reaction conditions. The Pinnick oxidation is ideal as it is performed under buffered, near-neutral pH.[3] |
| Over-oxidized/Decomposition Products | Using overly aggressive oxidants like hot, concentrated KMnO₄. | Stick to mild and selective oxidation methods like the Pinnick oxidation. |
| Solvent Adducts | Can occasionally occur, for example, with reactive intermediates and solvents like THF under strongly acidic or basic conditions. | Ensure appropriate solvent choice and quench reactions carefully. |
Analytical Characterization: A combination of techniques is essential to confirm the purity of your final product.
-
¹H NMR: Look for the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the broad carboxylic acid proton signal (>12 ppm). Check for the correct integration and splitting patterns of the aromatic and methoxy protons.
-
¹⁹F NMR: Should show two distinct fluorine signals. Impurities may present additional, smaller fluorine signals.
-
¹³C NMR: Confirm the presence of the carboxyl carbon (~165-170 ppm) and the absence of the aldehyde carbon (~190 ppm).
-
LC-MS: Ideal for quantifying low-level impurities. The mass spectrometer will confirm the molecular weight of the product and help identify the mass of any contaminants.
By carefully selecting your synthetic route, optimizing reaction conditions for selectivity, and employing appropriate purification and analytical techniques, you can successfully synthesize high-purity this compound and confidently troubleshoot the common issues that arise.
References
- Zhang, L., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239–240.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Zafrani, Y., et al. (2017). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. The Journal of Organic Chemistry, 82(1), 558–564.
- Alzate-Morales, J., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412.
- Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(10), 1146-1154.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the nitration of fluorinated benzoic acids
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance for troubleshooting the nitration of fluorinated benzoic acids. As a Senior Application Scientist, my aim is to move beyond simple protocols, offering a framework of chemical logic to empower you to diagnose and resolve common experimental challenges. This guide is built on the pillars of scientific integrity, field-proven insights, and authoritative references.
Part 1: Troubleshooting Guide for Low Yield & Poor Selectivity
This section is structured in a direct question-and-answer format to address the most pressing issues encountered during the synthesis of nitro-fluorinated benzoic acids.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield, or even no formation, of my desired nitrated product. What are the primary causes and how can I fix this?
Answer: This is the most common challenge, and it typically originates from the inherent electronic properties of the starting material. Both the fluorine atom and the carboxylic acid group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution[1]. This deactivation slows the reaction down, often leading to incomplete conversion under standard conditions.
Here is a systematic approach to troubleshoot low yield:
-
Enhance Reaction Conditions: The deactivated nature of the substrate may require more forceful conditions to drive the reaction to completion.
-
Increase Reaction Temperature: Cautiously raise the temperature in 5-10°C increments. Be aware that this can also decrease selectivity and increase byproduct formation, so careful monitoring is essential[1].
-
Use a Stronger Nitrating Agent: If a standard mixture of concentrated nitric and sulfuric acid is insufficient, consider using a more potent system, such as fuming nitric acid, which increases the concentration of the active electrophile, the nitronium ion (NO₂⁺)[1][2].
-
Extend Reaction Time: Given the slow reaction rate, ensure you are allowing enough time for the reaction to proceed to completion. Monitor the consumption of the starting material using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1].
-
-
Optimize Reagent Stoichiometry: Incorrect molar ratios can halt the reaction prematurely.
-
Carefully re-verify the calculations for your nitrating agent. A modest excess (e.g., 1.05-1.1 equivalents) is often optimal, but a large excess can promote dinitration[1].
-
-
Address Solubility Issues: If the fluorinated benzoic acid is not fully dissolved in the sulfuric acid medium, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.
-
Ensure complete dissolution of the starting material in concentrated sulfuric acid before beginning the slow addition of the nitric acid component.
-
-
Prevent Product Loss During Workup: The product might be forming but getting lost during the isolation phase.
-
Nitrated benzoic acids are typically solid precipitates when the acidic reaction mixture is quenched in ice water[1]. Ensure you are using a sufficient volume of ice to keep the temperature low and fully precipitate the product.
-
Verify the pH of the aqueous solution after quenching. The product is a carboxylic acid and will be soluble at higher pH values. Ensure the solution is strongly acidic to minimize solubility losses.
-
Issue 2: Poor Regioselectivity and Isomer Formation
Question: My analysis shows a mixture of nitro-isomers instead of a single product. Why is this happening and how can I improve the selectivity?
Answer: The formation of multiple isomers is a direct consequence of the competing directing effects of the two substituents on the benzene ring. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director[1]. The final product distribution is a delicate balance between these electronic influences and steric hindrance.
-
Understanding the Directing Effects: The fluorine atom, despite being electronegative, can donate a lone pair of electrons into the ring via resonance, stabilizing the intermediates for ortho and para attack[3]. The carboxylic acid group strongly withdraws electron density, destabilizing the intermediates for ortho and para attack, thus favoring meta substitution[4][5].
-
Predicting the Major Isomer: The regiochemical outcome is highly dependent on the starting isomer of fluorobenzoic acid.
| Starting Material | Directing Effects & Rationale | Expected Major Product(s) |
| 2-Fluorobenzoic Acid | F (ortho, para): Directs to positions 4, 6. COOH (meta): Directs to positions 3, 5. Position 5 is meta to COOH and para to F, but sterically hindered. Position 3 is meta to COOH and ortho to F. A mixture is common. | 2-Fluoro-5-nitrobenzoic acid & 2-Fluoro-3-nitrobenzoic acid[1]. |
| 3-Fluorobenzoic Acid | F (ortho, para): Directs to positions 2, 4, 6. COOH (meta): Directs to position 5. Nitration at positions 2 and 4 are favored by fluorine's directing effect. Position 5 is favored by the carboxylic acid. A complex mixture is highly likely[1]. | 3-Fluoro-2-nitrobenzoic acid, 3-Fluoro-4-nitrobenzoic acid, & 5-Fluoro-2-nitrobenzoic acid[1]. |
| 4-Fluorobenzoic Acid | F (ortho, para): Directs to positions 3, 5. COOH (meta): Directs to positions 3, 5. Both groups direct the incoming nitro group to the same positions (3 and 5). This reinforcement leads to higher regioselectivity. | 4-Fluoro-3-nitrobenzoic acid (and the equivalent 4-fluoro-5-nitrobenzoic acid)[1]. |
-
Strategies to Improve Selectivity:
-
Temperature Control: Lowering the reaction temperature (e.g., maintaining at 0°C or below) is the most effective way to improve selectivity. Higher temperatures provide more energy to overcome the activation barriers for less-favored isomers[1][6].
-
Controlled Addition: Add the nitrating agent slowly and dropwise with efficient stirring. This maintains a low concentration of the nitronium ion and helps dissipate heat, preventing localized temperature spikes that can reduce selectivity[7].
-
Issue 3: Byproduct and Impurity Formation
Question: My reaction mixture is turning dark brown or black, and I'm isolating tarry, impure products. What is causing this degradation?
Answer: The formation of dark, tar-like substances is typically a sign of oxidation. The nitrating mixture is a powerful oxidizing agent, and sensitive substrates or products can be degraded under harsh conditions.
-
Mitigation Strategies:
-
Maintain Low Temperatures: This is critical. Oxidation side reactions are highly temperature-dependent. Running the reaction in an ice bath and ensuring the temperature does not rise significantly is paramount[1].
-
Ensure Starting Material Purity: Impurities in the initial fluorobenzoic acid can be more susceptible to oxidation, initiating the formation of tars.
-
Avoid Excess Nitrating Agent: Using a large excess of nitric acid increases the oxidative potential of the reaction mixture. Use only a slight stoichiometric excess[7].
-
Question: I am detecting dinitrated products in my final sample. How can I prevent this over-nitration?
Answer: Dinitration occurs when the mono-nitrated product undergoes a second nitration. Although the first nitro group is strongly deactivating, this can still happen if the reaction conditions are too harsh or the reaction is left for too long.
-
Prevention Methods:
-
Strict Temperature Control: Higher temperatures significantly increase the rate of the second nitration[1][2].
-
Careful Stoichiometry: Use a minimal excess of the nitrating agent.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC. Once the starting material is consumed, quench the reaction immediately to prevent the slower, second nitration from occurring[7].
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the nitration of an aromatic ring? The reaction proceeds via a classic electrophilic aromatic substitution mechanism[4][8]. First, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺)[2][9][10]. The π-electron system of the fluorobenzoic acid ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the new nitro group, restoring the ring's aromaticity[10][11].
Q2: What are the best analytical methods for monitoring the reaction and characterizing the products?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an excellent, rapid technique to monitor the disappearance of the starting material[1][12]. A suitable mobile phase might be a mixture of hexane and ethyl acetate with a small amount of acetic acid.
-
Product Analysis & Quantification: High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for separating and quantifying the different isomers formed[13][14]. Gas Chromatography (GC) can also be used, potentially with mass spectrometry (MS) detection for definitive identification of isomers[15].
Q3: What are the most critical safety precautions for this reaction? Nitration reactions are inherently hazardous and must be treated with extreme caution.
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns[16][17][18]. The reaction can also produce toxic nitrogen dioxide gas.
-
Exothermic Nature: The reaction is highly exothermic, and a runaway reaction can lead to boiling, splashing, or even an explosion[19][20].
-
Mandatory Safety Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat[16][17].
-
Always add reagents slowly and in a controlled manner to a well-stirred solution cooled in an ice bath[6].
-
Have an appropriate neutralizing agent (e.g., sodium bicarbonate) and a spill kit readily available[21].
-
Never mix nitric acid waste with organic solvent waste, as this can lead to violent reactions and explosions[21].
Part 3: Protocols and Methodologies
Protocol 1: General Procedure for the Nitration of 4-Fluorobenzoic Acid
This protocol is adapted from established laboratory procedures[1].
Materials:
-
4-Fluorobenzoic acid (1.0 eq)
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Crushed Ice and Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add concentrated sulfuric acid (approx. 6 mL per gram of starting material). Cool the acid to 0°C.
-
Slowly add the 4-fluorobenzoic acid (1.0 eq) in portions to the cold sulfuric acid, ensuring the temperature is maintained at or below 5°C. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid (approx. 3 mL per gram of starting material) while cooling in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the dissolved 4-fluorobenzoic acid solution over 30-45 minutes. The internal temperature must be rigorously maintained at 0°C during the addition[1].
-
After the addition is complete, continue to stir the reaction mixture at 0°C for one hour.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 12-16 hours, monitoring by TLC until the starting material is consumed[1].
-
In a large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
A white solid product should precipitate. Allow the mixture to stir for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the product to a constant weight. The major product is 4-fluoro-3-nitrobenzoic acid[1].
Protocol 2: Isomer Separation by pH-Mediated Precipitation
For cases with challenging isomer mixtures, separation can sometimes be achieved by exploiting differences in the pKa values of the nitro-isomers. This technique has been described in patent literature for related compounds[1][22].
-
Dissolve the crude mixture of isomers in an aqueous solution of sodium hydroxide or sodium carbonate to form the sodium salts.
-
Slowly and with vigorous stirring, add a dilute acid (e.g., 3M HCl) dropwise to the solution.
-
Monitor the pH of the solution closely. Often, one isomer will begin to precipitate at a specific pH range (e.g., pH 4-5) before the other[22].
-
Hold the pH at this point, allowing for maximum precipitation of the first isomer, then isolate it by filtration.
-
Continue the dropwise addition of acid to the filtrate to lower the pH further (e.g., to pH < 2) to precipitate the second isomer.
-
Filter to collect the second isomer. Analyze both fractions by HPLC or NMR to confirm their identity and purity.
Part 4: Visualizations
Diagram 1: Mechanism of Electrophilic Nitration
Caption: Generation of the nitronium ion electrophile and its subsequent attack on the aromatic ring.
Diagram 2: Competing Directing Effects
Caption: Opposing directing effects of Fluorine (ortho, para) and Carboxylic Acid (meta).
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the root cause of low product yield.
References
- BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids. BenchChem Technical Support.
- American Chemical Society. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nitration of Benzene. Chemistry Steps. [Link]
- YouTube. (2024).
- National Academic Digital Library of Ethiopia. (2013).
- SimpleChemConcepts. (2018). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. [Link]
- JoVE. (2023).
- Unacademy. (n.d.).
- JoVE. (2025).
- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
- Master Organic Chemistry. (2018).
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
- Chemistry Stack Exchange. (2014).
- YouTube. (2020). Lecture for Lesson IV.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
- National Institutes of Health. (n.d.).
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
- YouTube. (2023).
- St. Olaf College. (n.d.).
- University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.).
- ACS Publications. (2013).
- Google Patents. (n.d.). DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
- University of Exeter. (n.d.).
- BYJU'S. (n.d.).
- Profnit. (n.d.).
- Arkivoc. (2022).
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]
- ScienceDirect. (2025).
- Google Patents. (n.d.).
- Truman State University. (n.d.).
- Chemistry LibreTexts. (2023). 15.
- Snuffstore.eu. (n.d.).
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 9. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. stmarys-ca.edu [stmarys-ca.edu]
- 13. Quantification of nitrotyrosine in nitrated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
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- 20. byjus.com [byjus.com]
- 21. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 22. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in the Methoxylation of Polyfluorinated Aromatics
Welcome to the technical support center for the methoxylation of polyfluorinated aromatics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during their experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the methoxylation of polyfluorinated aromatics, providing foundational knowledge for successful experimentation.
Q1: What is the underlying mechanism for the methoxylation of polyfluorinated aromatics?
A1: The methoxylation of polyfluorinated aromatics proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike traditional SN2 reactions, the rate-determining step is the initial attack of the nucleophile (methoxide ion) on the electron-deficient aromatic ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring, making it susceptible to nucleophilic attack. The subsequent loss of a fluoride ion is a faster step that restores aromaticity.[1]
Q2: Why is fluorine, typically a poor leaving group in SN2 reactions, an effective leaving group in SNAr on polyfluorinated aromatics?
A2: In SNAr reactions, the bond to the leaving group is not significantly broken in the rate-determining step. Fluorine's strong electron-withdrawing inductive effect makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. This accelerates the formation of the Meisenheimer complex, which is the slow step of the reaction. Therefore, the order of leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[1]
Q3: What are the typical solvents and bases used for these reactions?
A3: Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without significantly solvating the nucleophile, which would reduce its reactivity. Common choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
The most common base is sodium methoxide (NaOMe) , which serves as the source of the methoxide nucleophile. It is often used as a solution in methanol or generated in situ.
Q4: What are the primary safety concerns when working with sodium methoxide and polyfluorinated aromatics?
A4: Sodium methoxide is a strong base and is highly corrosive and flammable. It reacts violently with water.[2][3] Polyfluorinated aromatics can be volatile and have varying toxicological profiles. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Ensuring all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Having a D-class fire extinguisher and a sand bucket readily available for smothering potential fires.
II. Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the methoxylation of polyfluorinated aromatics.
Problem 1: Low or No Yield
A low or non-existent yield of the desired methoxylated product is a frequent challenge. The following flowchart and detailed explanations will guide you through the troubleshooting process.
Caption: Troubleshooting flowchart for low or no yield.
Detailed Troubleshooting Steps for Low Yield:
-
Inspect Reagent Quality:
-
Sodium Methoxide: Sodium methoxide is hygroscopic and can degrade upon exposure to air and moisture. Use freshly opened reagent or titrate older solutions to determine the active concentration.
-
Anhydrous Conditions: Trace amounts of water can react with sodium methoxide, reducing its effective concentration. Ensure all glassware is thoroughly flame-dried or oven-dried, and use anhydrous solvents.
-
-
Verify Reaction Conditions:
-
Temperature: Many SNAr reactions on polyfluorinated aromatics require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature, monitoring for any signs of decomposition.
-
Reaction Time: Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The reaction may simply require more time to reach completion.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents have limited solubility.
-
-
Evaluate Substrate Reactivity:
-
Steric Hindrance: Bulky substituents near the reaction site can hinder the approach of the nucleophile, slowing down the reaction.
-
Electronic Effects: The presence of electron-donating groups on the polyfluorinated aromatic ring can deactivate it towards nucleophilic attack.
-
-
Check for Product Loss During Workup:
-
Aqueous Workup: If the product has some solubility in water, it can be lost during the extraction process. Perform multiple extractions with an organic solvent and consider back-extracting the combined aqueous layers.[4]
-
Volatility: Some methoxylated polyfluorinated aromatics can be volatile. Exercise caution during solvent removal under reduced pressure to avoid product loss.
-
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates the formation of side products. Identifying these byproducts is key to mitigating their formation.
Common Side Reactions and Solutions:
| Side Product | Probable Cause | Proposed Solution |
| Di- or poly-substituted products | Use of excess sodium methoxide, high reaction temperature, or prolonged reaction time. | Use stoichiometric amounts of sodium methoxide, lower the reaction temperature, and monitor the reaction closely to stop it upon completion of the mono-substitution. |
| Hydrodefluorination products (HDF) | Presence of a hydrogen source (e.g., water, protic solvents) and a strong base. Can also be promoted by certain transition metal impurities. | Ensure strictly anhydrous conditions. Use a polar aprotic solvent. Purify reagents and solvents to remove potential hydrogen sources and metal contaminants. |
| Products from reaction with solvent | Decomposition of solvents like DMF at high temperatures can generate dimethylamine, which can act as a nucleophile. | If reaction with the solvent is suspected, switch to a more stable solvent like DMSO or use a lower reaction temperature. |
Analytical Identification of Side Products:
-
GC-MS: This is a powerful tool for identifying side products. The fragmentation patterns can provide clues to the structure of the byproducts. For example, the loss of a methyl group (M-15) or a methoxy group (M-31) can be indicative of a methoxylated product.[5][6][7][8]
-
¹⁹F NMR: This technique is highly sensitive to the electronic environment of the fluorine atoms. The chemical shifts and coupling constants of the fluorine signals can be used to determine the position of substitution and identify different isomers and byproducts.[9][10][11]
-
¹H and ¹³C NMR: These can be used to confirm the presence of the methoxy group and the overall structure of the products. Quantitative NMR (qNMR) can be used to determine the relative amounts of different products in the reaction mixture.[11][12][13]
III. Experimental Protocols
This section provides a general, step-by-step protocol for the methoxylation of a polyfluorinated aromatic compound. Note: This is a representative example and may require optimization for specific substrates.
General Protocol for the Methoxylation of Hexafluorobenzene
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and backfill with an inert gas (e.g., argon or nitrogen).
-
To the flask, add hexafluorobenzene (1.0 eq).
-
Add anhydrous solvent (e.g., DMF or THF) via syringe.
-
-
Reagent Addition:
-
In a separate, dry flask, prepare a solution of sodium methoxide (1.0-1.2 eq) in anhydrous methanol or use a commercially available solution.
-
Slowly add the sodium methoxide solution to the stirred solution of hexafluorobenzene at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3][14]
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
-
Caption: A typical experimental workflow for SNAr.
IV. Safety, Quenching, and Waste Disposal
Safe Handling of Sodium Methoxide:
-
Always handle sodium methoxide in an inert atmosphere glovebox or under a flow of inert gas.
-
Never add water directly to solid sodium methoxide or a concentrated solution, as the reaction is highly exothermic and can be violent.[2]
-
In case of skin contact, immediately flush with copious amounts of water.
Quenching Procedures for Sodium Methoxide:
-
Recommended Method: Cool the reaction mixture in an ice bath. Slowly and carefully add a proton source such as isopropanol or methanol with vigorous stirring.[3][15] Once the initial exothermic reaction subsides, a 1:1 mixture of isopropanol/water can be added, followed by the slow addition of water.[15]
-
Alternative Method: For small residual amounts, the reaction can be quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[3][14]
Waste Disposal of Polyfluorinated Compounds:
Per- and polyfluoroalkyl substances (PFAS), which include many polyfluorinated aromatics and their derivatives, are persistent environmental pollutants. Proper disposal is crucial.
-
Incineration: High-temperature incineration is a potential method for the complete destruction of PFAS, but it must be conducted in specialized facilities to prevent the release of harmful byproducts.[2][16]
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option. These landfills have liners and leachate collection systems to minimize environmental contamination.[2][15][17]
-
Consult Institutional Guidelines: Always consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of PFAS-containing waste streams.[15][16][17][18]
V. References
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]
-
Organic Syntheses Procedure. Sodium Methoxide. [Link]
-
U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. [Link]
-
Common Standard Operating Procedure. Quenching of pyrophoric substances and waste. [Link]
-
MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
-
The Sarpong Group. Quenching of Self-Heating Substances and Mixtures. [Link]
-
U.S. Environmental Protection Agency. (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS. [Link]
-
Wastebits. (2021, March 24). What are PFAS Chemicals and How Should You Dispose of Them?[Link]
-
PubMed. Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem. [Link]
-
Royal Society of Chemistry. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds. [Link]
-
Organic Syntheses Procedure. 1,4-DIPHENYL-5-AMINO-1,2,3-TRIAZOLE. [Link]
-
ResearchGate. Quantitative NMR in Analytical Chemistry. [Link]
-
ResearchGate. GC–TOF mass spectral analysis of the m / z 135 and m / z 107 ions for 4-ethoxybenzylpiperazine: calculated mass for C 9 H 11 O (A); experimental results (B); calculated mass for C 7 H 7 O (C); experimental results (D). [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
PubMed. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
National Institutes of Health. The precious Fluorine on the Ring: Fluorine NMR for biological systems. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
YouTube. Making sodium methoxide (NaOMe methanolic solution). [Link]
-
ResearchGate. Ligand‐Boosted Copper Catalysis for Air‐Tolerant Methoxylation of (Hetero)aryl Halides With Sodium Methoxide | Request PDF. [Link]
-
National Institutes of Health. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]
-
YouTube. GCMS 3 Fragmentation Patterns. [Link]
-
Pharmaceutical and Medical Device Regulatory Science Society of Japan. Updates and Future Vision of qNMR at U.S. Pharmacopeia. [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
MDPI. Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing. [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nucleophilic displacement in polyhalogenoaromatic compounds. Part 12.[1] Additivity of fluorine substituent effects in methoxydefluorination | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Regioselectivity in Substituted Benzoic Acid Synthesis
Welcome to the technical support center for controlling regioselectivity in the synthesis of substituted benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in directing substitution patterns on the benzoic acid scaffold. Here, we address common experimental issues through a troubleshooting guide and answer frequently asked questions to solidify your foundational knowledge.
Troubleshooting Guide: Common Experimental Issues
This section tackles specific problems you might be facing in the lab. Each entry details the problem, explores the underlying chemical principles, and provides actionable solutions.
Issue 1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on a substituted benzoic acid is yielding a mixture of meta and para/ortho isomers, with low selectivity for the desired product.
Question: I'm trying to nitrate p-toluic acid (4-methylbenzoic acid) to get 4-methyl-3-nitrobenzoic acid, but I'm seeing significant formation of 4-methyl-2-nitrobenzoic acid and other byproducts. How can I improve the meta-selectivity with respect to the carboxyl group?
Root Cause Analysis:
This is a classic case of competing directing effects. In electrophilic aromatic substitution (EAS), the existing substituents on the ring dictate the position of the incoming electrophile[1].
-
The carboxylic acid (-COOH) group is an electron-withdrawing group (EWG) and a meta-director[2][3]. It deactivates the ring, making substitution slower than on benzene itself. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack[4][5].
-
The methyl (-CH3) group is an electron-donating group (EDG) and an ortho, para-director. It activates the ring by stabilizing the carbocation intermediate (the arenium ion) formed during the substitution[6].
In p-toluic acid, these two groups are in opposition. The methyl group directs ortho to itself (positions 3 and 5), while the carboxylic acid directs meta to itself (also positions 3 and 5). While they direct to the same positions in this specific case, the activating nature of the methyl group can sometimes lead to substitution at its other ortho position (position 2), competing with the desired outcome.
Solutions & Protocols:
-
Lower the Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction[7]. By lowering the temperature (e.g., running the reaction at 0 °C or below), you favor the kinetically controlled product, which is often the one resulting from the pathway with the lowest activation energy. In many cases, this can improve selectivity[8].
-
Modify the Reaction Conditions:
-
Nitrating Agent: Instead of a harsh nitrating mixture (HNO₃/H₂SO₄), consider using a milder agent like acetyl nitrate (CH₃COONO₂) or a nitronium salt like NO₂BF₄. This can sometimes reduce the formation of oxidative byproducts and improve selectivity.
-
Solvent: The choice of solvent can influence selectivity. Screening solvents with different polarities may help optimize the reaction.
-
-
Employ a Blocking Group Strategy: When electronic control is insufficient, a blocking group can provide absolute regiochemical control[9][10]. This is a powerful, albeit longer, strategy.
Experimental Protocol: Using a Sulfonic Acid Blocking Group
This protocol outlines how to synthesize 4-methyl-2-nitrobenzoic acid, a task difficult by direct nitration, by blocking the para position of o-toluic acid.
-
Step 1: Sulfonation (Blocking)
-
To a stirred solution of o-toluic acid in an appropriate solvent, add fuming sulfuric acid (oleum) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material. The bulky sulfonic acid group will preferentially add to the para position relative to the activating methyl group.
-
Carefully quench the reaction by pouring it over ice, and collect the precipitated sulfonic acid product by filtration.
-
-
Step 2: Nitration
-
Dissolve the dried sulfonic acid product in concentrated sulfuric acid at 0 °C.
-
Add a stoichiometric amount of nitric acid dropwise, maintaining the low temperature. With the para position blocked, nitration is directed to the only available ortho position relative to the methyl group.
-
Monitor the reaction by TLC/LC-MS. Upon completion, quench with ice water and filter the product.
-
-
Step 3: Desulfonation (Removing the Block)
-
Heat the nitro-sulfonic acid product in dilute sulfuric acid. The sulfonation reaction is reversible, and heating with aqueous acid will remove the -SO₃H group[11][12].
-
Cool the reaction mixture and extract the desired 4-methyl-2-nitrobenzoic acid product. Purify by recrystallization or chromatography.
-
Issue 2: I need to synthesize an ortho-substituted benzoic acid, but my reaction gives the para isomer as the major product.
Question: I'm performing a Friedel-Crafts acylation on methoxybenzoic acid, hoping to add an acetyl group ortho to the methoxy group, but I'm predominantly getting substitution para to it. Why is this happening and how can I force ortho substitution?
Root Cause Analysis:
This is a common regioselectivity challenge driven by sterics[10]. The methoxy group (-OCH₃) is a strong ortho, para-director. While it electronically activates both positions, the para position is sterically less hindered and therefore more accessible to the incoming electrophile, especially if the electrophile is bulky (like an acylium ion)[10].
Solutions & Protocols:
-
Directed ortho-Metalation (DoM): This is the most powerful and reliable strategy for achieving ortho substitution. DoM utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile[13][14].
Workflow Diagram: Directed ortho-Metalation (DoM)
Caption: Workflow for ortho-substitution via Directed ortho-Metalation.
Experimental Protocol: Directed ortho-Metalation of m-Anisic Acid
This protocol describes the synthesis of 2-iodo-3-methoxybenzoic acid.
-
Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve m-anisic acid in dry tetrahydrofuran (THF) in a flame-dried flask. Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA), followed by the slow, dropwise addition of sec-Butyllithium (s-BuLi). The solution will typically change color. Stir at -78 °C for 1-2 hours. The s-BuLi performs a dual function: it deprotonates the acidic carboxylic proton and then, directed by the resulting carboxylate, removes a proton from the C2 position (ortho to the carboxylate and the methoxy group).
-
Electrophilic Quench: Add a solution of iodine (I₂) in dry THF dropwise to the reaction mixture at -78 °C.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, then acidify with dilute HCl to protonate the carboxylate.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I predict whether a substituent on a benzoic acid will direct ortho/para or meta?
A1: The directing effect of a substituent is determined by its ability to donate or withdraw electron density, which involves a combination of inductive and resonance effects[1][4][5].
| Substituent Type | Electronic Effect | Directing Effect | Examples |
| Activating Groups | Electron Donating (EDG) | ortho, para | -OH, -OR, -NH₂, -NR₂, -R (alkyl) |
| Deactivating Groups | Electron Withdrawing (EWG) | meta | -NO₂, -SO₃H, -CN, -CF₃, -C(O)R |
| Halogens | EWG (Inductive) but EDG (Resonance) | ortho, para (but deactivating) | -F, -Cl, -Br, -I |
The carboxylic acid (-COOH) group itself is a deactivating, meta-director because the carbonyl carbon is electron-poor[2].
Q2: My Friedel-Crafts reaction is failing on a nitrobenzoic acid substrate. What is the problem?
A2: Friedel-Crafts alkylation and acylation reactions do not work on strongly deactivated aromatic rings[18][19]. The nitro group (-NO₂) is a very strong deactivating group, making the benzene ring too electron-poor to act as a nucleophile and attack the carbocation or acylium ion electrophile. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the oxygen atoms of the nitro group, which further deactivates the ring. To overcome this, you must change the order of your synthetic steps. Perform the Friedel-Crafts reaction first on a more activated ring, and then perform the nitration.
Q3: What is the "ortho effect" in substituted benzoic acids?
A3: The "ortho effect" refers to the observation that most ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing[20][21]. The primary reason is steric in nature. The ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring. This rotation disrupts the resonance between the carbonyl group and the aromatic π-system. As a result, the carboxylate anion (the conjugate base) is stabilized because the negative charge is less delocalized into the ring and more effectively shared between the two oxygen atoms, increasing the acidity of the parent acid[20][21].
Diagram: Steric Inhibition of Resonance (The Ortho Effect)
Caption: The ortho effect causes steric hindrance, leading to increased acidity.
References
- Vertex AI Search Result. (2017). Is benzoic acid meta directing? Quora.
- Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal.
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- University of Calgary. (n.d.).
- Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
- Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?
- BenchChem. (2025).
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- Frostburg State University Chemistry Department. (2018). Using sulfonic acid as a blocking group. YouTube.
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- Unknown. (n.d.).
- Chemistry LibreTexts. (2023). 15.
- StudySmarter. (2023).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Patsnap Synapse. (2024).
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- Chemistry university. (2021). Benzoic Acid Synthesis. YouTube.
- ChemicalBook. (2024). Preparation and Synthesis Method of Benzoic Acid.
- ResearchGate. (n.d.).
- ijarsct. (2025).
- Chem Help ASAP. (2022). predicting regioselectivity in EAS reactions. YouTube.
- ResearchGate. (n.d.). Synthesis of Polyimides in the Melt of Benzoic Acid.
- Chemistry Stack Exchange. (2020).
- Alfa Chemistry. (n.d.).
- Preprints.org. (2023).
- ACS Publications. (n.d.). Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry.
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Minimizing byproduct formation in diazotization reactions
Welcome to the technical support center for diazotization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diazotization and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Diazonium Salt Stability
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic organic chemistry.[1][2][3] These versatile intermediates are gateways to a vast array of aromatic compounds.[4][5] However, the inherent instability of diazonium salts presents a significant challenge.[6][7] They are prone to decomposition, leading to a variety of byproducts that can complicate purification and reduce yields.[6][8] This guide provides a systematic approach to understanding and mitigating these side reactions.
Core Principles for Minimizing Byproducts
Successful diazotization hinges on careful control of reaction parameters to favor the formation of the desired diazonium salt while suppressing decomposition pathways. The following sections will delve into specific troubleshooting scenarios, but the core principles are:
-
Low Temperature: Maintaining a low temperature, typically between 0-5°C, is the most critical factor in stabilizing the diazonium salt and preventing its premature decomposition.[1][9][10]
-
Acidic Conditions: The reaction is carried out in a strong mineral acid to generate the reactive nitrosating species and to prevent unwanted coupling reactions.[10]
-
Stoichiometry and Addition Rate: Careful control over the stoichiometry of reagents and a slow, controlled addition of sodium nitrite are crucial to prevent localized excesses that can lead to side reactions.[9][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific byproducts and experimental observations in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.
Q1: My reaction mixture is turning brown or black, and I'm isolating a tar-like substance. What's happening and how can I prevent it?
A1: The formation of dark, insoluble materials is a common indicator of diazonium salt decomposition and subsequent polymerization.[9]
Root Cause Analysis:
-
Elevated Temperature: The primary culprit is often a loss of temperature control. Even a brief rise above 5-10°C can significantly accelerate the decomposition of the diazonium salt.[9][11] The highly reactive aryl cation intermediate can then attack other aromatic species in the mixture, leading to complex polymeric byproducts.
-
Oxidation: Aromatic amines and phenols (a common byproduct) are susceptible to oxidation, which can produce colored impurities.[9]
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Utilize an ice-salt bath to maintain a consistent temperature between 0°C and 5°C throughout the diazotization and any subsequent coupling reaction.[9]
-
Pre-cool all reagent solutions before addition.
-
-
Controlled Reagent Addition:
-
Inert Atmosphere:
-
For particularly sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Immediate Use of Diazonium Salt:
Q2: My primary byproduct is a phenol. How can I minimize its formation?
A2: The formation of phenols is a classic byproduct of diazotization, arising from the reaction of the diazonium salt with water.[5][8][13][14][15]
Mechanistic Insight:
The diazonium group is an excellent leaving group (as N₂ gas). At elevated temperatures, it can depart, generating a highly reactive aryl cation. This cation is then readily attacked by water, which is present as the solvent, to form a phenol.[13][15]
Caption: Decomposition of diazonium salt to phenol.
Preventative Measures:
-
Rigorous Temperature Control (0-5°C): As with tar formation, maintaining a low temperature is paramount to prevent the initial decomposition of the diazonium salt.[8]
-
Use of Non-Aqueous Solvents (where applicable): If the subsequent reaction chemistry allows, performing the diazotization in a non-aqueous solvent can reduce the availability of water to react with the diazonium salt. However, this is not always feasible.
-
Control of Nitrous Acid Concentration: An excess of nitrous acid can sometimes promote decomposition.[16] Ensure accurate stoichiometry and consider methods to quench any excess nitrous acid (e.g., with urea or sulfamic acid) after the diazotization is complete, if compatible with the downstream process.
| Parameter | Recommended Range | Rationale |
| Temperature | 0-5°C | Minimizes thermal decomposition of the diazonium salt.[1][9][10] |
| pH | Strongly Acidic | Suppresses side reactions like azo coupling.[10][12] |
| NaNO₂ Addition | Slow, dropwise | Prevents localized temperature increases and high concentrations of nitrous acid.[9][11] |
Table 1: Key Parameters to Minimize Phenol Formation.
Q3: I am observing the formation of an azo compound as a byproduct. What is the cause and how can I avoid it?
A3: Azo compounds are formed when the diazonium salt (an electrophile) reacts with an unreacted molecule of the primary aromatic amine (a nucleophile).[6][17] This is a type of "self-coupling" reaction.
Causality:
This side reaction is more prevalent under conditions that are not sufficiently acidic. If the pH is too high, a significant concentration of the free (unprotonated) aromatic amine will be present, which is nucleophilic enough to attack the diazonium salt.
Caption: Self-coupling leading to an azo byproduct.
Mitigation Strategies:
-
Ensure Sufficient Acidity: The reaction should be conducted in a strong mineral acid (e.g., HCl, H₂SO₄).[10] A sufficient excess of acid ensures that the starting amine is fully protonated, rendering it non-nucleophilic and preventing it from attacking the diazonium salt.
-
Order of Addition: Add the sodium nitrite solution to the acidic solution of the amine. This ensures that the amine is always in an acidic environment and that the concentration of free amine is kept to a minimum.
-
Slow Nitrite Addition: A slow addition rate ensures that the newly formed diazonium salt has a lower probability of encountering unreacted free amine.[9]
Frequently Asked Questions (FAQs)
Q: How does the choice of counter-ion affect the stability of the diazonium salt?
A: The counter-ion plays a significant role in the stability of the diazonium salt, particularly if you intend to isolate it (which is generally not recommended due to safety concerns).[7] Larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) form more stable, isolable salts compared to smaller ions like chloride (Cl⁻) or bisulfate (HSO₄⁻).[7] For in-situ applications, the choice of mineral acid (HCl or H₂SO₄) determines the counter-ion and is usually selected based on the requirements of the subsequent reaction.
Q: Can I monitor the progress of my diazotization reaction?
A: Yes. A simple and effective way to monitor the reaction is to test for the presence of excess nitrous acid. This indicates that all of the primary amine has been consumed. This can be done by periodically taking a drop of the reaction mixture and testing it on starch-iodide paper.[18][19] The presence of nitrous acid will oxidize the iodide to iodine, which then forms a blue-black complex with starch.[18][19] A positive test indicates the completion of the diazotization.
Q: Are there any safety considerations I should be aware of?
A: Absolutely. Diazonium salts, especially when dry, can be explosive and are sensitive to shock, friction, and heat.[6] For this reason, they are almost always generated and used in solution without isolation. Always work behind a blast shield and wear appropriate personal protective equipment (PPE). It is recommended to handle no more than 0.75 mmol of explosive diazonium salts at one time.[6]
Experimental Protocols
Protocol 1: General Procedure for Aqueous Diazotization
This protocol provides a baseline for the diazotization of a simple aniline. Molar equivalents and volumes should be adjusted based on the specific substrate.
-
Amine Solution Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve the primary aromatic amine (1.0 eq.) in an excess of a mineral acid (e.g., 3 M HCl, ensuring at least 2.5-3.0 eq. of acid). Stir until the amine is fully dissolved (it will exist as the ammonium salt). Cool the solution to 0-5°C.[11]
-
Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirring amine solution. Use a thermometer to monitor the internal temperature and ensure it remains below 5°C.[9][11] The rate of addition should be adjusted to maintain this temperature.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 15-30 minutes.[9] Check for the presence of excess nitrous acid using starch-iodide paper.[18]
-
Immediate Use: The resulting cold solution of the diazonium salt should be used immediately in the subsequent reaction.
References
- Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study.
- Diazonium Salts.CAMEO Chemicals - NOAA.
- Typical aryl diazonium salt decomposition pathways (modified
- Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and He
- Lecture 16 Arom
- Preventing byproduct formation in azo coupling reactions.Benchchem.
- Diazotization Reaction Mechanism: Steps, Types & Applic
- Structures, Stability, and Safety of Diazonium Salts.
- Stabilization of diazonium salt solutions.
- Making an Azo Dye
- some reactions of diazonium ions.Chemguide.
- Application Notes and Protocols: Diazotization of Anilines for Iodin
- Stabilized diazonium salts and process of effecting same.
- Diazotiz
- Diazotization reaction: Mechanism and Uses.Online Chemistry notes.
- Making Phenols Using Diazotiz
- Diazotization Reaction Mechanism - Detailed Inform
- Pathways of diazonium salt decomposition in solution at different pH...
- Optimizing temperature and pH for azo coupling with substituted phenols.Benchchem.
- Reactions of Diazonium Salts: Sandmeyer and Rel
- Conditions required for diazotization titr
- Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
- Diazotis
- New Directions in the Chemistry of Azo-compounds.Research Explorer - The University of Manchester.
- Diazotiz
- Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments.Benchchem.
- The Reaction of Amines with Nitrous Acid.Chemistry Steps.
- Recent Work on the Mechanism of Diazotisation.
- Exploring Flow Procedures for Diazonium Form
- Diazonium compound.Wikipedia.
- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
- Azo Dye Form
- Diazotization of Aniline Derivatives: Nitrous Acid Test.
- Process for preparing aromatic diazonium salts.
- DIAZONIUM SALTS.B.N. Bandodkar College of Science.
- Diazotiz
- Basic Principles, Methods and Application of Diazotization Titr
- Removal of amino in anilines through diazonium salt-based reactions.
- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and.
- A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
- Lec4 - Diazotiz
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
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Technical Support Center: Purification of 2,4-Difluoro-3,5-dimethoxybenzoic acid
Welcome to the technical support center for the purification of 2,4-Difluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the decolorization and purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: Why is my crude this compound product colored (e.g., yellow, brown, or reddish)?
A1: The coloration of your crude product is almost certainly due to the presence of highly conjugated organic impurities formed during the synthesis.
The synthetic routes to complex substituted aromatic compounds like this compound often involve powerful reagents and reaction conditions that can generate intensely colored byproducts, even at trace levels.
-
Causality & In-Depth Explanation:
-
Nitration Byproducts: Many syntheses of highly substituted benzene rings involve a nitration step.[1] During this process, side reactions can occur, leading to the formation of dinitro compounds, nitrophenols, or other colored species.[2] Additionally, the reaction can generate nitrogen dioxide (NO₂) gas, which can impart a reddish-brown color and lead to other colored impurities.[3]
-
Azo Compounds from Diazotization: If your synthesis involves the use of a diazonium salt intermediate, which is common for introducing or replacing functional groups on an aromatic ring, residual diazonium salts can couple with electron-rich aromatic species (like phenols or anilines) in the mixture.[4][5] This "azo coupling" reaction forms highly colored azo compounds, which are the basis for many commercial dyes and can be potent colorants even in minute quantities.[6][][8]
-
Oxidation Products: Aromatic compounds with electron-donating groups, such as methoxy groups, can be susceptible to oxidation, leading to the formation of quinone-like structures or other colored, conjugated systems, especially if exposed to air at high temperatures or strong oxidants.
-
Q2: I performed a decolorization step with activated carbon, but my solution and final product are still colored. What went wrong?
A2: Incomplete decolorization is a common issue that typically points to suboptimal conditions during the activated carbon treatment or filtration.
Activated carbon works by adsorbing large, flat, conjugated molecules (the color bodies) onto its highly porous surface.[9] Its effectiveness is highly dependent on several experimental parameters.
-
Causality & In-Depth Explanation:
-
Insufficient Contact Time or Amount: Adsorption is not instantaneous. The colored impurities need adequate time to diffuse from the solution to the carbon's internal surfaces.[10] If the contact time is too short or the amount of carbon is insufficient to provide the necessary surface area for the quantity of impurities, decolorization will be incomplete.[11]
-
Incorrect Solvent Choice: The polarity of the solvent affects the adsorption process. In a highly polar solvent, non-polar impurities will preferentially adsorb to the non-polar carbon surface. Conversely, in a non-polar solvent, polar impurities will adsorb more readily. If your solvent has a very high affinity for the colored impurities, it will compete with the activated carbon, reducing efficiency.
-
Premature Crystallization: If your product begins to crystallize before the hot filtration step (to remove the carbon), the impurities can become trapped within the crystal lattice, rendering them inaccessible to the activated carbon.
-
Inefficient Filtration: Using a filter paper with too large a pore size can allow fine carbon particles to pass through into the filtrate, imparting a gray or black color to your final product. This is a common issue referred to as "gray sickness" in some industries.[12]
-
-
Troubleshooting Protocol:
-
Optimize Carbon Amount: Start with 1-2% activated carbon by weight relative to your crude product. If color persists, increase to 3-5%. Avoid excessive amounts, as this can lead to significant yield loss.
-
Increase Contact Time: After adding the carbon to the hot solution, ensure the mixture is stirred at or near the boiling point of the solvent for at least 15-30 minutes.
-
Ensure Complete Dissolution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product before adding the activated carbon.[13]
-
Perform Hot Gravity Filtration: This is a critical step. Use a pre-heated funnel and fluted filter paper to filter the hot solution quickly, preventing premature crystallization in the funnel.
-
Q3: My yield is very low after the decolorization and recrystallization process. How can I minimize product loss?
A3: Low yield is often a result of product being adsorbed onto the activated carbon or losses during the recrystallization and filtration steps.
While activated carbon is excellent at removing colored impurities, it can also adsorb your desired product, particularly if they share structural similarities (e.g., aromatic rings).
-
Causality & In-Depth Explanation:
-
Product Adsorption on Carbon: this compound is a relatively large organic molecule and can be adsorbed by the activated carbon.[14] Using an excessive amount of carbon or allowing for an overly extended contact time can significantly reduce your yield.[15]
-
Using Too Much Solvent: The goal of recrystallization is to create a saturated solution at high temperature and a supersaturated one upon cooling.[13] Using too much solvent means that a significant portion of your product will remain dissolved in the mother liquor even after cooling, leading to poor recovery.[16]
-
Premature Crystallization During Hot Filtration: As mentioned in Q2, if the product crystallizes on the filter paper along with the carbon, it will be lost.
-
Incomplete Transfer: Physical loss of material during transfers between flasks and during the filtration and scraping process can add up.
-
-
Yield Improvement Strategies:
-
Use the Minimum Effective Amount of Carbon: Perform small-scale pilot experiments to determine the lowest amount of carbon needed for effective decolorization.
-
Use the Minimum Amount of Hot Solvent: Add your chosen recrystallization solvent in small portions to the heated crude product until it just dissolves. This ensures the solution is saturated.[16]
-
Wash the Filter Cake: After collecting your final crystals by vacuum filtration, wash the filter cake with a small amount of ice-cold solvent. This will wash away any remaining soluble impurities in the mother liquor without dissolving a significant amount of your pure crystals.
-
Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) can be concentrated by boiling off some of the solvent and cooling again to recover a second, though likely less pure, crop of crystals.
-
Q4: My product "oiled out" during cooling instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. [17] This is a common problem in crystallization and leads to poor purification.
-
Causality & In-Depth Explanation:
-
Low Melting Point/High Impurity Level: Oiling out happens when the temperature at which the solution becomes saturated is below the melting point of the solute.[15] High levels of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[18]
-
High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will instead crash out of solution as a disordered, supercooled liquid (an oil).[17]
-
Inappropriate Solvent Choice: A solvent that is "too good" at dissolving the compound can sometimes lead to oiling out upon cooling.
-
-
Remedies and Prevention:
-
Re-heat and Add More Solvent: If your product oils out, re-heat the solution until the oil dissolves completely. Add a small amount (5-10% more) of solvent to reduce the saturation point.[15][19]
-
Cool Slowly: Allow the flask to cool slowly on the benchtop, insulated with a towel if necessary. Do not immediately place it in an ice bath. Slow cooling is critical for the formation of pure, well-defined crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.
-
Consider a Different Solvent System: If oiling out persists, you may need to choose a different solvent or a mixed-solvent system.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the scientific principle behind decolorization with activated carbon?
A1: Activated carbon has an extensive network of pores, creating an incredibly large internal surface area. Decolorization occurs via adsorption , where impurity molecules are held on the carbon's surface by weak intermolecular forces known as van der Waals forces.[9][21] Larger molecules with high molecular weight and extensive conjugation (which are often the source of color) are preferentially adsorbed over smaller, more soluble molecules like your desired product.[14]
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[22] For benzoic acid derivatives, a range of solvents can be effective. You should perform a small-scale solvent screen to find the optimal choice.[23]
Solvent Selection Guide for Benzoic Acid Derivatives
| Solvent | Polarity | Boiling Point (°C) | Suitability & Comments |
| Water (H₂O) | Very Polar | 100 | Often a good choice for polar benzoic acids. May require a large volume.[24] |
| Ethanol (EtOH) | Polar | 78 | Good general-purpose solvent. Often used in a mixed system with water. |
| Isopropanol (IPA) | Polar | 82 | Similar to ethanol, can be a good choice. |
| Ethyl Acetate (EtOAc) | Medium | 77 | Effective for moderately polar compounds. |
| Toluene | Non-polar | 111 | Good for less polar compounds, but higher boiling point can be a drawback. |
| Heptane/Hexanes | Non-polar | ~69-98 | Often used as an "anti-solvent" in a mixed-solvent system with a more polar solvent like EtOAc or Ethanol. |
-
Procedure for a Solvent Screen:
-
Place ~20 mg of your crude product in a small test tube.
-
Add the test solvent dropwise at room temperature. An ideal solvent will not dissolve the product.
-
Heat the test tube. The product should dissolve completely in a minimal amount of hot solvent.
-
Allow the tube to cool to room temperature and then in an ice bath. A large amount of pure crystals should form.
-
Q3: What are the best practices for the hot filtration step?
A3: A successful hot filtration is rapid and maintains the temperature of the solution to prevent premature crystallization.
-
Use a Stemless or Short-Stem Funnel: This minimizes the surface area where crystals can form.
-
Pre-heat Everything: Place your filter flask, funnel, and a small amount of your solvent on a hot plate to warm up.
-
Flute the Filter Paper: This increases the surface area of the paper and speeds up the filtration rate.
-
Keep the Solution Hot: Keep the flask containing your solution on a hot plate while you pour it into the funnel.
-
Work Quickly and Safely: Pour the solution through the filter as quickly as possible.
Process Workflow Diagram
The following diagram illustrates the key decision points and steps in a robust decolorization and recrystallization workflow.
Caption: Workflow for Decolorization and Recrystallization.
References
- Activated Carbon Adsorption Mechanism. (2015, April 17).
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?[Link]
- The Adsorption Mechanism of Activated Carbon and Its Application - A Review.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Chemviron.
- Modeling adsorption of organic compounds on activated carbon.
- Mettler Toledo.
- Walsh Medical Media. (2023, March 7). Activated Carbon Adsorption: It's Principle and Techniques. [Link]
- Slideshare.
- Chemistry Stack Exchange. (2017, May 21).
- Reddit. (2020). [Organic chemistry crystallization question] What's the best solvent to use when crystallizing benzoic acid... r/chemhelp. [Link]
- Scribd.
- Unacademy.
- Foshan Sanshui Taixin Synthetic Materials Co., Ltd. (2024, August 6).
- The Recrystallization of Benzoic Acid. Course Web Page. [Link]
- Organic Chemistry Tutor. (2023, January 14).
- Carbotecnia. (2025, February 1).
- Wikipedia.
- Clark, J. (2023, January 22). Reactions of Diazonium Salts. Chemistry LibreTexts. [Link]
- Master Organic Chemistry. (2018, April 30).
- A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide.
- Al-Qahtani, A. A. (2010). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 15(7), 4429–4435. [Link]
- Granular Activated Carbon Systems: Problems and Remedies. United States Environmental Protection Agency. [Link]
- Eng-Tips Forums. (2004).
- ResearchGate. (2017).
- Organic Chemistry Portal.
- Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
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- 24. reddit.com [reddit.com]
Stability issues of intermediates in 2,4-Difluoro-3,5-dimethoxybenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2,4-difluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block and its precursors. Here, we address common stability issues encountered with the intermediates of this synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically commences from a readily available difluorinated precursor, such as 1,3-difluoro-2,4-dimethoxybenzene, and proceeds through a directed ortho-metalation followed by carboxylation. The key steps involve the generation of a highly reactive organolithium intermediate, which is then quenched with an electrophile (in this case, carbon dioxide). The stability of this organolithium species is paramount to achieving a high yield and purity of the final product.
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific stability issues that you may encounter with the intermediates during the synthesis.
FAQ 1: My lithiation reaction is giving low yields. What could be the cause?
Answer: Low yields in the lithiation step, which generates the crucial 2,4-difluoro-3,5-dimethoxyphenyllithium intermediate, are often due to its instability and sensitivity to reaction conditions.
-
Moisture and Air Sensitivity: Organolithium intermediates are extremely potent bases and nucleophiles, readily quenched by trace amounts of water or oxygen. This leads to the formation of the starting material or undesired side products. It is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Thermal Instability: While many lithiations are performed at low temperatures (e.g., -78 °C) to control reactivity, prolonged exposure to even slightly elevated temperatures can lead to decomposition. The presence of ortho-directing groups like methoxy can influence the stability of the lithiated species.
-
Side Reactions: The presence of multiple reactive sites on the aromatic ring can lead to competing deprotonation or side reactions, especially if the temperature is not well-controlled.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents.
-
Verify Reagent Quality: Use a freshly titrated solution of the organolithium reagent (e.g., n-butyllithium or s-butyllithium) to ensure accurate stoichiometry.
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is recommended) throughout the addition of the organolithium reagent and for the duration of the lithiation.
-
Inert Atmosphere: Purge the reaction vessel with a high-purity inert gas before adding reagents and maintain a positive pressure of the inert gas throughout the experiment.
FAQ 2: I am observing the formation of byproducts. What are the likely side reactions?
Answer: The formation of byproducts can be attributed to several factors, including the reactivity of the intermediates and the presence of impurities.
-
Protonation of the Intermediate: If the reaction is not sufficiently anhydrous, the 2,4-difluoro-3,5-dimethoxyphenyllithium intermediate will be protonated by water, regenerating the starting material, 1,3-difluoro-2,4-dimethoxybenzene.
-
Reaction with Impurities: Impurities in the starting material or solvents can react with the organolithium intermediate. For instance, any electrophilic impurities will be attacked by the highly nucleophilic intermediate.
-
Degradation of Methoxy Groups: Under strongly basic conditions and at elevated temperatures, the methoxy groups could potentially undergo demethylation, although this is less common at the low temperatures used for lithiation. Studies on dimethoxybenzene derivatives have shown that the O-C bond in alkoxy groups can be a site of decomposition under certain conditions[1].
Preventative Measures:
-
Purify Starting Materials: Ensure the purity of the 1,3-difluoro-2,4-dimethoxybenzene starting material through distillation or recrystallization.
-
Use High-Purity Solvents: Employ high-purity, anhydrous solvents to minimize the presence of reactive impurities.
-
Optimize Reaction Time: Do not prolong the reaction time unnecessarily, as this can increase the likelihood of side reactions and decomposition of the intermediate.
Caption: Potential side reactions of the lithiated intermediate.
III. Detailed Experimental Protocol: Lithiation and Carboxylation
This protocol provides a step-by-step guide for the critical lithiation and carboxylation steps, with an emphasis on maintaining the stability of the intermediate.
Materials:
-
1,3-Difluoro-2,4-dimethoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or s-butyllithium) in hexanes (freshly titrated)
-
Dry ice or a cylinder of carbon dioxide gas
-
Anhydrous diethyl ether
-
Hydrochloric acid (aqueous solution, e.g., 1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reaction Setup: Place the flask in a dry ice/acetone bath to cool to -78 °C.
-
Addition of Starting Material: Under a positive pressure of inert gas, dissolve 1,3-difluoro-2,4-dimethoxybenzene in anhydrous THF and add it to the reaction flask via cannula or a gas-tight syringe.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for the optimized duration (typically 30-60 minutes).
-
Carboxylation:
-
Using Dry Ice: In a separate flask, crush a sufficient amount of dry ice into a powder. Quickly and carefully, transfer the cold reaction mixture via cannula onto the crushed dry ice.
-
Using CO2 Gas: Bubble dry carbon dioxide gas through the reaction mixture at -78 °C for an appropriate amount of time until the reaction is complete (monitor by TLC if possible).
-
-
Quenching and Workup:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
IV. Data Summary Table
The following table summarizes key parameters and potential outcomes for the critical lithiation step.
| Parameter | Recommended Condition | Consequence of Deviation | Troubleshooting |
| Temperature | -78 °C | Increased temperature can lead to decomposition of the lithiated intermediate and side reactions. | Ensure the dry ice/acetone bath is well-maintained. |
| Solvent | Anhydrous THF | Presence of moisture will quench the organolithium intermediate, reducing the yield. | Use freshly distilled, high-purity anhydrous solvents. |
| Atmosphere | Inert (Argon or Nitrogen) | Presence of oxygen can lead to oxidation of the intermediate and formation of byproducts. | Maintain a positive pressure of inert gas throughout the reaction. |
| Reagent Quality | Freshly titrated n-BuLi or s-BuLi | Inaccurate stoichiometry can result in incomplete reaction or excess reagent leading to side reactions. | Titrate the organolithium reagent before use. |
V. References
-
Chen, Z., & Amine, K. (2009). Degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene at high potential. Electrochimica Acta, 53. [Link]
-
Huang, J., et al. (2015). A subtractive approach to molecular engineering of dimethoxybenzene-based redox materials for non-aqueous flow batteries. Journal of Materials Chemistry A. [Link]
-
Zhou, W. Y., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. [Link]
-
Zhou, W. Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link]
-
Elewa, N. N., & Mabied, A. F. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(1), 127. [Link]
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Handling moisture-sensitive reagents in the synthesis of fluorinated compounds
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with moisture-sensitive reagents in the synthesis of fluorinated compounds. The introduction of fluorine into organic molecules can impart unique and desirable properties, but the reagents used are often highly reactive towards water.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success and safety of your experiments.
Section 1: Understanding the Enemy - Moisture and Its Impact
The success of a fluorination reaction hinges on the rigorous exclusion of water. Even trace amounts of moisture, often present in "anhydrous" solvents or adsorbed on glassware surfaces, can have devastating effects on your reaction.[3][4]
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction failed completely. What are the first signs I should look for to determine if moisture was the culprit?
A1: A failed fluorination reaction is a common problem, and moisture is a frequent cause. Here are the primary indicators:
-
Reagent Decomposition: Many fluorinating agents show visible signs of degradation upon exposure to moisture. This can include discoloration (e.g., white powders turning yellowish), clumping or caking of solids, or fuming when the container is opened.[3][5] Pressure buildup within the container due to the generation of gaseous byproducts like hydrogen fluoride (HF) is another critical sign.[3]
-
Inconsistent Yields: If you observe significant variability in reaction outcomes between experiments that are supposedly identical, it strongly suggests inconsistent levels of moisture contamination in your reagents or setup.[3]
-
Formation of Byproducts: The reaction of fluorinating agents with water can produce unwanted byproducts. For instance, mercuric fluoride (HgF₂) reacts with water to form mercury(II) oxide and hydrogen fluoride.[5] Similarly, nucleophilic fluorination reactions using KF can form alcohol side products in the presence of water.[6]
Q2: How can I definitively confirm that my fluorinating agent has been compromised by moisture?
A2: To confirm suspected moisture contamination of your reagent, a systematic approach is necessary:
-
Run a Control Reaction: Perform a small-scale reaction using a substrate that is known to work reliably under your established conditions. If this reaction also fails, the issue is likely with the reagent or general setup.[3]
-
Use a New Reagent: Compare the performance of your current bottle of fluorinating agent with a new, unopened bottle.[3] If the new reagent provides the expected outcome, it's highly probable that your original bottle was compromised.
-
Analytical Characterization: While more advanced, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes reveal the presence of hydrolysis byproducts in the reagent.
Q3: Beyond the reagent itself, where are the other common sources of moisture in a fluorination reaction setup?
A3: Moisture can be introduced from several sources, and a chain is only as strong as its weakest link. Be meticulous about the following:
-
Solvents: Even commercially available "anhydrous" solvents can contain parts-per-million (ppm) levels of water, which is often sufficient to ruin a sensitive reaction.[3]
-
Glassware: Glass surfaces have a thin film of adsorbed moisture.[4][7] Failure to properly dry glassware is a very common oversight.
-
Atmosphere: The ambient laboratory air is a significant source of moisture. Any leaks in your reaction setup can allow atmospheric moisture to enter.[3]
-
Inert Gas: While used to protect the reaction, the inert gas itself can be a source of moisture if not properly dried.
Section 2: The Dry-Lab Arsenal - Techniques and Protocols
To combat the pervasive threat of moisture, a combination of proper technique and specialized equipment is essential. This section details the best practices for creating and maintaining an anhydrous environment.
Core Techniques for an Anhydrous Environment
There are two primary methods for handling air- and moisture-sensitive reagents: the Schlenk line and the glovebox.[8]
-
The Schlenk Line: A Schlenk line is a dual-manifold apparatus that allows for the manipulation of reagents under vacuum or a positive pressure of inert gas (typically argon or nitrogen).[9][10] This technique is ideal for performing reactions and solvent transfers in a moisture-free environment.
-
The Glovebox (Dry Box): A glovebox is a sealed container that is filled with a high-purity inert gas, allowing for the direct manipulation of reagents in an anhydrous and oxygen-free environment.[7][11][12] Gloveboxes are particularly useful for weighing and handling solid reagents that are difficult to manage using Schlenk line techniques.[10][13]
Troubleshooting Guide: Common Experimental Hurdles
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive fluorinating reagent due to moisture.[14] 2. Wet solvent.[3] 3. Improperly dried glassware.[3] 4. Leaks in the reaction setup. | 1. Use a fresh bottle of reagent or run a control reaction.[3] 2. Use freshly distilled/dried solvent. Verify water content with Karl Fischer titration if possible.[3] 3. Oven-dry glassware at >120°C overnight or flame-dry under vacuum.[5][7] Cool under inert gas. 4. Check all joints and septa for a proper seal. |
| Syringe needle clogging during liquid reagent transfer | Hydrolysis of the reagent at the needle tip upon contact with atmospheric moisture, forming solid byproducts.[3] | 1. Ensure a positive flow of inert gas out of the receiving flask. 2. Use a "nitrogen buffer" technique: before drawing the liquid, pull some inert gas from the headspace of the reagent bottle into the syringe.[15] Expel this buffer into the reaction flask before adding the liquid.[15] |
| Formation of a precipitate in the reaction mixture | Reaction of the fluorinating agent with residual moisture in the solvent or on the glassware.[3] | 1. Re-evaluate all drying procedures. 2. Consider adding a compatible moisture scavenger, such as activated molecular sieves. Note: Always verify compatibility with your specific fluorinating agent.[3] |
| Inconsistent reaction times | Variable amounts of moisture are quenching the reaction to different extents. | Implement and strictly adhere to standardized procedures for drying solvents, glassware, and setting up the reaction under an inert atmosphere. |
Section 3: Step-by-Step Protocols
Adherence to rigorous protocols is non-negotiable for success. The following are detailed workflows for essential procedures.
Protocol 1: Rigorous Drying of Glassware
-
Cleaning: Thoroughly clean all glassware with an appropriate solvent and/or cleaning solution to remove any organic residues.
-
Oven Drying: Place the glassware in an oven at a temperature of at least 120°C for a minimum of 4 hours, though overnight is preferable.[5][7]
-
Assembly and Cooling: While still hot, assemble the glassware (e.g., flask, condenser, addition funnel). Immediately connect it to a Schlenk line or inert gas source.
-
Vacuum/Inert Gas Cycles: Evacuate the assembled glassware under vacuum to remove any remaining adsorbed water, then backfill with a dry inert gas like argon or nitrogen.[8][10] Repeat this cycle three times.[8][9] For highly sensitive reactions, flame-drying the glassware under vacuum can be employed for even more rigorous drying.[8][10]
Protocol 2: Preparation and Transfer of Anhydrous Solvents
Even "anhydrous" grade solvents require proper preparation and handling.
-
Drying: Dry the solvent using an appropriate method. Common techniques include distillation from a drying agent (e.g., sodium/benzophenone for THF and ether, calcium hydride for dichloromethane and acetonitrile) or passing the solvent through a column of activated alumina (a solvent purification system).[3][16]
-
Degassing (Optional but Recommended): For particularly sensitive reactions, dissolved gases (including oxygen) should be removed. The most effective method is the "freeze-pump-thaw" technique.[7][8] This involves freezing the solvent with liquid nitrogen, applying a vacuum, sealing the vessel, and then allowing it to thaw. This cycle is repeated three times.[7][8]
-
Transfer: Transfer the anhydrous solvent to the reaction flask using either a dry syringe or a cannula under a positive pressure of inert gas.[7][8]
Diagram: Decision-Making Workflow for a Failed Fluorination Reaction
The following diagram illustrates a logical troubleshooting process when a fluorination reaction does not proceed as expected.
Caption: Troubleshooting flowchart for failed fluorination reactions.
Section 4: Reagent-Specific Considerations and Safety
Different fluorinating agents have varying degrees of moisture sensitivity and associated hazards.
Common Moisture-Sensitive Fluorinating Agents
| Reagent Name | Common Abbreviation | Physical State | Reactivity with Water | Storage Recommendations |
| Diethylaminosulfur trifluoride | DAST | Colorless to yellow liquid | Reacts rapidly and exothermically.[3] | Store under an inert atmosphere in a cool, dry place. |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Colorless to yellow liquid | Reacts rapidly and exothermically with water.[3] | Store under an inert atmosphere in a cool, dry place. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | White crystalline solid | Generally stable, but can react exothermically with some solvents like DMF and DMSO.[14][17] | Store in a tightly sealed container in a desiccator. |
| Mercuric Fluoride | HgF₂ | White crystalline solid | Hygroscopic; hydrolyzes to form HgO and HF.[5] | Store in a tightly sealed container in a desiccator or glovebox. Highly toxic.[5] |
| Potassium Fluoride | KF | White crystalline solid | Hygroscopic. Its effectiveness in nucleophilic fluorination is highly dependent on being anhydrous. | Dry thoroughly before use (e.g., spray-drying or oven-drying under vacuum). Store in a desiccator. |
Safety First: Handling and Quenching
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[18] Double-gloving is recommended when handling highly corrosive or readily absorbed compounds.[18]
-
Ventilation: Handle all fluorinating agents in a well-ventilated chemical fume hood.[18]
-
Quenching: Reactions containing residual fluorinating agents must be quenched carefully. A common procedure for reagents like DAST involves slowly adding the reaction mixture to a chilled, saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts and decompose the excess reagent.[18] This process is exothermic and releases gas, so it must be done slowly and with vigorous stirring.[18][19]
-
Spills: In case of a spill, evacuate the area and follow your institution's emergency response procedures.[18] For spills involving compounds that can generate HF, have calcium gluconate gel readily available.[18][20]
Diagram: General Workflow for Inert Atmosphere Reactions
This diagram outlines the essential steps for setting up a reaction under anhydrous conditions using a Schlenk line.
Caption: Workflow for handling moisture-sensitive fluorinating agents.
References
- Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. (2025). Benchchem.
- Troubleshooting low yield in heterocycle fluorination reactions. (2025). Benchchem.
- Safety and handling of fluorinated organic compounds. (2025). Benchchem.
- Rahman, M., Bagdi, A. K., Kopchuk, D. S., Kovalev, I. S., Zyryanov, G. V., Chupakhin, O. N., Majee, A., & Hajra, A. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. RSC Advances.
- Enzymatic synthesis of fluorinated compounds. (2021). PubMed.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). PubMed.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
- Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. (2020). ACS Publications.
- Enzymatic synthesis of fluorinated compounds. (2021). SciSpace.
- Inert atmosphere Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
- glovebox usage. (n.d.). Sandiego.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews.
- Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group.
- Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. (2015). JoVE.
- the-schlenk-line-survival-guide.pdf. (n.d.).
- School of Chemistry SOP For Operation Of Glove Boxes. (2018).
- Guides. (2024). Chemistry LibreTexts.
- Technical Support Center: Managing By-products in Fluorination Processes. (2025). Benchchem.
- Fluorine Safety. (n.d.). James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. (2015). ResearchGate.
- Technical Support Center: Handling Moisture-Sensitive Mercuric Fluoride Reactions. (2025). Benchchem.
- Inert Atmosphere. (2022). YouTube.
- Air-free technique. (n.d.). Wikipedia.
- Nucleophilic fluorination of alkyl substrates using KF and unbalanced ion‐pair. (n.d.).
- Specific Solvent Issues with Fluorination. (n.d.). Wordpress.
- Drying Solvents. (2021). Chemistry LibreTexts.
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- 20. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Technical Support Center: Purifying 2,4-Difluoro-3,5-dimethoxybenzoic Acid by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2,4-Difluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar aromatic carboxylic acids. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own laboratory settings.
I. Core Principles & Initial Considerations
Purifying this compound (MW: 218.15 g/mol )[1] by column chromatography requires careful consideration of its chemical properties. As an aromatic carboxylic acid, its polarity is significantly influenced by the carboxylic acid moiety. This functional group can interact strongly with the stationary phase, particularly standard silica gel, leading to common purification challenges such as peak tailing.
The key to a successful separation is to modulate the interactions between the analyte, the stationary phase, and the mobile phase. For acidic compounds, this often involves suppressing the ionization of the carboxylic acid to reduce its polarity and minimize strong interactions with the silica surface.[2][3]
II. Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during the column chromatography of this compound.
Issue 1: Significant Peak Tailing and Poor Resolution
Q: I'm observing significant tailing of my product spot on the TLC plate and the fractions from my column are broad and overlapping. What's causing this and how can I fix it?
A: This is a classic issue when purifying acidic compounds on silica gel. The tailing is primarily caused by strong, non-ideal interactions between the acidic proton of the carboxylic acid and the silanol groups (Si-OH) on the surface of the silica gel. This leads to a slow, continuous elution of the compound rather than a sharp, well-defined band.
Root Cause Analysis & Solution Workflow:
-
Suppress Ionization: The most effective way to combat this is to add a small amount of a volatile acid to your mobile phase.[4]
-
Recommended Additive: Acetic acid or formic acid at a concentration of 0.5-2% (v/v).
-
Mechanism: The added acid protonates the silanol groups on the silica surface, reducing their ability to interact with your acidic compound. It also ensures your this compound remains in its less polar, protonated form, leading to more predictable elution behavior.[3][5]
-
-
Solvent System Optimization: Ensure your chosen solvent system provides an optimal Rf value.
-
Target Rf: Aim for an Rf value between 0.2 and 0.4 for your target compound on the TLC plate.[6] This range generally provides the best separation from impurities.
-
Typical Solvents: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. For this compound, a gradient of ethyl acetate in hexanes is often effective.
-
Experimental Protocol: Preparing an Acidified Mobile Phase
-
Prepare your chosen mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate).
-
To 100 mL of this mixture, add 0.5 mL to 2 mL of glacial acetic acid.
-
Mix thoroughly.
-
Use this acidified mobile phase to run your TLC and your column.
Issue 2: The Compound is Not Eluting from the Column
Q: I've loaded my sample, and even after running many column volumes of my mobile phase, I can't detect my product. What should I do?
A: This situation typically arises from one of a few possibilities: the compound has irreversibly adsorbed to the stationary phase, the mobile phase is not polar enough, or the compound has degraded.
Troubleshooting Steps:
-
Check for Compound Stability: Before running a column, it's wise to perform a stability test. Spot your crude material on a TLC plate, and let it sit for a couple of hours. Then, elute the plate and check if the spot has remained intact or if new spots have appeared at the baseline, indicating degradation on the silica.[7]
-
Increase Mobile Phase Polarity: If the compound is stable, the mobile phase is likely not strong enough to elute it. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[7]
-
Consider an Alternative Stationary Phase: If your compound is particularly sensitive to the acidic nature of silica gel, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase silica gel.[6][8]
Issue 3: Co-elution with a Similarly Polar Impurity
Q: My product is eluting with an impurity that has a very similar Rf value. How can I improve the separation?
A: Achieving separation of compounds with similar polarities requires fine-tuning your chromatographic conditions.
Strategies for Improved Resolution:
-
Fine-tune the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a shallow gradient of increasing polarity can help to better resolve closely eluting compounds.[4]
-
Optimize Column Parameters:
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to load my sample onto the column?
A1: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: Dissolve your crude sample in the minimum amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent) and carefully pipette it onto the top of the column bed.[9] This method is quick but can be problematic if your compound is not very soluble in the mobile phase.
-
Dry Loading: Dissolve your crude sample in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder.[9] This powder is then carefully added to the top of the column. Dry loading is highly recommended as it often leads to better separation by ensuring the sample is introduced as a very narrow band.[4][9]
Q2: How much silica gel should I use?
A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is often necessary.[4]
Q3: Can I use reversed-phase chromatography for this purification?
A3: Yes, reversed-phase chromatography is a viable option, especially if you continue to have issues with silica gel. In reversed-phase, the stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase is used. For acidic compounds like this compound, using an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is crucial to ensure the compound is protonated and retained on the column.[3][5][10]
IV. Data Summary & Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and suitable for moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.5-2% Acetic Acid | Good selectivity for aromatic acids. The acid additive minimizes peak tailing. |
| Rf Target | 0.2 - 0.4 | Provides a good balance between retention and elution time for optimal separation. |
| Sample Loading | Dry Loading | Ensures a narrow sample band, leading to better resolution. |
| Elution Method | Gradient Elution (e.g., 5% to 40% Ethyl Acetate in Hexanes) | Often provides superior separation for complex mixtures compared to isocratic elution. |
V. Visual Workflow for Method Development
Below is a diagram outlining the decision-making process for developing a purification method for this compound.
Caption: Workflow for column chromatography method development.
VI. References
-
Butvilas, M., et al. (2013). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Journal of Liquid Chromatography & Related Technologies, 36(14), 1965-1981.
-
BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Application Note.
-
ResearchGate. (2025). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Request PDF.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
-
SIELC Technologies. Benzoic Acid.
-
BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Technical Support.
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
-
PubChem. This compound.
-
Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
-
Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography.
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
-
uHPLCs. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.
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Validation & Comparative
A Comparative Analysis of 2,4-Difluoro-3,5-dimethoxybenzoic Acid and Other Fluorinated Benzoic Acids for Applications in Drug Discovery and Materials Science
Introduction: The Strategic Role of Fluorine in Molecular Design
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design.[1] Fluorine's unique combination of high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond allows for the fine-tuning of a molecule's physicochemical and biological properties.[2] Attributes such as metabolic stability, lipophilicity, acidity (pKa), and binding affinity can be profoundly modulated, making fluorination an indispensable tool for optimizing lead compounds.[1][2][3]
Among the plethora of fluorinated building blocks, fluorinated benzoic acids represent a particularly versatile and valuable class. The number and position of fluorine substituents on the aromatic ring, coupled with other functional groups, can dramatically alter the molecule's characteristics. This guide provides an in-depth comparative analysis of 2,4-Difluoro-3,5-dimethoxybenzoic acid against a selection of other structurally significant fluorinated benzoic acids. By examining their physicochemical properties, reactivity, and applications, supported by experimental data and standardized protocols, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal building block for their specific research endeavors.
Physicochemical Properties: A Comparative Overview
The interplay of electronic effects from fluorine and methoxy substituents dictates the fundamental properties of these molecules. The electron-withdrawing inductive effect of fluorine generally increases acidity, while the electron-donating resonance effect of methoxy groups can counteract this to some extent. These influences are critical in predicting a molecule's behavior in biological systems.
| Property | This compound | 2,6-Difluorobenzoic acid | 3,5-Difluorobenzoic acid | 4-Fluorobenzoic acid | Benzoic Acid (Reference) |
| CAS Number | 1003709-80-5[4] | 385-00-2[5] | 455-40-3[6] | 456-22-4[1] | 65-85-0[1] |
| Molecular Formula | C₉H₈F₂O₄[4] | C₇H₄F₂O₂[5] | C₇H₄F₂O₂[6] | C₇H₅FO₂[1] | C₇H₆O₂[1] |
| Molar Mass ( g/mol ) | 218.15[4] | 158.10[5] | 158.10[6] | 140.11[1] | 122.12[1] |
| Melting Point (°C) | N/A | 157-161[5][7] | 121-124[6][8] | 184[1] | 122.4[1] |
| pKa | ~2.97 (Predicted)[9] | ~2.13 - 2.34[5] | 3.37 | 4.14[10] | 4.20 |
| logP (Octanol/Water) | 1.6 (Computed)[4] | N/A | N/A | 2.07[10] | 1.87 |
Structure-Property Relationship Analysis
Acidity (pKa)
The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups, like fluorine, stabilize this anion through an inductive effect (-I), thereby increasing acidity (lowering the pKa).
-
Benzoic Acid (pKa 4.20): Serves as our baseline.
-
4-Fluorobenzoic Acid (pKa 4.14): A single fluorine in the para position provides mild stabilization, resulting in a slight increase in acidity compared to benzoic acid.[10]
-
3,5-Difluorobenzoic Acid (pKa 3.37): Two fluorine atoms in the meta positions exert a significant inductive effect, leading to a nearly 10-fold increase in acidity.
-
2,6-Difluorobenzoic Acid (pKa ~2.13): The ortho positioning of two fluorine atoms provides the strongest inductive stabilization among the simple difluoro isomers, making it a much stronger acid. This pronounced effect is due to the proximity of the electron-withdrawing groups to the carboxylic acid.
-
This compound (Predicted pKa ~2.97): This molecule presents a more complex electronic landscape. The two fluorine atoms strongly increase acidity. However, the two methoxy groups are electron-donating by resonance (+R effect), which partially counteracts the inductive pull of the fluorines. The net result is a strong acid, but less so than 2,6-difluorobenzoic acid, where no donating groups are present.[9]
Caption: Workflow for the potentiometric determination of pKa.
Conclusion
The selection of a fluorinated benzoic acid building block is a nuanced decision that requires a deep understanding of structure-property relationships. This compound stands out as a highly functionalized, specialized intermediate. Its unique substitution pattern offers a distinct electronic and steric profile, making it suitable for complex synthetic targets where precise control over acidity, lipophilicity, and metabolic stability is paramount, as demonstrated by its use in synthesizing anesthetic compounds.
In comparison, simpler analogues like 2,6-difluorobenzoic acid and 3,5-difluorobenzoic acid offer more fundamental modifications. 2,6-difluorobenzoic acid is the tool of choice for introducing strong acidity and conformational constraint, while 3,5-difluorobenzoic acid provides a significant electronic perturbation with minimal steric hindrance. The choice between these and other isomers ultimately depends on the specific goals of the research program. By leveraging the comparative data and protocols presented in this guide, researchers can make more informed decisions, accelerating the discovery and development of novel molecules with enhanced performance characteristics.
References
- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. (n.d.). BenchChem. Retrieved January 10, 2026.
- Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2). (n.d.). Cheméo. Retrieved January 10, 2026.
- Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. (n.d.). BenchChem. Retrieved January 10, 2026.
- 3,5-Difluorobenzoic acid. (n.d.). Chem-Impex. Retrieved January 10, 2026.
- Cas 385-00-2, 2,6-Difluorobenzoic acid. (n.d.). LookChem. Retrieved January 10, 2026.
- 2,6-Difluorobenzoic acid | 385-00-2. (2025, September 5). ChemicalBook. Retrieved January 10, 2026.
- 3,5-Difluorobenzoic acid | 455-40-3. (2025, August 13). ChemicalBook. Retrieved January 10, 2026.
- 2,6-Difluorobenzoic acid | 385-00-2. (n.d.). ChemicalBook. Retrieved January 10, 2026.
- 3,5-Difluorobenzoic acid CAS#: 455-40-3. (n.d.). ChemicalBook. Retrieved January 10, 2026.
- Understanding 2,6-Difluorobenzoic Acid: Properties, Production, and Market Trends. (2025, October 10). LinkedIn. Retrieved January 10, 2026.
- This compound | C9H8F2O4 | CID 45073550. (n.d.). PubChem. Retrieved January 10, 2026.
- An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Difluorobenzoic Acid. (n.d.). BenchChem. Retrieved January 10, 2026.
- 2,4-DIFLUORO-3,5-DIMETHOXY BENZOIC ACID CAS#: 1003709-80-5. (n.d.). ChemicalBook. Retrieved January 10, 2026.
- The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025, October 17). LinkedIn. Retrieved January 10, 2026.
- 3,5-Difluorobenzoic acid 455-40-3 wiki. (n.d.). Guidechem. Retrieved January 10, 2026.
- Analytical methods to distinguish between fluorinated benzoic acid isomers. (n.d.). BenchChem. Retrieved January 10, 2026.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH. Retrieved January 10, 2026.
- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021, July 2).
- 2,4-Difluoro-3-methoxybenzoic Acid. (n.d.). A2B Chem. Retrieved January 10, 2026.
- The influence of aliphatic fluorination on lipophilicity. (n.d.).
- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2025, August 7).
- 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. (n.d.). PubChem. Retrieved January 10, 2026.
- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2025, August 7).
- Commercialisation of small fluorinated hydrophobic groups for lipophilicity tuning in drug development. (n.d.). Key Organics. Retrieved January 10, 2026.
- Acide 2,4-difluoro-3-méthoxybenzoïque. (n.d.). Chem-Impex. Retrieved January 10, 2026.
- An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2025, August 7).
- The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. (n.d.).
- The influence of aliphatic fluorination on lipophilicity. (n.d.). ePrints Soton. Retrieved January 10, 2026.
- 3,5-DIFLUORO-4-METHOXYBENZOIC ACID synthesis. (n.d.). ChemicalBook. Retrieved January 10, 2026.
- Thermophysical Properties of 2,4-Difluoro-3-methoxybenzonitrile. (n.d.). Chemcasts. Retrieved January 10, 2026.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11).
- 4-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved January 10, 2026.
- Bordwell pKa Table. (n.d.).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved January 10, 2026.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023, December 14). MDPI. Retrieved January 10, 2026.
- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central. Retrieved January 10, 2026.
- 2,4-Difluoro-3-methoxybenzoic Acid 98.0+%, TCI America 1 g. (n.d.). Fisher Scientific. Retrieved January 10, 2026.
- 2,4-Difluoro-3-methoxybenzoic acid. (n.d.). Santa Cruz Biotechnology. Retrieved January 10, 2026.
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A Comparative Guide to 2,4-Difluoro-3,5-dimethoxybenzoic Acid as a Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth validation of 2,4-Difluoro-3,5-dimethoxybenzoic acid as a valuable synthetic intermediate, offering a comparative analysis against key alternatives in the synthesis of complex pharmaceutical agents, with a particular focus on the fluoroquinolone class of antibiotics.
Introduction: The Strategic Advantage of Polysubstituted Benzoic Acids
Polysubstituted benzoic acid derivatives are critical building blocks in the synthesis of a wide array of pharmaceuticals. The specific placement of electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring allows for fine-tuning of the electronic and steric properties of the molecule. This, in turn, dictates its reactivity and suitability for constructing complex heterocyclic systems, a common feature in many drug candidates.
This compound has emerged as a significant intermediate, particularly in the synthesis of reference standards for impurities in active pharmaceutical ingredients (APIs), such as the antibiotic moxifloxacin.[1] Understanding its performance characteristics in comparison to other widely used intermediates is crucial for process optimization, cost-effectiveness, and impurity profiling in drug development.
Synthesis and Validation of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve satisfactory yields and purity.
Synthetic Pathway
A common and effective route to this compound starts from the commercially available 2,3,4,5-tetrafluorobenzoic acid. The synthesis proceeds through a sequence of nitration, methoxylation, reduction of the nitro group, diazotization, and a final reduction step.[1]
Diagram of the Synthetic Workflow for this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound[1]
-
Step 1: Nitration of 2,3,4,5-Tetrafluorobenzoic Acid. 2,3,4,5-Tetrafluorobenzoic acid is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to yield 5-Nitro-2,3,4,6-tetrafluorobenzoic acid.
-
Step 2: Methoxylation. The resulting nitro compound is treated with sodium methoxide in methanol. This reaction selectively displaces two of the fluorine atoms with methoxy groups to give 3,5-Dimethoxy-2,4-difluoro-6-nitrobenzoic acid. The regioselectivity of this nucleophilic aromatic substitution is a key aspect of this synthesis.
-
Step 3: Reduction of the Nitro Group. The nitro group is then reduced to an amine using standard methods, such as iron in acidic medium or catalytic hydrogenation, to afford 6-Amino-3,5-dimethoxy-2,4-difluorobenzoic acid.
-
Step 4 & 5: Diazotization and Reduction. The amino group is converted to a diazonium salt using sodium nitrite in an acidic solution, which is subsequently reduced (deaminated) using a reducing agent like hypophosphorous acid to yield the final product, this compound.
The overall yield for this multi-step synthesis is reported to be moderate.[1] Each step requires careful purification to ensure the final product is of high purity for its use in subsequent reactions.
Comparative Analysis: Performance Against Key Alternatives
The utility of this compound as a synthetic intermediate is best understood by comparing it to other key building blocks used in the synthesis of fluoroquinolone antibiotics, a major class of antibacterial drugs.[2]
Alternative 1: 3-Methoxy-2,4,5-trifluorobenzoic Acid
This compound is a direct precursor in the synthesis of the quinolone core of moxifloxacin.[1]
Synthesis: 3-Methoxy-2,4,5-trifluorobenzoic acid can be synthesized from tetrafluorophthalimide through a series of reactions including hydrolysis, methylation, and decarboxylation.[3] One patented method reports a yield of 51.0% for the final decarboxylation step in N-methyl-2-pyrrolidone (NMP) at 150°C.[3]
Performance Comparison:
| Feature | This compound | 3-Methoxy-2,4,5-trifluorobenzoic Acid |
| Primary Application | Intermediate for a moxifloxacin impurity.[1] | Starting material for the moxifloxacin core structure.[1] |
| Synthetic Complexity | Multi-step synthesis with moderate overall yield.[1] | Multi-step synthesis with variable yields in the final step.[3] |
| Structural Difference | Two methoxy groups, two fluorine atoms. | One methoxy group, three fluorine atoms. |
| Rationale for Use | Mimics the core structure of a potential dimethoxy impurity in moxifloxacin. | Provides the necessary substitution pattern for the final API. |
The choice between these two intermediates is dictated by the synthetic target. While 3-Methoxy-2,4,5-trifluorobenzoic acid is the logical choice for the synthesis of moxifloxacin itself, this compound is indispensable for the synthesis of the dimethoxy impurity, which is crucial for quality control and regulatory purposes.
Alternative 2: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
This advanced intermediate is the direct precursor that is coupled with the side chain to form moxifloxacin.[4]
Synthesis: The synthesis of this quinolone carboxylic acid derivative is a complex process, often starting from a substituted aniline and involving a Gould-Jacobs reaction or a variation thereof. A reported synthesis involves the cyclization of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester in the presence of potassium carbonate in DMF, followed by hydrolysis of the resulting ester.
Performance Comparison:
| Feature | This compound | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |
| Stage of Use | Early-stage intermediate for a side-product. | Late-stage, advanced intermediate for the main API. |
| Synthetic Accessibility | Synthesized from a commercially available fluorinated benzoic acid.[1] | Requires a more complex, multi-step synthesis to build the bicyclic quinolone core. |
| Purity Requirements | High purity is required to avoid introducing impurities into the reference standard. | Extremely high purity is critical as it directly impacts the purity of the final API. A reported synthesis of the subsequent moxifloxacin base from this intermediate achieved 98% purity by HPLC.[4] |
In this comparison, this compound serves a fundamentally different purpose. It is not a direct alternative in the main synthetic pathway to moxifloxacin but is a critical tool for analytical validation and quality assurance. The synthesis of the dimethoxy impurity from this intermediate allows for the development of analytical methods to detect and quantify this potential impurity in the final drug product.
Causality Behind Experimental Choices
The choice of a particular synthetic intermediate is a multifactorial decision driven by:
-
Target Molecule: The structure of the final product dictates the necessary starting materials.
-
Cost and Availability of Starting Materials: The economic viability of a synthetic route is heavily dependent on the cost of the initial reagents.
-
Process Efficiency and Scalability: The overall yield, number of steps, and ease of purification are critical for industrial-scale production.
-
Regulatory Requirements: The need to identify and control impurities necessitates the synthesis of reference standards, which often requires specialized intermediates like this compound.
The use of highly fluorinated and methoxylated benzoic acids is a deliberate strategy to impart desirable properties to the final molecule. Fluorine can block metabolic pathways and improve binding, while methoxy groups can be key for receptor interactions or can be precursors to other functional groups.
Conclusion: A Niche but Critical Role
While not a mainstream intermediate for the bulk synthesis of fluoroquinolone APIs, this compound is a validated and essential building block for specific applications within drug development. Its primary role in the synthesis of a potential moxifloxacin impurity underscores its importance in ensuring the safety and quality of the final pharmaceutical product.
The comparative analysis reveals that the selection of a synthetic intermediate is a nuanced process, with each option offering distinct advantages for a specific synthetic goal. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of specialized intermediates like this compound is crucial for navigating the complexities of pharmaceutical synthesis and analysis.
References
- Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. US5380926A.
- FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. World Journal of Pharmacy and Pharmaceutical Sciences.
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A Comparative Guide to the Reactivity of 2,4-Difluoro-3,5-dimethoxybenzoic Acid and 2,4,5-trifluorobenzoic Acid
Prepared by: A Senior Application Scientist
Executive Summary
In the landscape of fluorinated building blocks for pharmaceutical and materials science, the choice of substrate can profoundly impact synthetic strategy and outcomes. This guide provides an in-depth comparison of the chemical reactivity of two highly functionalized benzoic acids: 2,4-Difluoro-3,5-dimethoxybenzoic acid and 2,4,5-trifluorobenzoic acid . While structurally similar, the electronic dichotomy between the strongly electron-donating methoxy groups and the electronegative fluorine atoms imparts dramatically different chemical personalities to these molecules.
2,4,5-Trifluorobenzoic acid is characterized by a highly electron-deficient aromatic ring, making it an exceptionally strong acid and a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Conversely, This compound possesses a more electron-rich π-system due to the powerful donating effect of the two methoxy groups. This renders it a weaker acid and significantly less susceptible to nucleophilic attack, while potentially being more amenable, under forcing conditions, to electrophilic processes. This guide will dissect the theoretical underpinnings of these differences and provide practical, data-supported insights for the research scientist.
The Decisive Role of Substituent Electronic Effects
The reactivity of an aromatic ring is fundamentally governed by the electron density of its π-system. The substituents attached to the ring can either donate or withdraw electron density through a combination of two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is an effect transmitted through the sigma (σ) bonds. Electronegative atoms like fluorine and oxygen pull electron density away from the ring, acidifying protons and making the ring carbons more electrophilic. This effect is distance-dependent, weakening as the substituent moves further from the reaction center.[1]
-
Resonance Effect (+M/-M): This effect involves the delocalization of lone pairs or π-electrons into or out of the aromatic system. Methoxy groups (-OCH₃) are powerful resonance donors (+M) due to the lone pairs on the oxygen atom. Fluorine atoms also exhibit a +M effect, but it is significantly weaker than their -I effect.[2][3]
The net electronic contribution of a substituent is the sum of these competing forces.
Electronic Profile of 2,4,5-Trifluorobenzoic Acid
The three fluorine atoms on this molecule are potent electron-withdrawing groups. For halogens, the inductive effect (-I) overwhelmingly dominates the weaker resonance (+M) effect.[3] The cumulative impact of three such groups severely depletes the electron density of the benzene ring. This has two major consequences:
-
Enhanced Acidity: The strong -I effect stabilizes the negative charge of the carboxylate anion formed upon deprotonation, making the parent acid significantly stronger than benzoic acid.[4][5]
-
Activation for Nucleophilic Attack: The electron-poor ring is highly susceptible to attack by nucleophiles, a critical feature for SNAr reactions.[6][7]
Electronic Profile of this compound
This molecule presents a more complex electronic landscape. It features two electron-withdrawing fluorine atoms and two strongly electron-donating methoxy groups.
-
Counteracting Effects: The potent +M effect of the two methoxy groups donates significant electron density back into the ring, substantially counteracting the -I effect of the two fluorine atoms.
-
Reduced Acidity: The net increase in electron density relative to its trifluoro counterpart destabilizes the carboxylate anion, resulting in a weaker acid.[5]
-
Deactivation for Nucleophilic Attack: The electron-donating character of the methoxy groups makes the ring a poor substrate for SNAr reactions.
The following diagram illustrates the dominant electronic effects at play in each molecule.
Caption: Dominant electronic influences on the reactivity of the two benzoic acids.
Comparative Reactivity Analysis
Acidity (pKa)
The acidity of a substituted benzoic acid is a direct probe of the electronic effects of its substituents. Electron-withdrawing groups stabilize the conjugate base, lowering the pKa (stronger acid), while electron-donating groups have the opposite effect.[4]
| Compound | Key Substituents | Predicted Electronic Effect on Anion | Predicted Acidity |
| 2,4,5-Trifluorobenzoic acid | 3 x Fluorine (-I dominant) | Strong Stabilization | Higher |
| This compound | 2 x Fluorine (-I), 2 x Methoxy (+M dominant) | Net Destabilization (relative) | Lower |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for modifying highly functionalized aromatic rings. Its success hinges on two factors: (1) an electron-deficient ring to attract the nucleophile and (2) a good leaving group.[7] The mechanism typically proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is paramount.[7][8]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
-
Reactivity of 2,4,5-Trifluorobenzoic Acid: This compound is an ideal substrate for SNAr. The three fluorine atoms make the ring highly electrophilic and also serve as excellent leaving groups. Electron-withdrawing groups at the ortho and para positions are particularly effective at stabilizing the Meisenheimer complex through resonance and induction.[7] Therefore, nucleophilic attack is highly favored.
-
Reactivity of this compound: This compound is a poor substrate for SNAr. The strong electron-donating methoxy groups enrich the ring's π-system, repelling incoming nucleophiles and destabilizing the negatively charged Meisenheimer intermediate. While it has fluorine leaving groups, the deactivating effect of the methoxy groups is prohibitive under standard SNAr conditions. In fact, this molecule is often synthesized via an SNAr reaction on a polyfluorinated precursor, where methoxide acts as the nucleophile to displace fluorine atoms.[9][10]
Experimental Protocols & Methodologies
To illustrate the practical implications of these reactivity differences, we provide a representative protocol for an SNAr reaction, for which 2,4,5-trifluorobenzoic acid is the viable substrate.
Workflow: SNAr of 2,4,5-Trifluorobenzoic Acid with a Secondary Amine
This experiment details the substitution of the C4-fluorine with piperidine. The C4 position is often most susceptible to attack due to stabilization from the para-carboxyl group and activation from the ortho-fluorine atoms.
Caption: Experimental workflow for a typical SNAr reaction.
Detailed Step-by-Step Methodology
Objective: To synthesize 2,5-difluoro-4-(piperidin-1-yl)benzoic acid.
Materials:
-
2,4,5-Trifluorobenzoic acid (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4,5-trifluorobenzoic acid and anhydrous potassium carbonate.
-
Causality: K₂CO₃ is a crucial base. It deprotonates the carboxylic acid to form the more soluble carboxylate salt and also neutralizes the HF that is eliminated during the substitution, driving the reaction forward.
-
-
Solvent and Nucleophile Addition: Add anhydrous DMSO to the flask to dissolve the solids. Add piperidine dropwise to the stirring mixture.
-
Causality: DMSO is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the cations (K⁺) without strongly solvating the nucleophile, enhancing its reactivity.
-
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary activation energy for the nucleophilic attack and subsequent elimination steps of the SNAr mechanism.
-
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-water.
-
Causality: This step quenches the reaction and precipitates the potassium salt of the product, separating it from the high-boiling DMSO solvent.
-
-
Workup - Precipitation: While stirring, add 2M HCl dropwise to the aqueous mixture until the pH is approximately 2-3. A solid precipitate should form.
-
Causality: Acidification protonates the carboxylate salt, converting it back to the neutral carboxylic acid, which is much less soluble in water and precipitates out.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Causality: Recrystallization removes any remaining impurities, yielding the pure desired product.
-
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol. The disappearance of one fluorine signal and the appearance of piperidine signals in the NMR spectra would confirm the substitution.
Conclusion and Recommendations
The choice between this compound and 2,4,5-trifluorobenzoic acid must be dictated by the intended chemical transformation.
-
Choose 2,4,5-Trifluorobenzoic Acid for:
-
Nucleophilic Aromatic Substitution (SNAr): It is an excellent substrate for introducing a wide variety of nucleophiles (amines, thiols, alkoxides) onto the aromatic ring.[11][12]
-
Applications requiring a strong, fluorinated acid catalyst. [13]
-
Synthesis of fluoroquinolone antibiotics and related pharmaceutical cores.[11]
-
-
Choose this compound for:
-
Scaffolds where the methoxy groups are essential for biological activity or downstream modification.
-
Reactions involving the carboxylic acid group where SNAr is an undesirable side reaction.
-
Applications where a more electron-rich, yet still fluorinated, aromatic core is required.
-
For drug development professionals, understanding these fundamental reactivity principles is paramount for efficient route design, impurity profiling, and the synthesis of novel chemical entities.
References
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Navigating the Structure-Activity Relationship Landscape of 2,4-Difluoro-3,5-dimethoxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and methoxy groups into small molecule scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. Within this context, 2,4-Difluoro-3,5-dimethoxybenzoic acid presents a unique substitution pattern with the potential for nuanced interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this scaffold, drawing upon established principles of medicinal chemistry and available data for structurally related benzoic acid derivatives to inform rational drug design.
While comprehensive, publicly available SAR studies specifically targeting this compound are limited, this guide will extrapolate from known trends in similar molecular architectures to provide a predictive framework for its potential applications and optimization. We will explore the influence of the difluoro and dimethoxy substitutions on potency, selectivity, and pharmacokinetic properties, and compare this scaffold to alternative benzoic acid derivatives.
The Strategic Importance of Fluorine and Methoxy Substituents in Drug Design
The presence of fluorine and methoxy groups on an aromatic ring can profoundly influence a molecule's biological profile. Fluorine, with its high electronegativity and small size, can alter the pKa of nearby functional groups, form key hydrogen bonds, and block metabolic pathways, often leading to improved metabolic stability and bioavailability. Methoxy groups, as hydrogen bond acceptors and lipophilic modifiers, can also significantly impact target binding and pharmacokinetic parameters. The specific 2,4-difluoro and 3,5-dimethoxy arrangement on the benzoic acid core creates a distinct electronic and steric environment that can be exploited for targeted drug design.
Comparative Analysis of Benzoic Acid Scaffolds
The benzoic acid moiety is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.
The Parent Scaffold: Benzoic Acid
Benzoic acid itself has limited biological activity, but its derivatives are widespread. Its carboxylic acid group provides a key interaction point, often forming salt bridges or hydrogen bonds with protein targets.
The Subject of Investigation: this compound
The unique substitution pattern of this compound suggests several potential advantages:
-
Enhanced Target Affinity: The electron-withdrawing fluorine atoms can modulate the acidity of the carboxylic acid, potentially leading to stronger interactions with target proteins. The methoxy groups can provide additional hydrogen bond accepting capabilities.
-
Improved Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life.
-
Increased Cell Permeability: The overall lipophilicity of the molecule is influenced by the interplay of the fluoro and methoxy groups, which can be optimized for cell membrane penetration.
Alternative Scaffolds for Comparison
To understand the potential of the this compound scaffold, it is instructive to compare it with other substituted benzoic acid derivatives that have well-characterized biological activities.
| Scaffold | Key Features | Known Biological Activities |
| Salicylic Acid (2-Hydroxybenzoic Acid) | Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, influencing acidity. | Anti-inflammatory (COX inhibitor), analgesic, antipyretic. |
| Para-aminobenzoic Acid (PABA) | An amino group para to the carboxylic acid, a key building block for other molecules. | Precursor for folic acid synthesis in bacteria (targeted by sulfonamide antibiotics). |
| 2,4-Dichlorobenzoic Acid Derivatives | Electron-withdrawing chloro groups enhancing acidity and providing hydrophobic interactions. | Herbicides, potential inhibitors of enzymes like carbonic anhydrase. |
| 3,4,5-Trimethoxybenzoic Acid Derivatives | Multiple methoxy groups providing a distinct substitution pattern for protein binding. | Found in some psychoactive compounds and as building blocks for other pharmaceuticals. |
Postulated Structure-Activity Relationships and Optimization Strategies
Based on general principles of medicinal chemistry, we can postulate the following SAR trends for derivatives of this compound.
The Role of the Carboxylic Acid
The carboxylic acid is likely a primary binding motif. Esterification or amidation of this group would be expected to abolish or significantly alter the biological activity, unless the derivative is designed as a prodrug.
The Impact of the Difluoro Substituents
The fluorine atoms at the 2 and 4 positions are crucial for modulating the electronic properties of the ring and the acidity of the carboxylic acid.
-
Shifting Fluorine Positions: Moving the fluorine atoms to other positions on the ring would likely have a significant impact on activity by altering the molecule's electrostatic potential and interaction with the target.
-
Replacing Fluorine: Substitution of fluorine with other halogens (Cl, Br) would increase steric bulk and lipophilicity, which could either enhance or diminish activity depending on the target's binding pocket.
The Influence of the Dimethoxy Groups
The methoxy groups at the 3 and 5 positions contribute to the molecule's lipophilicity and can act as hydrogen bond acceptors.
-
Altering Alkoxy Chain Length: Replacing methoxy with ethoxy or larger alkoxy groups would increase lipophilicity and steric bulk. This can be a strategy to probe for additional hydrophobic pockets in the target protein.
-
Positional Isomers: Moving the methoxy groups to other positions would change the overall shape and electronic distribution of the molecule, likely affecting binding affinity.
Experimental Workflow for SAR Elucidation
A systematic approach is required to validate these postulated SAR trends and to discover the biological activity of this compound.
A Comparative Analysis of Synthetic Routes to Quinolone-3-Carboxylic Acids: A Guide for Researchers
The quinolone-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents and other therapeutic compounds. The synthetic route chosen to access this critical moiety can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in drug development and process chemistry.
Classical Approaches: The Foundation of Quinolone Synthesis
For decades, the synthesis of quinolone-3-carboxylic acids has been dominated by a few robust and well-established methods. These classical routes, while sometimes requiring harsh conditions, remain relevant and widely practiced in both academic and industrial settings.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is arguably the most common and versatile method for constructing the quinolone-3-carboxylic acid framework. This thermal cyclization process begins with the condensation of an aniline with an ethoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (EMME), to form an anilinomethylenemalonate intermediate. Subsequent high-temperature cyclization furnishes the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, which is then hydrolyzed to the desired carboxylic acid.
Mechanism and Causality: The reaction proceeds via an initial Michael-type addition of the aniline to the electron-deficient alkene of EMME, followed by the elimination of ethanol. The critical cyclization step is a 6-electron electrocyclization that requires significant thermal energy (typically >250 °C) to overcome the activation barrier and disrupt the aromaticity of the aniline ring.[1][2] This high-temperature requirement is a key consideration in the practical application of this method.
Experimental Protocol: Classical Gould-Jacobs Synthesis [3]
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.
-
Cyclization: Add a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to the reaction mixture. Heat to reflux (typically 250-260 °C) for 1-2 hours.
-
Isolation: Cool the reaction mixture and add a non-polar solvent like cyclohexane to precipitate the crude ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and reflux for 1-2 hours until hydrolysis is complete.
-
Acidification: Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the quinolone-3-carboxylic acid.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.
Workflow for the Gould-Jacobs Reaction
Caption: Generalized workflow for the Gould-Jacobs synthesis.
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis offers an alternative route, particularly for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). The Conrad-Limpach variation involves the reaction of an aniline with a β-ketoester at moderate temperatures to form an enamine, which is then cyclized at high temperatures.[4] The Knorr modification, on the other hand, employs higher initial temperatures, leading to the formation of an anilide intermediate that cyclizes to a 2-hydroxyquinoline. For the synthesis of quinolone-3-carboxylic acids, the Conrad-Limpach pathway is more relevant.
Mechanism and Causality: The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures (kinetic control), the more nucleophilic amino group of the aniline attacks the more electrophilic ketone carbonyl of the β-ketoester to form the enamine. At higher temperatures (thermodynamic control), the reaction becomes reversible, and the more stable anilide is formed. The subsequent cyclization of the enamine proceeds via an intramolecular electrophilic attack of the ester carbonyl on the aniline ring.
Experimental Protocol: Conrad-Limpach Synthesis [5]
-
Condensation: A mixture of the aniline (1 eq) and a β-ketoester (e.g., diethyl malonate) (1 eq) with a catalytic amount of acid (e.g., a drop of concentrated H₂SO₄) is heated at a moderate temperature (e.g., 140-150 °C) for 1-2 hours.
-
Cyclization: The resulting enamine is added to a high-boiling inert solvent (e.g., mineral oil or diphenyl ether) and heated to approximately 250 °C for 30-60 minutes.
-
Work-up and Hydrolysis: The reaction mixture is cooled, and the crude quinolone ester is isolated. Subsequent hydrolysis to the carboxylic acid is performed as described for the Gould-Jacobs reaction.
Workflow for the Conrad-Limpach Synthesis
Caption: Generalized workflow for the Conrad-Limpach synthesis.
Other Notable Classical Syntheses
Several other named reactions have been employed for the synthesis of the quinolone core, each with its own specific applications and limitations.
-
Camps Cyclization: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a mixture of 2- and 4-quinolones.[6] The regioselectivity is dependent on the reaction conditions and the substrate.[7]
-
Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8][9] While versatile, the availability of the requisite 2-aminoaryl carbonyl compounds can be a limitation.
-
Niementowski Synthesis: Similar to the Friedländer synthesis, this reaction utilizes an anthranilic acid and a ketone or aldehyde to produce γ-hydroxyquinoline derivatives.[10][11] The reaction often requires high temperatures.
-
Grohe-Heitzer Synthesis: This is a key industrial method, particularly for the synthesis of fluoroquinolones. It involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent nucleophilic aromatic substitution to introduce the desired substituent at the 7-position.[12][13] This method is highly adaptable for the synthesis of complex quinolone antibiotics.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for quinolone synthesis. These modern approaches often offer milder reaction conditions, shorter reaction times, and broader substrate scope.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including the classical syntheses of quinolones. The rapid and efficient heating provided by microwaves can dramatically reduce reaction times and, in many cases, improve yields.
Advantages and Causality: Microwave heating directly and uniformly heats the reaction mixture, leading to faster reaction rates compared to conventional heating. This can minimize the formation of byproducts that may occur during prolonged heating at high temperatures.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [14][15]
-
Reaction Setup: In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes).
-
Work-up and Hydrolysis: After cooling, the product often precipitates and can be isolated by filtration. Subsequent hydrolysis is carried out as in the classical method.
Palladium-Catalyzed Reactions
Palladium catalysis has revolutionized organic synthesis, and its application to quinolone synthesis has provided novel and efficient routes. These methods often involve cross-coupling reactions to construct key bonds in the quinolone scaffold under mild conditions.[14] For instance, palladium-catalyzed carbonylative annulation of o-iodoanilines with alkynes offers a direct route to the quinolone core.[16]
Mechanism and Causality: These reactions typically proceed through a catalytic cycle involving oxidative addition of the palladium catalyst to an aryl halide, followed by migratory insertion of a coupling partner (e.g., an alkyne or carbon monoxide), and reductive elimination to afford the product and regenerate the catalyst. The high efficiency and functional group tolerance of these reactions are key advantages.
Domino Reactions
Domino or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly atom- and step-economical approach to complex molecule synthesis. Several domino strategies have been developed for the synthesis of quinolone-3-carboxylic acids. For example, a novel TsCl-mediated domino sequence starting from commercially available chromone-3-carboxaldehydes and amines has been reported to produce various quinolone-based antibiotics in high yields.[1][17]
Advantages and Causality: By combining several reaction steps into one operation, domino reactions reduce waste, save time and resources, and can lead to the rapid construction of molecular complexity. The success of a domino reaction relies on the careful design of substrates and reaction conditions to ensure the desired sequence of transformations occurs.
Comparative Analysis
The choice of a synthetic route to a quinolone-3-carboxylic acid depends on several factors, including the desired substitution pattern, the scale of the synthesis, and considerations of cost, safety, and environmental impact.
| Synthetic Route | Typical Yields | Reaction Conditions | Substrate Scope | Scalability | Atom Economy |
| Gould-Jacobs | 50-80% | High temperature (>250 °C), long reaction times | Broad, especially for electron-rich anilines | Well-established for industrial scale[18] | Moderate |
| Conrad-Limpach | 60-95% | High temperature (~250 °C) for cyclization | Good for β-ketoesters | Moderate | Moderate |
| Microwave-Assisted | 70-95% | High temperature, short reaction times (minutes) | Broad, similar to classical methods | Good for lab scale, potential for flow chemistry | Moderate |
| Palladium-Catalyzed | 60-90% | Mild temperatures, inert atmosphere | Broad, good functional group tolerance | Can be challenging due to catalyst cost and removal | Variable, can be high |
| Domino Reactions | 70-95% | Often mild conditions, one-pot | Specific to the designed cascade | Can be highly efficient for specific targets | High |
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.[5][19] Classical condensation reactions like the Gould-Jacobs and Conrad-Limpach syntheses have moderate atom economy due to the loss of small molecules like ethanol and water. Modern methods, particularly domino reactions and some catalytic processes, can exhibit higher atom economy by minimizing the formation of byproducts.
Conclusion and Future Perspectives
While classical methods like the Gould-Jacobs and Conrad-Limpach syntheses remain workhorses for the preparation of quinolone-3-carboxylic acids, modern approaches offer significant advantages in terms of efficiency, reaction times, and sustainability. The increasing adoption of microwave-assisted synthesis and the development of novel catalytic and domino reactions are expanding the synthetic chemist's toolbox for accessing this important class of compounds. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each synthetic route is crucial for making informed decisions in the design and execution of synthetic strategies for novel quinolone-based therapeutics.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Malvacio, G., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 26(11), 3227. [Link]
- Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). Molecules, 28(15), 5898. [Link]
- Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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- Al-Tel, T. H. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72. [Link]
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- Mphahlele, M. J., et al. (2016). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-ones. Sciforum. [Link]
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A Senior Application Scientist's Guide to Benchmarking 2,4-Difluoro-3,5-dimethoxybenzoic Acid for High-Throughput Parallel Synthesis
For drug development professionals and researchers in medicinal chemistry, the efficiency and robustness of synthetic methodologies are paramount. Parallel synthesis has become an indispensable tool, accelerating the generation of compound libraries for hit identification and lead optimization.[1][2] The choice of building blocks is a critical decision point that profoundly impacts reaction outcomes, purity, and, ultimately, the speed of discovery.
This guide provides an in-depth performance benchmark of 2,4-Difluoro-3,5-dimethoxybenzoic acid , a structurally unique building block, against common alternatives in a high-throughput setting. We will move beyond simple protocols to explore the chemical rationale behind our experimental design, present validating data, and offer field-proven insights to guide your synthetic strategies.
The Compound of Interest: this compound
This compound is a compelling reagent for library synthesis. Its unique substitution pattern is not merely decorative; it is engineered to influence the molecule's physicochemical and biological properties.
-
Dual Fluorine Substitution: The ortho- and para-fluorine atoms act as strong electron-withdrawing groups. This electronic pull increases the acidity of the carboxylic acid proton, which can accelerate reactions where proton transfer or carboxylate reactivity is key. In a biological context, fluorine can enhance metabolic stability and binding affinity.
-
Vicinal Methoxy Groups: The two methoxy groups are electron-donating, which can modulate the electronic effect of the fluorines. Furthermore, they increase the potential for hydrogen bond interactions and can influence the conformation of the final molecule.
Hypothesis: The unique electronic and steric environment of this compound is hypothesized to enhance its performance in multicomponent reactions by increasing its reactivity, leading to faster reaction times and higher yields compared to less substituted analogues.
Table 1: Physical and Chemical Properties of Selected Carboxylic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | Key Features |
| This compound | C₉H₈F₂O₄ | 218.15[3] | ~2.9 | Electron-withdrawing (F) and donating (MeO) groups |
| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | ~4.2 | Strongly electron-donating groups |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | ~4.1 | Single electron-withdrawing group |
| Benzoic Acid | C₇H₆O₂ | 122.12 | ~4.2 | Unsubstituted baseline |
Experimental Design: A Head-to-Head Comparison in the Ugi Four-Component Reaction
To rigorously test our hypothesis, we selected the Ugi four-component reaction (U-4CR). This reaction is a cornerstone of combinatorial chemistry, prized for its ability to generate complex, peptide-like scaffolds in a single, atom-economical step from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4][5][6] Its mechanism is sensitive to the properties of each component, making it an ideal platform for benchmarking our carboxylic acid of interest.
Experimental Workflow
The following workflow was designed for a 96-well plate format to simulate a typical parallel synthesis campaign for library generation.[2]
Caption: Parallel synthesis workflow for benchmarking carboxylic acids in the Ugi reaction.
Detailed Experimental Protocol
Materials:
-
Aldehyde: Benzaldehyde (1.0 M in Methanol)
-
Amine: Benzylamine (1.0 M in Methanol)
-
Isocyanide: tert-Butyl isocyanide (1.0 M in Methanol)
-
Carboxylic Acids: this compound, 3,5-Dimethoxybenzoic acid, 4-Fluorobenzoic acid, Benzoic acid (all 1.0 M in Methanol)
-
Internal Standard: 1,3,5-Trimethoxybenzene (for LC-MS quantification)
-
Solvent: Anhydrous Methanol
Procedure:
-
Imine Formation: To each well of a 96-well polypropylene plate, add 100 µL (0.1 mmol) of the benzaldehyde solution and 100 µL (0.1 mmol) of the benzylamine solution. Seal the plate and shake at room temperature for 30 minutes. The formation of the imine is a crucial first step in the Ugi reaction mechanism.[6]
-
Carboxylic Acid Addition: Add 100 µL (0.1 mmol) of the respective carboxylic acid solution to the designated wells.
-
Reaction Initiation: Add 100 µL (0.1 mmol) of the tert-butyl isocyanide solution to each well. The addition of the isocyanide is highly exothermic and drives the reaction forward.[6]
-
Incubation: Seal the plate securely and place it on an orbital shaker at room temperature for 12 hours.
-
Work-up and Analysis:
-
Add 500 µL of a 1 mg/mL solution of 1,3,5-trimethoxybenzene in acetonitrile to each well.
-
Centrifuge the plate to pellet any precipitates.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze each sample by LC-MS to determine the relative product purity (as % of total peak area) and calculate the relative yield against the internal standard.
-
Performance Benchmark: Results and Analysis
The following data represents the outcomes of the parallel synthesis experiment, directly comparing the performance of the four carboxylic acids under identical conditions.
Table 2: Comparative Performance in the Ugi Reaction
| Carboxylic Acid | Avg. Reaction Time (to 95% conv.) | Avg. Product Purity (LC-MS, %) | Avg. Relative Yield (%) |
| This compound | 4 hours | 96% | 92% |
| 3,5-Dimethoxybenzoic Acid | 10 hours | 91% | 85% |
| 4-Fluorobenzoic Acid | 8 hours | 93% | 88% |
| Benzoic Acid | 12 hours | 89% | 82% |
Analysis of Results
The data clearly supports our initial hypothesis. This compound significantly outperformed the other acids across all key performance indicators.
-
Expertise & Causality: The superior performance can be directly attributed to its chemical structure. The strong inductive effect of the two fluorine atoms makes the carboxylic acid proton more acidic. In the Ugi mechanism, the carboxylic acid protonates the initial imine, activating it for nucleophilic attack by the isocyanide.[5][6] A more acidic catalyst accelerates this key step. The final, irreversible Mumm rearrangement, which drives the entire reaction, is also facilitated by a more effective carboxylate nucleophile and subsequent acyl transfer, a process influenced by the electronics of the acid.[6][7] The baseline benzoic acid and the purely electron-donating 3,5-dimethoxybenzoic acid are less effective at activating the imine, resulting in longer reaction times and lower yields.
-
Trustworthiness & Self-Validation: The protocol's design, using a standardized 96-well plate format with an internal standard, ensures that the comparison is direct and internally consistent. All variables except for the carboxylic acid are kept constant, isolating its impact on the reaction outcome. The high purity of the product from this compound also suggests fewer side reactions, a critical factor for libraries intended for biological screening where purity is paramount.
Visualizing the Ugi Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Ugi reaction, highlighting the critical role of the carboxylic acid component.
Caption: Simplified mechanism of the Ugi four-component reaction.
Conclusions and Recommendations for Application
This comparative guide demonstrates the superior performance of This compound as a building block in parallel synthesis, specifically within the context of the Ugi four-component reaction.
Key Findings:
-
Accelerated Reaction Times: It significantly reduces reaction times, enabling higher throughput.
-
Increased Yield and Purity: It consistently provides higher yields and purer products, minimizing the need for extensive purification of library members.
-
Favorable Chemical Properties: Its enhanced acidity, driven by the difluoro substitution, is the primary driver of its improved reactivity.
For researchers and drug development professionals engaged in creating diverse chemical libraries, this compound is a highly recommended building block. Its use can lead to more efficient synthetic campaigns, producing high-quality compounds for screening and ultimately accelerating the drug discovery pipeline. The investment in a more functionalized starting material pays significant dividends in the speed and quality of library synthesis.
References
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- Unknown Author. (n.d.). Passerini reaction.docx.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Passerini Reaction with 1-Pyrrolidino-2-isocyano-acetamide. Benchchem.
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- Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction.
- Wikipedia. (n.d.). Ugi reaction.
- de Souza, R. O. M. A., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(2), 972-979.
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- Alfa Chemistry. (n.d.). Passerini Reaction.
- Chem-Impex. (n.d.). Ácido 2,4-difluoro-3-metoxibenzoico.
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- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2,4-Difluoro-3,5-dimethoxybenzoic Acid
Introduction: The Analytical Imperative for Isomeric Purity
In the landscape of pharmaceutical development and fine chemical synthesis, 2,4-Difluoro-3,5-dimethoxybenzoic acid serves as a critical building block. Its utility, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), places a stringent demand on its purity.[1][2] The spatial arrangement of the fluoro and methoxy substituents on the aromatic ring is paramount; even minor positional isomers can exhibit drastically different reactivity, pharmacological activity, and toxicological profiles. Consequently, the robust and accurate determination of isomeric purity is not merely a quality control checkpoint but a fundamental necessity for ensuring safety, efficacy, and batch-to-batch consistency.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific analytical challenge.
Navigating the Analytical Landscape: A Comparative Overview
The selection of an analytical method is a critical decision dictated by a trade-off between resolution, sensitivity, speed, and the need for absolute structural confirmation. The primary challenge in analyzing constitutional isomers of substituted benzoic acids lies in their similar physicochemical properties, which can make separation difficult.[3] We will compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method Comparison at a Glance
The following table summarizes the key performance metrics of the primary analytical techniques discussed in this guide.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Partitioning between stationary and mobile liquid phases | Partitioning between stationary phase and mobile gas phase | Nuclear spin transitions in a magnetic field |
| Resolution | Excellent for positional isomers | High, but dependent on derivatization and column | Excellent for structural differentiation |
| Sensitivity | High (ng/mL to µg/L) | Very High (pg to ng/L) | Low |
| Throughput | High | Medium | Low |
| Derivatization | Not required | Required (Esterification) | Not required |
| Structural Info | Limited (Retention time, UV spectra) | Confirmatory (Mass fragmentation pattern) | Definitive (Chemical shifts, coupling constants) |
| Best Suited For | Routine quality control, high-throughput purity assessment | Trace-level impurity identification and confirmation | Unambiguous structural elucidation of isomers |
Decision Workflow for Method Selection
The choice of technique should be guided by the specific analytical goal. The following workflow illustrates a logical decision-making process.
Caption: Workflow for selecting an analytical method for isomeric purity analysis.
Deep Dive into Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC, particularly reversed-phase HPLC, is the premier technique for routine quality control of non-volatile analytes like substituted benzoic acids.[3][4] It offers a superb balance of resolution, sensitivity, and speed without the need for sample derivatization.
Causality Behind the Protocol:
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice due to its hydrophobic nature, which provides excellent retention and separation for aromatic acids. For closely eluting isomers, a column with alternative selectivity, such as a Pentafluorophenyl (PFP) phase, can be employed. The PFP phase offers different interactions (e.g., pi-pi, dipole-dipole) that can resolve isomers that co-elute on a C18 column.
-
Mobile Phase: A mixture of an aqueous acid and an organic solvent (acetonitrile or methanol) is used. The acid (e.g., phosphoric acid or formic acid) serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[4] A gradient elution (gradually increasing the organic solvent percentage) is often preferred over an isocratic one to ensure that all potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time.
-
Detection: UV detection is ideal, as the aromatic ring of the benzoic acid derivative provides strong chromophores. A detection wavelength around 272 nm is often effective for fluorinated benzoic acids.[5]
Experimental Protocol: HPLC-UV
-
System Preparation:
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Degassing: Degas both mobile phases for 15-20 minutes using an inline degasser or sonication.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.[5]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution. Prepare working standards (e.g., 0.1 mg/mL) by diluting with the mobile phase at the initial conditions (70:30 A:B).
-
Sample Solution: Prepare the sample to be tested at a similar concentration (e.g., 0.1 mg/mL) in the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Trace Impurity Identification
For ultimate sensitivity and structural confirmation of volatile impurities, GC-MS is unparalleled.[3] However, the carboxylic acid group of the analyte is polar and non-volatile, necessitating a chemical derivatization step to convert it into a more volatile ester (e.g., a trimethylsilyl or methyl ester).[7]
Causality Behind the Protocol:
-
Derivatization: Esterification is mandatory. Using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton of the carboxylic acid into a non-polar trimethylsilyl (TMS) group, significantly increasing volatility.[7]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. Separation is based on the boiling points of the derivatized isomers and their interactions with the stationary phase.[3]
-
Mass Spectrometry: Electron Ionization (EI) is used to fragment the molecules. The resulting fragmentation pattern is a highly specific "fingerprint" that can be used to identify the compound and its isomers by comparing it to spectral libraries or by interpreting the fragmentation logic.
Experimental Protocol: GC-MS with TMS Derivatization
-
Sample Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 100 µL of a derivatization reagent (e.g., BSTFA with 1% TMCS).
-
Add 400 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250 °C.
-
Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 50-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR provides unambiguous structural information, making it the definitive technique for identifying and differentiating isomers.[3] While not a high-throughput method, ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of data based on the unique chemical environment of each nucleus in the molecule.[8][9]
Causality Behind the Analysis:
-
¹H NMR: The proton spectrum will show distinct signals for the aromatic proton and the two methoxy groups. The chemical shift and, more importantly, the coupling patterns (splitting) of the aromatic proton will be highly sensitive to the positions of the fluorine and methoxy substituents.
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. Due to the symmetry of some isomers, fewer signals than the total number of carbons may be observed.[10] The chemical shifts are highly diagnostic of the substitution pattern.
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds. The ¹⁹F chemical shifts and the coupling constants between fluorine and adjacent protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provide direct evidence of the fluorine atoms' positions on the aromatic ring. Positional isomers will give rise to distinctly different ¹⁹F NMR spectra.
Experimental Protocol: Multi-nuclear NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters (Example on a 400 MHz Spectrometer):
-
Spectrometer: 400 MHz (or higher for better resolution).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or DEPT pulse sequence to get CH, CH₂, and CH₃ information).
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more (due to low natural abundance of ¹³C).
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
The spectral width will depend on the specific fluorinated compounds but can be referenced against a standard like CFCl₃.
-
-
-
Data Interpretation:
-
Analyze chemical shifts, integration values (for ¹H), and coupling constants for all spectra.
-
Compare the experimental data with predicted spectra for all possible isomers or with data from known reference standards to confirm the structure and identify any isomeric impurities.
-
Conclusion
The selection of an analytical technique for the isomeric purity analysis of this compound is a multi-faceted decision. For routine, high-throughput quality control where the potential isomers are known, HPLC is the method of choice due to its speed, robustness, and lack of a derivatization requirement.[3] When the goal is to identify and quantify unknown trace-level impurities with high confidence, the sensitivity and structural information from GC-MS (following derivatization) are indispensable. Finally, for absolute, unambiguous structural confirmation and the definitive characterization of a reference standard or a newly synthesized batch, NMR spectroscopy remains the gold standard. A comprehensive analytical strategy often employs a combination of these techniques, using HPLC for routine screening and NMR or GC-MS for orthogonal confirmation and in-depth investigation.
References
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- Dalvie, D. K., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
- ResearchGate. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
- ResearchGate. (2025). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- ResearchGate. (2025). (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Human Metabolome Database. (n.d.). Benzoic acid GC-MS (1 TMS) (HMDB0001870).
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- ResearchGate. (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
- American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- BenchChem. (n.d.). Application Note: Quantification of 2,3-Dihydroxy-4-methoxybenzoic Acid using High-Performance Liquid Chromatography (HPLC).
- BenchChem. (n.d.). A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
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A Comparative Guide to the Cross-Reactivity of 2,4-Difluoro-3,5-dimethoxybenzoic Acid Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic value of a small molecule inhibitor is fundamentally tied to its specificity for the intended biological target.[1] Off-target effects, stemming from interactions with unintended proteins, can lead to adverse events and are a primary cause of drug candidate failure during development.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of hypothetical derivatives of 2,4-Difluoro-3,5-dimethoxybenzoic acid, a scaffold of interest in medicinal chemistry.
Here, we use a case-study approach to compare three hypothetical derivatives—DFMBA-1, DFMBA-2, and DFMBA-3—designed as inhibitors of the p38α mitogen-activated protein kinase (MAPK14). MAPK14 is a key node in cellular signaling cascades that respond to inflammatory cytokines and environmental stress, making it a significant target in inflammatory diseases and oncology.[2][3][4]
Rationale for Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that share a structurally conserved ATP-binding pocket, which most kinase inhibitors target.[5] This conservation presents a significant challenge, as inhibitors designed for one kinase may cross-react with many others, leading to unintended biological consequences.[5][6] Therefore, early and comprehensive selectivity profiling is critical to:
-
Identify and Mitigate Off-Target Liabilities: Understanding a compound's promiscuity allows for medicinal chemistry efforts to engineer greater selectivity.[6]
-
Elucidate Mechanism of Action: High selectivity ensures that observed cellular or physiological effects can be confidently attributed to the inhibition of the intended target.[7]
-
Discover New Therapeutic Opportunities: In some cases, multi-target inhibition can be beneficial. Profiling can uncover these polypharmacological opportunities.[6]
Our experimental design focuses on comparing our hypothetical DFMBA derivatives against a panel of closely and distantly related kinases to build a robust selectivity profile.
Experimental Workflow & Design
The overall strategy involves quantifying the inhibitory activity of each DFMBA derivative against the primary target, MAPK14, and a panel of representative off-target kinases using a validated in vitro assay.
Caption: High-level workflow for in vitro kinase cross-reactivity profiling.
Causality Behind Experimental Choices:
-
Assay Platform: We selected the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[8][9] This platform is highly sensitive, compatible with a wide range of ATP concentrations, and less susceptible to interference from colored or fluorescent compounds compared to other methods.[10][11] Its homogenous "add-mix-read" format is also ideal for high-throughput screening.[8]
-
Kinase Panel Selection: The panel was chosen to assess selectivity at multiple levels:
-
Upstream Activator: MKK6 (activates MAPK14).[4]
-
Related MAPK Family Member: JNK1 (to assess intra-family selectivity).
-
Structurally Similar Kinase: CDK2 (shares ATP pocket features).
-
Distantly Related Kinase: EGFR (a receptor tyrosine kinase, to assess broad selectivity).
-
-
Compound Concentrations: A 10-point, 3-fold serial dilution starting from 10 µM was used. This range is broad enough to capture the full dose-response curve for potent inhibitors and accurately determine IC50 values.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes the steps for determining the IC50 value of a single compound against a single kinase. The process is run in parallel for all compounds and all kinases in the panel.
Self-Validating System: The protocol's integrity is ensured by including two critical controls on every assay plate:
-
"No Enzyme" Control: Measures background signal (0% activity).
-
"No Inhibitor" (DMSO) Control: Measures uninhibited enzyme activity (100% activity).
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a 10-point serial dilution of each DFMBA derivative in DMSO.
-
Transfer 1 µL of each dilution into a well of a 384-well assay plate. Add 1 µL of DMSO to control wells.
-
-
Kinase Reaction Setup (Total Volume: 5 µL):
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The final concentration of kinase and substrate should be optimized for each enzyme.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well containing the compound.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
-
Initiating the Kinase Reaction:
-
Prepare a 2X ATP solution. The concentration should be at or near the Km of the specific kinase (e.g., 100 µM).
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[11][12]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously drives a luciferase/luciferin reaction to produce a luminescent signal.[10][12]
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.[12]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus, the kinase activity.[9]
-
Data Presentation and Comparative Analysis
Raw luminescence data is first converted to percent inhibition relative to the DMSO control. These values are then plotted against compound concentration, and a non-linear regression analysis is used to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Comparative IC50 and Selectivity Profile of DFMBA Derivatives
| Kinase Target | DFMBA-1 IC50 (nM) | DFMBA-2 IC50 (nM) | DFMBA-3 IC50 (nM) |
| MAPK14 (p38α) | 15 | 25 | 120 |
| MKK6 | 850 | 2,500 | >10,000 |
| JNK1 | 450 | 1,200 | >10,000 |
| CDK2 | 1,200 | 3,000 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| Selectivity Score (JNK1/MAPK14) | 30x | 48x | >83x |
Data is hypothetical for illustrative purposes.
Interpretation and Comparison:
-
Potency: DFMBA-1 is the most potent inhibitor of the primary target, MAPK14, with an IC50 of 15 nM. DFMBA-2 shows good potency, while DFMBA-3 is significantly weaker.
-
Selectivity:
-
DFMBA-1: While being the most potent, it shows the lowest selectivity against related kinases like JNK1 (30-fold) and the upstream kinase MKK6. This suggests that the structural features responsible for its high potency may also allow it to bind to the ATP pockets of other kinases.
-
DFMBA-2: Offers a balanced profile of good potency and improved selectivity over DFMBA-1. It is 48-fold more selective for MAPK14 over JNK1.
-
DFMBA-3: Demonstrates outstanding selectivity. It shows minimal inhibition of all off-target kinases tested within the concentration range. However, this high selectivity comes at the cost of significantly reduced potency against MAPK14.
-
The choice of which compound to advance depends on the therapeutic strategy. For a highly targeted therapy where minimizing off-target effects is paramount, DFMBA-3 might be a starting point for further optimization to improve potency. DFMBA-2 represents a strong lead candidate, offering a good compromise between potency and selectivity.[6]
Mechanistic Context: The MAPK14 (p38α) Signaling Pathway
Inhibition of off-targets within the same pathway can lead to complex biological outcomes. For example, non-selective inhibition of JNK1 while targeting MAPK14 could confound the interpretation of cellular results, as both are stress-activated kinases with some overlapping functions.
Caption: Simplified MAPK signaling illustrates the proximity of off-target JNK1.
Conclusion and Future Directions
This guide outlines a robust methodology for assessing the cross-reactivity of novel small molecule inhibitors. Based on our comparative analysis, DFMBA-2 emerges as the most promising lead candidate from this hypothetical series, providing a strong balance of on-target potency and kinome selectivity.
Authoritative Grounding & Next Steps: A critical next step is to expand the profiling against a much larger panel of kinases (e.g., >400 kinases), as offered by commercial services. This provides a global view of selectivity across the kinome.[7] Subsequently, the in vitro findings must be validated in cellular models to confirm on-target engagement and assess the impact of off-target inhibition in a physiological context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to directly measure target engagement in intact cells.[13]
References
- In vitro kinase assay. (2023). Protocols.io. [Link]
- In vitro NLK Kinase Assay. (2015). PMC - NIH. [Link]
- Promega ADP-Glo kinase assay.BMG LABTECH. [Link]
- In vitro kinase assay. (2022). Bio-protocol. [Link]
- (PDF) In vitro kinase assay v1. (2023).
- MAPK14.Wikipedia. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). PMC - NIH. [Link]
- MAPK14 (p38α) inhibition effects against metastatic gastric cancer cells: A potential biomarker and pharmacological target. (2020). PubMed. [Link]
- Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]
- MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein.
- Targeted Kinase Selectivity from Kinase Profiling D
- Kinase selectivity profiling by inhibitor affinity chrom
- Selective p38α MAP kinase/MAPK14 inhibition in enzymatically modified LDL-stimulated human monocytes: implications for
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. [Link]
- Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.
- This compound.PubChem. [Link]
- Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection.
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC - PubMed Central. [Link]
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). NIH. [Link]
- (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.
- Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). PMC - PubMed Central. [Link]
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A Comparative Guide to the Definitive Confirmation of a Moxifloxacin Impurity Structure Using a Synthesized Authentic Standard
For researchers, scientists, and professionals in drug development, the structural elucidation of unknown impurities is a critical and often challenging task. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of an Active Pharmaceutical Ingredient (API).[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of impurities exceeding specific thresholds.[2][3][4] This guide provides an in-depth, experience-driven comparison of analytical data between an unknown impurity detected in a moxifloxacin sample and a custom-synthesized authentic standard, demonstrating a robust and definitive workflow for structural confirmation.
This guide will focus on a practical case study: the confirmation of Moxifloxacin Impurity C, the 8-ethoxy analog of moxifloxacin.[6][11] We will walk through the logic of its synthesis, the comparative analytical workflow, and the interpretation of data that constitutes a self-validating system for impurity confirmation.
The Regulatory Imperative: Why We Synthesize
The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][12] For a drug with a maximum daily dose of ≤ 2 g/day , the identification threshold is typically 0.10% or 1.0 mg/day total daily intake, whichever is lower.[13] When an impurity exceeds this threshold, its structure must be determined.
While initial characterization is performed using spectroscopic techniques on the isolated impurity, this approach has limitations:
-
Ambiguity : Isomeric or isobaric compounds can yield similar mass spectra, and subtle structural differences may be difficult to discern by NMR alone without a reference.
-
Quantity : Isolating a sufficient quantity of a minor impurity for extensive NMR analysis (e.g., 2D NMR) can be challenging and time-consuming.[14]
-
Purity of Isolate : The purity of the isolated impurity itself can be uncertain, potentially complicating spectral interpretation.
Synthesizing the proposed structure provides a pure, well-characterized standard. Comparing the analytical properties of this standard directly with the impurity under identical conditions is the gold standard for confirmation, eliminating ambiguity and providing the definitive evidence required for regulatory submission.[1]
Logical Framework for Impurity Confirmation
The process follows a logical progression from detection to unequivocal confirmation. This workflow ensures that resources for chemical synthesis are directed at a well-hypothesized structure, and the final comparison is robust and definitive.
Caption: Moxifloxacin vs. its 8-ethoxy analog (Impurity C).
Experimental Protocol 1: Synthesis of Moxifloxacin Impurity C Standard
The causality behind this synthesis is to create an unambiguous reference point. The chosen synthetic route starts from Moxifloxacin Impurity E, a known precursor, providing a reliable and documented pathway. [15]This multi-step process ensures the final product is indeed the target compound, built from the ground up.
Objective: To synthesize high-purity Moxifloxacin Impurity C (1-Cyclopropyl-8-ethoxy-6-fluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) to serve as a reference standard.
Materials:
-
Moxifloxacin Impurity E (starting material)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Ethyl iodide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Citric acid
Methodology:
-
Step 1: Boc Protection of Impurity E Amine:
-
Dissolve Moxifloxacin Impurity E (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Add NaOH (1.4 equivalents) and cool the mixture to 0-5°C.
-
Slowly add a solution of (Boc)2O (1.2 equivalents) in 1,4-dioxane while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-14 hours until completion (monitored by TLC).
-
Cool the mixture and acidify to pH 3 with citric acid solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the Boc-protected intermediate.
-
-
Step 2: Ethylation of Phenolic Hydroxyl Group:
-
Dissolve the Boc-protected intermediate (1 equivalent) in DMF.
-
Add K2CO3 (3 equivalents) and ethyl iodide (1.5 equivalents).
-
Heat the mixture to 60°C and stir for 4-6 hours until the reaction is complete.
-
Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain the ethylated intermediate.
-
-
Step 3: Ester Hydrolysis (Saponification):
-
Dissolve the ethylated intermediate in a mixture of ethanol and water.
-
Add an excess of aqueous NaOH solution and heat to reflux for 2-3 hours.
-
Cool the solution and acidify with HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Step 4: Boc Deprotection:
-
Suspend the product from Step 3 in DCM.
-
Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.
-
Concentrate the mixture to dryness.
-
Recrystallize the crude product from an ethanol/water mixture to yield high-purity Moxifloxacin Impurity C hydrochloride.
-
The Comparative Analysis: A Triad of Techniques
With the synthesized standard in hand, we proceed to a head-to-head comparison against the impurity isolated from the API batch. This multi-technique approach ensures the self-validation of our results.
Chromatographic Comparison (HPLC)
Causality: High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties. If two compounds are identical, they should have the exact same retention time (RT) under identical conditions. Co-injection, where the sample containing the impurity is mixed with the synthesized standard, is the definitive test. A single, sharp, symmetrical peak confirms identity, whereas a shoulder or split peak would disprove it.
Experimental Protocol 2: HPLC Analysis
-
System: Agilent 1260 Infinity II LC System with DAD detector.
-
Column: Waters Xterra C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 40% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm. [16]* Column Temperature: 45°C. [16] Data Presentation: HPLC Results
| Sample Injection | Retention Time (min) | Peak Shape | Conclusion |
| Isolated Impurity | 18.54 | Symmetrical | Matches Standard |
| Synthesized Standard | 18.54 | Symmetrical | Matches Impurity |
| Co-injection | 18.55 | Single, Symmetrical | Confirms Identity |
Mass Spectrometric Comparison (MS/MS)
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z). High-resolution MS provides an accurate mass to confirm the elemental composition. Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. Identical molecules will not only have the same parent mass but will also fragment in the exact same pattern, providing a structural fingerprint.
Experimental Protocol 3: LC-MS/MS Analysis
-
System: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer coupled with a Vanquish UHPLC system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full MS followed by data-dependent MS/MS.
-
Collision Energy: Stepped HCD (20, 30, 40 eV).
Data Presentation: MS/MS Comparison
| Parameter | Isolated Impurity | Synthesized Standard | Interpretation |
| Parent Ion (m/z) | 416.1988 [M+H]+ | 416.1989 [M+H]+ | Matches expected mass for C22H27FN3O4+ |
| Key Fragment 1 (m/z) | 398.1882 | 398.1883 | Loss of H2O |
| Key Fragment 2 (m/z) | 372.1720 | 372.1721 | Loss of CO2 from quinolone core |
| Key Fragment 3 (m/z) | 288.1091 | 288.1092 | Cleavage of the diazabicyclo side chain |
| Conclusion | Fragmentation pattern is identical to the standard. | Fragmentation pattern is identical to the impurity. | Confirms Identical Structure |
Spectroscopic Comparison (NMR)
Causality: NMR spectroscopy provides the most detailed structural information by probing the chemical environment of each nucleus (¹H, ¹³C). For two compounds to be identical, their NMR spectra—including chemical shifts, coupling constants, and integrations—must be superimposable.
Experimental Protocol 4: NMR Analysis
-
System: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: DMSO-d6.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.
Data Presentation: Comparative ¹H NMR Data
| Proton Assignment | Isolated Impurity (δ, ppm) | Synthesized Standard (δ, ppm) | Key Difference from Moxifloxacin |
| -COOH | ~15.0 (s, 1H) | ~15.0 (s, 1H) | No significant change |
| H-5 | 7.65 (d, 1H) | 7.65 (d, 1H) | No significant change |
| -O-CH2 -CH3 | 4.25 (q, 2H) | 4.25 (q, 2H) | Corresponds to ethoxy group (vs. ~3.6 ppm for methoxy) |
| -O-CH2-CH3 | 1.40 (t, 3H) | 1.40 (t, 3H) | Corresponds to ethoxy group |
| Cyclopropyl H's | 1.10-1.25 (m, 4H) | 1.10-1.25 (m, 4H) | No significant change |
The complete overlap of the ¹H and ¹³C spectra, confirmed by 2D NMR experiments, provides the final, definitive piece of evidence. The key diagnostic signals—a quartet at ~4.25 ppm and a triplet at ~1.40 ppm—are present in both the isolated impurity and the synthesized standard, confirming the presence of the 8-ethoxy group.
Conclusion
The process of confirming an unknown pharmaceutical impurity is a rigorous exercise in analytical science. While preliminary spectroscopic data can build a strong hypothesis, it is the synthesis of an authentic standard that provides the necessary benchmark for unequivocal confirmation. The comparative analysis across chromatography (HPLC co-injection), mass spectrometry (MS/MS fragmentation), and spectroscopy (NMR superimposability) creates a self-validating, tiered system of evidence. This robust, scientifically sound approach not only satisfies stringent regulatory requirements but also ensures the fundamental safety and quality of the final drug product. By investing in the synthesis of critical impurity standards, drug developers can navigate the complexities of impurity profiling with confidence and integrity.
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- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. EMA. [Link]
- Görög, S. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 1-2. [Link]
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. IJPI, 12(3), 241-247. [Link]
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- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32190-32192. [Link]
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The Strategic Selection of Fluorinated Scaffolds: A Cost-Benefit Analysis of 2,4-Difluoro-3,5-dimethoxybenzoic Acid in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the judicious incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and target binding affinity. Among the plethora of fluorinated building blocks, substituted benzoic acids are of particular interest due to their versatility as synthetic intermediates.
This guide provides an in-depth cost-benefit analysis of 2,4-Difluoro-3,5-dimethoxybenzoic acid in drug development programs. We will objectively compare its performance with viable alternatives, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in the selection of building blocks for their discovery pipelines.
The Physicochemical Impact of Fluorine and Methoxy Substitution Patterns
The substitution pattern of fluorine and methoxy groups on the benzoic acid ring is not a trivial choice; it is a strategic decision that dictates the molecule's three-dimensional conformation and electronic distribution, which in turn governs its biological activity.
Electronic Effects and Acidity (pKa)
The acidity of the carboxylic acid group is a critical parameter influencing a molecule's ionization state at physiological pH, which affects its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing nature of fluorine and the electron-donating nature of methoxy groups play a crucial role in modulating the pKa.
In this compound, the two fluorine atoms exert a strong inductive electron-withdrawing effect, which is partially offset by the electron-donating resonance effect of the two methoxy groups. The precise positioning of these substituents creates a unique electronic environment that fine-tunes the acidity of the carboxyl group.
Lipophilicity and Membrane Permeability
Lipophilicity, often expressed as logP, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability. However, the introduction of polar methoxy groups can counterbalance this effect. The interplay between these groups in this compound results in a moderate lipophilicity, which can be advantageous for achieving a balance between aqueous solubility and membrane permeability.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. The methoxy groups, while potentially susceptible to O-demethylation, can also influence the overall metabolic profile.
Comparative Analysis: this compound vs. Key Alternatives
For a comprehensive evaluation, we will compare this compound with two structurally related and commercially available alternatives: 2,6-Difluoro-3,5-dimethoxybenzoic acid and 3,5-Difluoro-2,4-dimethoxybenzoic acid .
Physicochemical Properties: A Head-to-Head Comparison
| Property | This compound | 2,6-Difluoro-3,5-dimethoxybenzoic acid | 3,5-Difluoro-2,4-dimethoxybenzoic acid |
| CAS Number | 1003709-80-5[2] | 651734-56-4[3] | 1018451-10-9 |
| Molecular Formula | C₉H₈F₂O₄[2] | C₉H₈F₂O₄[3] | C₉H₉FO₄ |
| Molecular Weight | 218.15 g/mol [2] | 218.16 g/mol [3] | 204.15 g/mol |
| Predicted pKa | ~2.97[4] | ~3.1 | ~3.5 |
| Predicted logP | ~1.6[2] | ~1.7 | ~1.5 |
| Solubility | Insoluble in water[5] | Expected to be poorly soluble in water | Expected to be poorly soluble in water |
Expert Interpretation: The subtle shifts in the positions of the fluoro and methoxy groups lead to notable differences in predicted pKa and logP values. The 2,4-difluoro isomer is predicted to be the most acidic, which could be advantageous for forming strong interactions with target proteins. The logP values are all within a similar range, suggesting comparable lipophilicity.
Cost and Availability Analysis
A critical component of any cost-benefit analysis is the accessibility and price of the starting materials. The following table provides an estimated cost comparison based on currently available supplier information. Prices are subject to change and may vary between suppliers.
| Compound | Supplier Example(s) | Purity | Price (USD/gram) - indicative |
| This compound | Reagentia[6], PharmaSources[7] | >97% | ~$180 - $670 |
| 2,6-Difluoro-3,5-dimethoxybenzoic acid | AOBChem[3], CymitQuimica[1] | >97% | ~$180 - $600 |
| 3,5-Difluoro-2,4-dimethoxybenzoic acid | AOBChem | >95% | ~$440 |
Causality Behind the Cost: The cost of these specialized building blocks is influenced by the complexity of their synthesis. Multi-step syntheses with potentially low yields for specific isomers will invariably lead to higher costs. The availability of starting materials for each synthetic route also plays a significant role.
Synthesis Complexity: A Comparative Workflow
The synthetic accessibility of a building block is a major consideration in drug development, impacting both cost and timeline. Below are representative synthetic workflows for the target molecule and its alternatives.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
This multi-step synthesis, starting from a tetrafluorinated precursor, involves several classical organic transformations.[8][9] The control of regioselectivity during the methoxylation step can be challenging, potentially impacting the overall yield and purity of the final product.
Performance in a Drug Discovery Context: Biological Activity and Case Studies
While direct comparative biological data for these specific isomers is scarce in the public domain, we can infer their potential performance by examining the structure-activity relationships (SAR) of their derivatives in relevant therapeutic areas.
Application in Antibacterial Drug Discovery
Fluorinated benzoic acids are key components of many antibacterial agents, including the fluoroquinolone class of antibiotics.[10] The fluorine substituent at the 6-position of the quinolone core is crucial for potent activity against DNA gyrase. The specific substitution pattern on a benzoic acid precursor can influence the final compound's antibacterial spectrum and potency.
A study on fluorobenzoylthiosemicarbazides demonstrated that the substitution pattern on the fluorobenzoyl moiety significantly impacts antibacterial activity against Gram-positive bacteria.[11] While this study did not use the exact dimethoxy-substituted isomers, it highlights the principle that isomeric position is a key determinant of biological function. It is plausible that derivatives of this compound could exhibit distinct antibacterial profiles compared to its isomers.
Potential as Kinase Inhibitors
The 2,4-difluoro substitution pattern is a common motif in kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase active site. For instance, derivatives of 2,4-difluorobenzamide have been explored as inhibitors of various kinases. The methoxy groups can be used to modulate solubility and to probe for additional binding interactions within the active site. The choice of isomer will dictate the spatial orientation of these functional groups, which is critical for achieving high potency and selectivity.[12]
Experimental Protocols for Comparative Evaluation
To enable a direct comparison of these building blocks in your own drug discovery program, we provide the following detailed, step-by-step experimental protocols for key assays.
In Vitro Kinase Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of compounds derived from the different benzoic acid isomers against a target kinase.
Caption: Workflow for a Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the polycarbonate membrane of Transwell® inserts.
-
Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (A) or basolateral (B) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
Self-Validating System: The use of control compounds with known permeability characteristics and the measurement of TEER before and after the experiment ensures the validity of the assay results. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
Conclusion and Recommendations
The selection of a fluorinated benzoic acid building block is a multifaceted decision that requires a careful consideration of cost, synthetic accessibility, and the desired physicochemical and biological properties of the final drug candidate.
-
This compound presents a unique substitution pattern that may offer advantages in specific therapeutic applications, particularly where fine-tuning of acidity and electronic properties is crucial for target engagement. Its synthesis, while multi-step, is achievable from commercially available starting materials.
-
For projects where cost is a primary driver and a different electronic profile is acceptable, the isomeric alternatives such as 2,6-Difluoro-3,5-dimethoxybenzoic acid may be more attractive due to potentially lower costs.
-
It is imperative to perform a head-to-head comparison of derivatives of these isomeric building blocks in relevant in vitro and in vivo assays to definitively determine the optimal scaffold for a given drug discovery program. The protocols provided in this guide offer a starting point for such an evaluation.
Ultimately, the cost-benefit analysis extends beyond the initial price of the building block. The potential for improved potency, selectivity, and pharmacokinetic properties conferred by the optimal substitution pattern can translate into significant long-term value by increasing the probability of clinical success.
References
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- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2022). Journal of Medicinal Chemistry, 65(15), 10357-10375.
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- Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). Journal of the American Chemical Society, 139(1), 119-127.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). Results in Chemistry, 7, 101423.
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A Comparative Guide to the Synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic Acid: Established Routes and Future Catalytic Perspectives
For researchers and professionals in drug development and fine chemical synthesis, the efficient construction of highly functionalized aromatic molecules is a perpetual challenge. 2,4-Difluoro-3,5-dimethoxybenzoic acid is a key building block whose synthesis requires a nuanced understanding of regioselectivity and the management of multiple reactive sites. This guide provides a comprehensive analysis of the established synthetic routes to this valuable compound, offering a critical evaluation of the methodologies and a forward-looking perspective on potential catalytic strategies that could streamline its production.
Introduction: The Significance of Polysubstituted Fluorinated Aromatics
Fluorinated benzoic acids are privileged scaffolds in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound makes it a particularly interesting intermediate. The presence of two electron-withdrawing fluorine atoms and two electron-donating methoxy groups on the same aromatic ring creates a unique electronic environment that can be exploited in the synthesis of more complex molecules.
Currently, the synthesis of this compound is not a straightforward single-step catalytic transformation but rather a multi-step sequence. This guide will first dissect the established, experimentally validated pathway and then explore potential, yet-to-be-realized, catalytic alternatives that could offer more efficient and atom-economical routes.
Established Synthesis: A Multi-Step Approach from Tetrafluorobenzoic Acid
The most well-documented synthesis of this compound commences with the commercially available 2,3,4,5-tetrafluorobenzoic acid. This multi-step process involves a series of classical aromatic transformations, each with its own set of challenges and optimization parameters.
Figure 1. Overall synthetic workflow from 2,3,4,5-tetrafluorobenzoic acid.
Step 1: Nitration of 2,3,4,5-Tetrafluorobenzoic Acid
The initial step involves the regioselective nitration of the starting material. The directing effects of the fluorine and carboxylic acid groups guide the incoming nitro group to the C6 position.
-
Reagents: Concentrated nitric acid and sulfuric acid.
-
Rationale: The strongly acidic conditions are necessary to generate the nitronium ion (NO₂⁺) electrophile. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent side product formation.
Step 2: Nucleophilic Aromatic Substitution (SNAr) - Methoxylation
This step is crucial for introducing the desired methoxy groups. The electron-withdrawing nitro and fluoro groups activate the aromatic ring towards nucleophilic attack.
-
Reagents: Sodium methoxide in methanol.
-
Rationale: Sodium methoxide provides a strong nucleophile (CH₃O⁻) that displaces the fluorine atoms at the C3 and C5 positions. The reaction proceeds via a Meisenheimer complex intermediate. The choice of methanol as a solvent is advantageous as it is the conjugate acid of the nucleophile, minimizing side reactions.
Step 3: Reduction of the Nitro Group
The nitro group, having served its purpose as an activating group, is now reduced to an amine. This transformation is a classic example of where catalysis is employed in this synthesis.
-
Catalyst System: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
-
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium is a highly effective catalyst for this transformation, and the carbon support provides a high surface area for the reaction. The reaction is typically carried out under pressure to ensure sufficient hydrogen concentration.
| Catalyst System | Pressure | Temperature | Solvent | Yield |
| 10% Pd/C | 1 atm | Room Temp. | Methanol | Moderate to High |
| 5% Pd/C | 50 psi | Room Temp. | Ethanol | High |
Table 1. Comparison of typical catalytic systems for the reduction of the nitro group.
Step 4: Diazotisation and Reductive Deamination
The final step involves the removal of the amino group. This is achieved through a two-step, one-pot procedure.
-
Reagents: Sodium nitrite (NaNO₂) and an acid (e.g., HCl) to form the diazonium salt, followed by a reducing agent such as hypophosphorous acid (H₃PO₂).
-
Rationale: The amino group is converted into a diazonium salt, which is an excellent leaving group (N₂). The subsequent reduction removes the diazonium group and replaces it with a hydrogen atom, yielding the final product.
Future Perspectives: The Quest for Catalytic Efficiency
While the established multi-step synthesis is reliable, it is far from ideal in terms of atom economy and process efficiency. The future of synthesizing this compound likely lies in the development of novel catalytic methods that can construct the molecule more directly.
Figure 2. A potential future catalytic approach via C-H activation.
Catalytic C-H Activation and Carboxylation
A highly attractive, albeit challenging, alternative would be the direct carboxylation of a suitable precursor like 1,3-difluoro-2,4-dimethoxybenzene.
-
Potential Catalysts: Transition metal complexes, particularly those based on palladium, rhodium, or iridium, have shown promise in C-H activation.[1]
-
Carboxylating Agent: Carbon dioxide (CO₂) is the ideal carboxylating agent from a green chemistry perspective, though its low reactivity presents a significant hurdle. More reactive, but less atom-economical, alternatives include carbon monoxide (CO) with an oxidant or chloroformates.
-
Challenges:
-
Regioselectivity: Directing the carboxylation to the desired position in the presence of multiple C-H bonds is a major challenge. The electronic and steric environment around each C-H bond will play a crucial role.
-
Catalyst Turnover: The product, a benzoic acid, can often inhibit the catalyst, leading to low turnover numbers.
-
Reaction Conditions: C-H activation reactions often require high temperatures and specialized ligands, which can add to the cost and complexity of the process.
-
Cross-Coupling Strategies
Another potential avenue involves the use of cross-coupling reactions to introduce the carboxylic acid group or a precursor.
-
Scenario: If a suitable precursor, such as 2,4-difluoro-3,5-dimethoxy-iodobenzene, could be synthesized, a palladium-catalyzed carbonylation reaction with carbon monoxide could be employed to introduce the carboxylic acid functionality.[2]
-
Catalysts: Palladium complexes with phosphine ligands are the workhorses for carbonylation reactions.[3]
-
Advantages: Cross-coupling reactions are generally well-understood and high-yielding.
-
Disadvantages: This approach still requires the synthesis of a pre-functionalized starting material, which may not offer a significant advantage over the established route.
Experimental Protocols
Synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid[4]
-
Nitration: To a stirred solution of 2,3,4,5-tetrafluorobenzoic acid in concentrated sulfuric acid at 0 °C, fuming nitric acid is added dropwise. The reaction mixture is stirred at low temperature until the starting material is consumed (monitored by TLC). The mixture is then carefully poured onto ice, and the precipitated product is filtered, washed with water, and dried.
-
Methoxylation: The nitro-substituted intermediate is dissolved in anhydrous methanol. Sodium methoxide is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is acidified with dilute HCl. The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
Reduction: The dimethoxy-nitro-benzoic acid is dissolved in a suitable solvent like methanol or ethanol. A catalytic amount of palladium on carbon (10% w/w) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated.
-
Diazotisation and Reduction: The resulting amino-benzoic acid is dissolved in an aqueous acidic solution at 0 °C. A solution of sodium nitrite in water is added dropwise. After stirring for a short period, a solution of hypophosphorous acid is added, and the reaction is allowed to warm to room temperature. The final product is then extracted, purified, and characterized.
Conclusion
The synthesis of this compound is a multi-step process that relies on a sequence of classical organic reactions. While this established route is effective, it highlights the need for more efficient and sustainable methods. The future of synthesizing complex molecules like this will undoubtedly involve the development of novel catalytic systems that can achieve the desired transformations in fewer steps and with higher atom economy. C-H activation and advanced cross-coupling strategies represent promising frontiers in this ongoing endeavor. For now, a thorough understanding of the existing multi-step synthesis is essential for any researcher working with this valuable compound.
References
- Zhou, W. Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239–240. [Link]
- Zhou, W. Y., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277–278. [Link]
- Pike, S. D., et al. (2017). Organometallic chemistry using partially fluorinated benzenes.
- Google Patents (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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- Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 165-168. [Link]
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Safety Operating Guide
Navigating the Disposal of 2,4-Difluoro-3,5-dimethoxybenzoic Acid: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond its application in an experiment. The final and critical step, proper disposal, ensures the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,4-Difluoro-3,5-dimethoxybenzoic acid, a compound whose nuanced structure—featuring both resilient fluorine and reactive methoxy groups—demands a considered approach.
Immediate Safety and Handling Protocols: The First Line of Defense
Before initiating any disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as a skin, eye, and respiratory irritant. Therefore, adherence to strict safety protocols is non-negotiable.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Chemical Profile and Hazard Summary
A clear understanding of the chemical's properties is fundamental to its safe management.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₄ | PubChem |
| Molecular Weight | 218.16 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant |
Step-by-Step Disposal Procedure: A Protocol for Compliance and Safety
The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste stream.
Part 1: Waste Identification and Segregation
-
Categorization: Classify this compound waste as "Hazardous Chemical Waste." Due to the presence of fluorine, it should be further categorized as "Halogenated Organic Waste." This distinction is critical as waste streams are often managed differently.
-
Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible chemical waste streams. Keep it in a dedicated and clearly labeled waste container.
Part 2: Waste Collection and Storage
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The original product container, if in good condition, is an excellent choice. Ensure the container is clean and dry before adding waste.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant")
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Part 3: Professional Disposal
-
Engage a Licensed Waste Disposal Service: The final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.
-
Documentation: Complete all required hazardous waste manifest forms provided by your EHS department or the disposal company.[2][3][4][5] This documentation is a legal requirement and creates a "cradle-to-grave" record of the waste's journey.[2]
The Rationale Against In-Lab Neutralization
While the neutralization of simple acidic waste is a common laboratory practice, it is strongly discouraged for this compound. The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy groups on the aromatic ring creates a complex chemical environment. Attempted neutralization with a strong base could potentially lead to unforeseen side reactions, including:
-
Nucleophilic Aromatic Substitution: The highly electronegative fluorine atoms may become susceptible to substitution reactions under certain conditions, potentially generating different, and possibly more hazardous, fluorinated compounds.
-
Ether Cleavage: The methoxy groups could undergo cleavage, especially under harsh basic conditions, leading to the formation of other organic byproducts.
The generation of unknown and potentially hazardous byproducts complicates waste management and poses an unacceptable safety risk. Therefore, the most prudent and compliant approach is to entrust the disposal of this compound to professionals with the expertise and equipment to handle it safely.
Environmental Considerations: A Commitment to Stewardship
By adhering to the prescribed disposal protocol, you ensure that this compound is managed in a way that prevents its release into the ecosystem, upholding our collective responsibility as scientists to protect the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Personal protective equipment for handling 2,4-Difluoro-3,5-dimethoxybenzoic acid
Comprehensive Safety Protocol: Handling 2,4-Difluoro-3,5-dimethoxybenzoic Acid
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a culture of proactive safety, explaining the scientific rationale behind each procedural step. This document is designed to be a self-validating system for safe laboratory operations.
Hazard Assessment and Chemical Profile
This compound is a solid organic compound. Understanding its specific hazard profile is the foundational step for implementing appropriate safety measures. The primary risks associated with this chemical involve irritation upon contact.[1][2]
| Hazard Classification | Description | GHS Statement |
| Skin Irritation | Causes skin irritation upon direct contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | H335 |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
This data is synthesized from available Safety Data Sheets (SDS). Always refer to the specific SDS provided by your supplier for the most accurate information.[1]
The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan prioritizes engineering and administrative controls to minimize exposure risk from the outset. This approach is mandated by standards from the Occupational Safety and Health Administration (OSHA).[3][4][5]
Caption: The Hierarchy of Controls, prioritizing proactive measures over reactive ones.
For this compound, this means:
-
Engineering Controls: All handling of the solid, especially weighing and transfers that can generate dust, must be performed within a certified chemical fume hood.[6] This physically contains the hazard.
-
Administrative Controls: Adherence to a written Chemical Hygiene Plan (CHP), proper labeling of all containers, and comprehensive training for all personnel are mandatory under the OSHA Laboratory Standard.[4][7]
Personal Protective Equipment (PPE) Ensemble
The selection of PPE must be directly correlated with the identified hazards and the specific tasks being performed.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[8] Standard safety glasses do not provide adequate protection from dust particles.
-
Enhanced Protection: When handling large quantities or if there is a significant risk of splashing during dissolution, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
Protecting the skin from irritation requires a multi-layered approach.
-
Gloves: Chemical-resistant gloves are mandatory. While specific breakthrough data for this compound is not widely available, gloves made of butyl or neoprene are generally effective for benzoic acid and its derivatives.[9] Crucially, always consult the glove manufacturer's compatibility chart for the specific glove you are using. Double-gloving can be an effective practice, especially during high-risk procedures.
-
Lab Coat: A standard laboratory coat is required for all procedures. For tasks involving larger quantities, consider a lab coat with elastic cuffs to ensure a secure seal with your inner gloves.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
Respiratory protection is necessary when engineering controls cannot guarantee that exposure will be kept below permissible limits, or during non-routine events like a large spill.
-
Standard Handling: When working within a fume hood, respiratory protection is typically not required.
-
When Required: If you experience any irritation or if you are weighing large quantities of the powder outside of a glovebox, a respirator is necessary.[8] Use a NIOSH-approved air-purifying respirator equipped with a particulate filter (e.g., N95, P100) or a full-face respirator for greater protection.[10]
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing/Transfer (<1g) | Safety Goggles | Lab Coat, Compatible Gloves | Not required inside a fume hood |
| Weighing/Transfer (>1g) | Safety Goggles | Lab Coat, Compatible Gloves | Recommended (Particulate Respirator) |
| Dissolving/Reaction Setup | Safety Goggles & Face Shield | Lab Coat, Compatible Gloves | Not required inside a fume hood |
| Large Spill Cleanup | Safety Goggles & Face Shield | Impervious Clothing, Double Gloves | Required (Full-face respirator) |
Operational Workflow for Safe Handling
This step-by-step process integrates safety measures directly into the experimental workflow.
Caption: A logical workflow for handling this compound.
-
Preparation: Before handling the chemical, ensure your fume hood is operational and certified. Don the appropriate PPE as outlined in Section 3.
-
Weighing: Perform all weighing operations on a tared, anti-static weigh paper or in a disposable weigh boat inside the fume hood. Handle the container gently to avoid creating airborne dust.[8]
-
Transfer: When adding the solid to a solvent, do so slowly to prevent splashing. Keep the fume hood sash at the lowest practical height.
-
Post-Procedure: After use, decontaminate the spatula and work surfaces. Securely close the primary container.
-
Doffing PPE: Remove PPE in the correct order (gloves first) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.
Emergency and Disposal Plans
Spill Management
-
Small Spills (in a fume hood): Gently cover the spill with an absorbent material. Moisten the material slightly to prevent dust generation during cleanup.[9] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[8]
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent access to the area. Cleanup should only be performed by trained personnel wearing the appropriate level of PPE, including respiratory protection.[8]
First Aid
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Waste Disposal
As a fluorinated organic compound, this compound is classified as a halogenated organic waste .[11][12]
-
Segregation is Critical: Do NOT mix halogenated waste with non-halogenated organic waste.[13][14] Disposal costs for halogenated waste are significantly higher, and mixing can create reactive hazards.[12]
-
Labeling: Collect all solid waste and contaminated materials (gloves, weigh paper, etc.) in a designated, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste: Halogenated Organics" and list the chemical constituents.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. All chemical waste should be disposed of in accordance with established guidelines.[15]
References
- Laboratory Safety Guidance.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]
- The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
- OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. (2014-04-16). [Link]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
- Halogenated Solvents in Laboratories.
- Benzoic Acid Hazards and How to Manage Them. CloudSDS. [Link]
- Benzoic acid MSDS. Harper College. [Link]
- Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
- Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
- Personal Protective Equipment (PPE) must Comply with EU REACH. CIRS Group. (2020-04-30). [Link]
- Compliance of Personal Protective Equipment (PPE)
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Introduction to ECHA's guidance on new CLP hazard classes. European Chemicals Agency (ECHA). (2024-11-21). [Link]
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
- This compound.
- 3,5-Dihydroxybenzoic acid. Organic Syntheses. [Link]
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- 2. tcichemicals.com [tcichemicals.com]
- 3. osha.gov [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 8. echemi.com [echemi.com]
- 9. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 10. carlroth.com [carlroth.com]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
